Product packaging for 2-(Methylthio)benzofuran(Cat. No.:)

2-(Methylthio)benzofuran

Cat. No.: B15093581
M. Wt: 164.23 g/mol
InChI Key: MKJKDWCBQDPXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Methylthio)benzofuran is a chemical compound based on the privileged benzofuran scaffold, a structure of significant interest in medicinal and synthetic chemistry. Benzofuran derivatives are extensively investigated for their diverse biological activities and are commonly found in numerous natural products and several clinically approved drugs . Researchers value this core structure for its potential in developing novel therapeutic agents. The benzofuran scaffold has demonstrated a broad spectrum of pharmacological activities in scientific studies, including serving as antimicrobial , antitumor , antiviral , anti-inflammatory , and antioxidant agents . Furthermore, benzofuran-based compounds have shown significant promise as enzyme inhibitors, targeting key enzymes such as monoamine oxidase (MAO) , protein tyrosine phosphatase , and carbonic anhydrase , which are relevant to conditions like depression, tuberculosis, and other diseases. The specific incorporation of the (methylthio) group is a common strategy in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and potential metabolic pathway, making this compound a valuable intermediate or building block for researchers. It is primarily used in the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and in vitro screening assays within drug discovery programs . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8OS B15093581 2-(Methylthio)benzofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8OS

Molecular Weight

164.23 g/mol

IUPAC Name

2-methylsulfanyl-1-benzofuran

InChI

InChI=1S/C9H8OS/c1-11-9-6-7-4-2-3-5-8(7)10-9/h2-6H,1H3

InChI Key

MKJKDWCBQDPXSJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=CC=CC=C2O1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, a representative synthetic approach, and a summary of the general biological activities of the benzofuran chemical class, with a specific focus on 2-(Methylthio)benzofuran (CAS Number: 36724-16-0). Due to the limited availability of specific experimental data for this particular compound, this guide also includes information on related benzofuran derivatives to provide a broader context for researchers.

Core Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. The following table summarizes the known and predicted properties. For comparative purposes, predicted data for the closely related 2-(ethylthio)benzofuran is also included.

PropertyThis compound2-(Ethylthio)benzofuran (Predicted)Source
CAS Number 36724-16-0172366-93-7-
Molecular Formula C₉H₈OSC₁₀H₁₀OS[1][2]
Molecular Weight 164.23 g/mol 178.25 g/mol [2]
Physical Form Liquid-[2]
Boiling Point Not Available273.0 ± 13.0 °C[1]
Melting Point Not AvailableNot Available-
pKa Not AvailableNot Available-
logP Not AvailableNot Available-
Solubility Not AvailableNot Available-
Density Not Available1.16 ± 0.1 g/cm³[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, general methods for the synthesis of 2-substituted benzofurans are well-established. A common and versatile approach involves the palladium-catalyzed coupling of an o-halophenol with a terminal alkyne, followed by cyclization. For the synthesis of a 2-(alkylthio)benzofuran, a plausible route would involve the reaction of a suitable benzofuran precursor with a methylthio-donating reagent.

A representative synthetic methodology for a related 2-substituted benzofuran is the intramolecular cyclization of o-alkynylphenols. This method offers a direct route to the benzofuran core.

Representative Protocol: Synthesis of 2-Substituted Benzofurans via Intramolecular Cyclization

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

Materials:

  • Substituted o-alkynylphenol

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., toluene or DMF)

Procedure:

  • To a solution of the o-alkynylphenol in the chosen anhydrous solvent, add the palladium catalyst and copper(I) iodide under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the reaction mixture.

  • Heat the reaction mixture to a temperature appropriate for the specific substrates and catalyst system, typically ranging from 80 to 120 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzofuran.

General Biological Activities of Benzofuran Derivatives

While specific biological data for this compound is scarce, the benzofuran scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4][5] This broad bioactivity makes the benzofuran nucleus a valuable template for drug discovery.

Reported activities for the benzofuran class of compounds include:

  • Antimicrobial and Antifungal: Many benzofuran derivatives have shown potent activity against various strains of bacteria and fungi.[4]

  • Antitumor: The benzofuran skeleton is present in several natural and synthetic compounds with significant anticancer properties.[3][6]

  • Antiviral: Certain benzofuran derivatives have been investigated for their potential as antiviral agents.[5][6]

  • Anti-inflammatory: The anti-inflammatory properties of some benzofurans have been reported.

  • Antioxidant: The ability of benzofuran compounds to scavenge free radicals has been a subject of study.

It is important to note that the specific biological activity and potency are highly dependent on the nature and position of the substituents on the benzofuran ring. Therefore, while the general activities of the benzofuran class are encouraging, dedicated biological screening of this compound is necessary to determine its specific pharmacological profile.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

G General Synthetic Workflow for 2-Substituted Benzofurans cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Purification and Product Start1 o-Halophenol Coupling Sonogashira Coupling Start1->Coupling Start2 Terminal Alkyne Start2->Coupling Catalyst Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) Catalyst->Coupling CoCatalyst Copper(I) Iodide (CuI) CoCatalyst->Coupling Base Base (e.g., Triethylamine) Base->Coupling Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Intermediate Formation Workup Aqueous Workup Cyclization->Workup Purification Column Chromatography Workup->Purification Product 2-Substituted Benzofuran Purification->Product G General Biological Activities of Benzofuran Derivatives cluster_activities Pharmacological Activities Benzofuran Benzofuran Core Structure Antimicrobial Antimicrobial Benzofuran->Antimicrobial Antifungal Antifungal Benzofuran->Antifungal Antitumor Antitumor Benzofuran->Antitumor Antiviral Antiviral Benzofuran->Antiviral AntiInflammatory Anti-inflammatory Benzofuran->AntiInflammatory Antioxidant Antioxidant Benzofuran->Antioxidant

References

Structural Elucidation of 2-(Methylthio)benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(Methylthio)benzofuran. Due to the limited availability of direct experimental data for this specific compound in readily accessible literature, this paper leverages data from structurally similar compounds and established principles of spectroscopic analysis to present a robust framework for its characterization. This document is intended to guide researchers in the synthesis, purification, and structural verification of this compound.

Chemical Structure and Properties

This compound, also known as 2-(methylsulfanyl)-1-benzofuran, possesses the chemical formula C₉H₈OS and a molecular weight of 164.23 g/mol . The structure consists of a benzofuran core substituted at the 2-position with a methylthio (-SCH₃) group. The presence of the sulfur atom and the aromatic system are key determinants of its chemical reactivity and spectroscopic properties.

Table 1: Predicted Physical and Chemical Properties

PropertyValueSource
IUPAC Name2-(methylsulfanyl)-1-benzofuran
CAS Number36724-16-0
Molecular FormulaC₉H₈OS
Molecular Weight164.23
Physical FormPredicted to be a liquid
PurityCommercially available at 97%

Spectroscopic Data for Structural Elucidation

Direct experimental spectroscopic data for this compound is not widely published. The following tables present expected values based on the analysis of closely related benzofuran and methylthio-substituted aromatic compounds. These predicted values serve as a benchmark for researchers in the process of confirming the structure of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.60-7.50mH-4, H-7
~7.30-7.20mH-5, H-6
~6.80sH-3
~2.50s-SCH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155.0C-7a
~150.0C-2
~128.0C-3a
~124.0C-5
~123.0C-6
~121.0C-4
~111.0C-7
~105.0C-3
~15.0-SCH₃
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 164. Key fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 149, and the loss of the entire methylthio group (•SCH₃) or thioformaldehyde (CH₂S), leading to other characteristic fragments.

Table 4: Predicted Mass Spectrometry Data (EI)

m/zPredicted Fragment
164[M]⁺
149[M - CH₃]⁺
131[M - SH]⁺
118[Benzofuran]⁺
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretch (aromatic and furan)
~2920C-H stretch (methyl)
~1600, 1480C=C stretch (aromatic)
~1250C-O-C stretch (furan)
~750C-H bend (ortho-disubstituted benzene)
~700C-S stretch

Experimental Protocols

The following are proposed experimental protocols for the synthesis and characterization of this compound based on established synthetic methodologies for benzofuran derivatives.

Synthesis of this compound

A plausible synthetic route involves the reaction of a suitable benzofuran precursor with a methylthiolating agent. One such general method is the nickel-catalyzed cross-coupling of 2-halobenzofurans with methylmagnesium bromide in the presence of a sulfur source, or the direct reaction with methyl mercaptan under basic conditions. A more direct approach could involve the cyclization of a precursor already containing the methylthio group.

Proposed Synthesis via Cyclization of an α-Phenoxy Ketone:

  • Synthesis of 2-phenoxy-1-(methylthio)ethan-1-one: Phenol is deprotonated with a base like sodium hydride in an inert solvent such as THF. The resulting sodium phenoxide is then reacted with 2-chloro-1-(methylthio)ethan-1-one.

  • Cyclodehydration: The resulting α-phenoxy ketone is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated to induce cyclodehydration, yielding this compound.

Detailed Protocol:

  • Step 1: To a stirred suspension of sodium hydride (1.2 eq) in dry THF at 0 °C, a solution of phenol (1.0 eq) in dry THF is added dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of 2-chloro-1-(methylthio)ethan-1-one (1.1 eq) in dry THF is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: The purified 2-phenoxy-1-(methylthio)ethan-1-one from Step 1 is mixed with polyphosphoric acid. The mixture is heated at 100 °C for 2 hours with stirring. After cooling, the mixture is poured onto ice water and the product is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude this compound is then purified by flash column chromatography.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

  • Infrared Spectroscopy: IR spectra are recorded on a FTIR spectrometer using a thin film of the sample on a NaCl plate.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation and a proposed synthetic pathway.

G Logical Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Analysis Data Interpretation & Comparison with Predicted Values NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure of this compound Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

G Proposed Synthetic Pathway Phenol Phenol Base NaH, THF Phenol->Base Chloroacetylthioether 2-chloro-1-(methylthio)ethan-1-one Phenoxyketone 2-phenoxy-1-(methylthio)ethan-1-one Chloroacetylthioether->Phenoxyketone Base->Phenoxyketone Acid Polyphosphoric Acid, Heat Phenoxyketone->Acid Target This compound Acid->Target

Caption: Proposed synthesis of this compound via cyclodehydration of an α-phenoxy ketone.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques, including NMR, mass spectrometry, and infrared spectroscopy. While direct experimental data for this specific molecule is sparse in the literature, the predicted spectroscopic data and proposed synthetic protocols in this guide provide a solid foundation for its successful synthesis and characterization. This information is valuable for researchers in medicinal chemistry and drug development who are interested in exploring the potential applications of novel benzofuran derivatives.

An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)-3(2H)-benzofuranone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzofuranone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for the development of novel therapeutic agents. The incorporation of a methylthio group at the 2-position of the benzofuranone core introduces a unique structural and electronic feature that may modulate its biological activity and pharmacokinetic properties. This guide focuses on the chemical synthesis of 2-(Methylthio)-3(2H)-benzofuranone, providing a detailed protocol for its preparation in a laboratory setting.

Synthesis of 2-(Methylthio)-3(2H)-benzofuranone

The synthesis of 2-(Methylthio)-3(2H)-benzofuranone is achieved through a two-step process, commencing with the preparation of the precursor, 2-hydroxy-1-[(methylsulfinyl)acetyl]benzene, followed by its conversion to the target molecule via a Pummerer rearrangement.

Synthesis of the Precursor: 2-Hydroxy-1-[(methylsulfinyl)acetyl]benzene

A definitive, peer-reviewed protocol for the synthesis of 2-hydroxy-1-[(methylsulfinyl)acetyl]benzene is not prominently available in the searched literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A potential approach involves the acylation of a protected phenol with a methylthioacetylating agent, followed by oxidation of the sulfide to a sulfoxide and subsequent deprotection.

Conceptual Experimental Workflow:

Figure 1: Conceptual workflow for the synthesis of the precursor, 2-Hydroxy-1-[(methylsulfinyl)acetyl]benzene.

Synthesis of 2-(Methylthio)-3(2H)-benzofuranone via Pummerer Rearrangement

The core of this synthesis is the Pummerer rearrangement, an organic reaction that involves the rearrangement of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent, typically an acid anhydride.[1][2] In this specific synthesis, trifluoroacetic acid is used to facilitate the intramolecular cyclization of 2-hydroxy-1-[(methylsulfinyl)acetyl]benzene to yield 2-(methylthio)-3(2H)-benzofuranone.[3]

Reaction Scheme:

Figure 2: Pummerer rearrangement for the synthesis of 2-(Methylthio)-3(2H)-benzofuranone.

Experimental Protocol: [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-hydroxy-1-[(methylsulfinyl)acetyl]benzene (1.5 g, 0.0075 mol) and trifluoroacetic acid (1.5 g).

  • Solvent Addition: Add 25 mL of benzene to the flask.

  • Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere for one hour.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. This will yield a pale yellow oil.

  • Crystallization: The oil should crystallize upon standing.

  • Purification: Recrystallize the crude product from ethanol to obtain white crystals of 2-(methylthio)-3(2H)-benzofuranone.

Data Presentation

Table 1: Physicochemical and Yield Data for 2-(Methylthio)-3(2H)-benzofuranone

ParameterValueReference
Molecular FormulaC₉H₈O₂S(Calculated)
Molecular Weight180.22 g/mol (Calculated)
AppearanceWhite crystals[3]
Melting Point81-82 °C[3]
Yield45%[3]

Potential Biological Significance and Signaling Pathways

While the specific biological activity of 2-(methylthio)-3(2H)-benzofuranone has not been extensively reported, the broader class of benzofuranone derivatives is known to exhibit a wide range of pharmacological effects. These activities often stem from their ability to interact with various biological targets.

Many benzofuran derivatives have been reported to possess anticancer, antiviral, immunosuppressive, and antioxidant activities.[4][5] The underlying mechanisms can be diverse and may involve the modulation of key signaling pathways implicated in disease pathogenesis.

Hypothetical Signaling Pathway Involvement:

Based on the known activities of related benzofuranones, it is plausible that 2-(methylthio)-3(2H)-benzofuranone could interact with pathways such as:

  • Apoptosis Induction: Many anticancer agents exert their effects by inducing programmed cell death. Benzofuranones may trigger apoptosis through the activation of caspase cascades or by modulating the expression of pro- and anti-apoptotic proteins.

  • Anti-inflammatory Pathways: Benzofuranone derivatives could potentially inhibit key inflammatory mediators such as cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, or modulate signaling pathways like NF-κB.

  • Kinase Inhibition: The structural features of benzofuranones may allow them to act as inhibitors of various protein kinases that are crucial for cell signaling and are often dysregulated in diseases like cancer.

Illustrative Diagram of Potential Biological Interactions:

Potential_Biological_Interactions compound 2-(Methylthio)-3(2H)-benzofuranone target1 Protein Kinases compound->target1 target2 Inflammatory Enzymes (e.g., COX, LOX) compound->target2 target3 Apoptotic Pathway Proteins compound->target3 effect1 Inhibition of Cell Proliferation target1->effect1 effect2 Reduction of Inflammation target2->effect2 effect3 Induction of Apoptosis target3->effect3

Figure 3: Hypothetical interaction of 2-(Methylthio)-3(2H)-benzofuranone with key biological targets.

It is imperative for researchers to conduct extensive biological screening and mechanistic studies to elucidate the specific activities and signaling pathways modulated by 2-(methylthio)-3(2H)-benzofuranone.

Conclusion

This technical guide has outlined a clear synthetic pathway for the preparation of 2-(methylthio)-3(2H)-benzofuranone, leveraging the Pummerer rearrangement as the key chemical transformation. While the discovery and isolation of this compound from natural sources remain to be documented, the provided synthetic protocol offers a reliable method for its production in a research setting. The lack of comprehensive spectroscopic and biological data in the public domain highlights an opportunity for further investigation into the properties and potential applications of this and related thio-substituted benzofuranones. The information presented herein serves as a valuable resource for scientists engaged in the synthesis and evaluation of novel heterocyclic compounds for drug discovery and development.

References

Spectroscopic and Synthetic Profile of 2-(Methylthio)benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-(Methylthio)benzofuran. Due to the limited availability of experimental data in public literature, this document presents predicted spectroscopic data obtained from computational models. It also includes generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are standard techniques for the characterization of organic molecules. Furthermore, a logical workflow for the synthesis of a substituted benzofuran derivative is provided as an illustrative example.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be considered as estimations. Experimental verification is recommended for precise characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.55 - 7.45m2HAr-H
7.30 - 7.20m2HAr-H
6.75s1HFuran-H
2.50s3HS-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on standard chemical shift models.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
155.0C-O (Benzofuran)
149.0C-S (Benzofuran)
129.0Ar-C
124.5Ar-C
123.0Ar-C
121.0Ar-C
111.0Ar-C-H
105.0Furan C-H
15.0S-CH₃

Solvent: CDCl₃. Predictions are based on standard chemical shift models.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (Aromatic/Furan)
2925MediumC-H stretch (CH₃)
1600 - 1450Medium-StrongC=C stretch (Aromatic/Furan)
1250StrongC-O stretch (Aryl ether)
750StrongC-H bend (Ortho-disubstituted benzene)
700MediumC-S stretch

Predicted data based on typical vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum for this compound

m/zRelative Intensity (%)Assignment
164100[M]⁺ (Molecular Ion)
14960[M - CH₃]⁺
12140[M - CH₃S]⁺
9130[C₇H₇]⁺

Ionization Method: Electron Ionization (EI). Fragmentation patterns are predicted based on typical fragmentation of aromatic sulfides.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound. Instrument parameters may need to be optimized for the specific sample and equipment.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or a precise chemical shift reference is required.

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Liquid Samples : A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Background Spectrum : Record a background spectrum of the empty sample holder (salt plates or ATR crystal) to subtract atmospheric and instrumental absorptions.

  • Sample Spectrum : Place the prepared sample in the IR spectrometer and acquire the spectrum. Typically, a scan range of 4000 to 400 cm⁻¹ is used.

  • Data Analysis : Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific instrument and ionization technique.

  • Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and often yields a prominent molecular ion peak.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

  • Data Interpretation : Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce structural information.

Logical Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted benzofuran, which could be adapted for the synthesis of this compound.

Synthesis_Characterization_Workflow Workflow for Synthesis and Characterization of a Substituted Benzofuran Start Starting Materials (e.g., Substituted Phenol, Alkyne) Reaction Chemical Synthesis (e.g., Cyclization Reaction) Start->Reaction Reagents, Catalyst Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS DataAnalysis Data Analysis and Structure Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis FinalProduct Pure Substituted Benzofuran DataAnalysis->FinalProduct Structure Confirmed

CAS number and molecular formula of 2-(Methylthio)benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methylthio)benzofuran, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, and known biological activities, presenting data in a clear and accessible format for researchers.

Chemical Identity and Properties

CAS Number: 36724-16-0

Molecular Formula: C₉H₈OS

PropertyValueSource
Molecular Weight 164.23 g/mol ChemNet
IUPAC Name This compoundN/A
Physical Description Not explicitly available, likely a solid or oil at room temperature.N/A
Solubility Not explicitly available, likely soluble in organic solvents.N/A

Synthesis of this compound and Derivatives

General Synthetic Strategies for 2-Substituted Benzofurans

A variety of synthetic routes are available for the construction of the benzofuran nucleus with substitution at the 2-position. These methods often involve the cyclization of appropriately substituted phenols. Common strategies include:

  • Palladium-catalyzed coupling and cyclization reactions: These methods are widely used and offer a versatile approach to 2-substituted benzofurans. For instance, the coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization, is a robust method.[1]

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of chiral 2-substituted benzofurans from carboxylic acids.[2]

  • Photochemical routes: Metal-free photochemical reactions between 2-chlorophenol derivatives and terminal alkynes provide an environmentally friendly approach to 2-substituted benzofurans.

Illustrative Experimental Protocol: Synthesis of a 2-Substituted Benzofuran Derivative

The following protocol, adapted from a general method for the synthesis of 2-substituted benzofurans, illustrates a potential pathway that could be modified for the synthesis of this compound. This would likely involve the use of a terminal alkyne bearing a methylthio group or the introduction of the methylthio group in a subsequent step.

Reaction: Palladium-Catalyzed Annulation of a Phenol with an Alkyne

G Phenol o-Iodophenol Intermediate Coupling Intermediate Phenol->Intermediate Alkyne Methylthioacetylene Alkyne->Intermediate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Intermediate Catalysis Base Base (e.g., CuI, Et₃N) Base->Intermediate Base Solvent Solvent (e.g., Toluene) Solvent->Intermediate Solvent Product This compound Intermediate->Product Intramolecular Cyclization

Caption: General workflow for the synthesis of this compound.

Procedure:

  • To a solution of o-iodophenol (1 equivalent) in an appropriate solvent such as toluene, add methylthioacetylene (1.2 equivalents).

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a copper(I) iodide co-catalyst (0.1 equivalents).

  • Add a suitable base, such as triethylamine (3 equivalents).

  • The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Biological Activities of Benzofuran Derivatives

Benzofuran and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[2] While specific biological data for this compound is limited in the public domain, the broader class of benzofurans has demonstrated significant potential in various therapeutic areas.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzofuran derivatives against a spectrum of bacteria and fungi. The substitution pattern on the benzofuran ring plays a crucial role in determining the potency and spectrum of activity. For instance, certain synthetic benzofuran derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli.[3][4]

Cytotoxic and Anticancer Activity

The benzofuran scaffold is a common feature in many compounds with cytotoxic effects against various cancer cell lines.[5] The mechanism of action often involves the modulation of key cellular pathways involved in cell proliferation and apoptosis. For example, some psychotropic benzofuran derivatives have been shown to induce cytotoxicity in rat hepatocytes through mitochondrial dysfunction and oxidative stress.[6]

Other Biological Activities

Beyond antimicrobial and anticancer effects, benzofuran derivatives have been investigated for a multitude of other biological activities, including:

  • Anti-inflammatory activity

  • Antiviral activity [7]

  • Antioxidant properties [7]

  • Enzyme inhibition

Future Directions

The diverse biological activities exhibited by the benzofuran scaffold underscore its importance in drug discovery. Further investigation into the synthesis and biological evaluation of specifically substituted derivatives, such as this compound, is warranted. Elucidation of its specific molecular targets and signaling pathways could pave the way for the development of novel therapeutic agents with improved efficacy and safety profiles. The synthetic methodologies outlined in this guide provide a foundation for the generation of libraries of related compounds for structure-activity relationship (SAR) studies, which will be crucial in optimizing the pharmacological properties of this promising class of molecules.

References

The Benzofuran Scaffold: A Versatile Core for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the significant biological activities associated with the benzofuran core, with a particular focus on 2-substituted derivatives, including the less-explored 2-(methylthio)benzofuran. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key cellular pathways.

Antimicrobial Activity

Benzofuran derivatives have been extensively investigated for their potential to combat a wide range of microbial pathogens, including bacteria and fungi.[4][5][6] The antimicrobial efficacy is often influenced by the nature and position of substituents on the benzofuran ring.

Quantitative Data: Antimicrobial Activity
Compound/DerivativeMicroorganismActivity MetricValueReference
Aza-benzofuran Compound 1 Salmonella typhimuriumMIC12.5 µg/mL[7]
Escherichia coliMIC25 µg/mL[7]
Staphylococcus aureusMIC12.5 µg/mL[7]
Aza-benzofuran Compound 2 Staphylococcus aureusMIC25 µg/mL[7]
Oxa-benzofuran Compound 6 Penicillium italicumMIC12.5 µg/mL[7]
Colletotrichum musaeMIC12.5 µg/mL[7]
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran (6) Mycobacterium tuberculosis H37RvMIC3.12 µg/mL[4]
6-Benzofurylpurine (5) Mycobacterium tuberculosisIC90< 0.60 µM[4]
Benzofuran derivatives with hydroxyl group at C-6 (15, 16) Various bacterial strainsMIC800.78-3.12 µg/mL[4]
Benzofuran derivatives 3b, 3c, and 3d Various bacteria and fungiModerate activityNot specified[8]
(Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime (7d) Staphylococcus aureus ATCC 6538Strong activityNot specified[9]
Compounds 2, 5b, 6b, 6c, 7b, and 7f Candida albicans ATCC 10231Very strong activityNot specified[9]
Experimental Protocols: Antimicrobial Assays

Broth Dilution Method (for MIC determination):

A standardized protocol, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI), is typically employed.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Incubation: The standardized inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a specified temperature and duration for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Several benzofuran derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[7][10] The underlying mechanisms often involve the modulation of critical signaling pathways such as NF-κB and MAPK.[11]

Quantitative Data: Anti-inflammatory Activity
Compound/DerivativeCell LineParameter MeasuredIC50 ValueReference
Aza-benzofuran Compound 1 RAW 264.7 macrophagesNO Production17.31 µM[7]
Aza-benzofuran Compound 3 RAW 264.7 macrophagesNO Production16.5 µM[7]
Aza-benzofuran Compound 2 RAW 264.7 macrophagesNO Production31.5 ± 2.3 µM[7]
Aza-benzofuran Compound 4 RAW 264.7 macrophagesNO Production42.8 ± 4.7 µM[7]
Piperazine/benzofuran hybrid 5d RAW 264.7 macrophagesNO Production52.23 ± 0.97 µM[11]
Celecoxib (Positive Control) RAW 264.7 macrophagesNO Production32.1 ± 1.7 µM[7]
Experimental Protocols: In Vitro Anti-inflammatory Assay (NO Inhibition)
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Quantification (Griess Assay): The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways in Inflammation

Benzofuran derivatives have been shown to interfere with key inflammatory signaling cascades.

G cluster_0 LPS Stimulation cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_p38 p38 TLR4->MAPK_p38 MAPK_JNK JNK TLR4->MAPK_JNK MAPK_ERK ERK TLR4->MAPK_ERK IKK IKKα/β TLR4->IKK AP1 AP-1 MAPK_p38->AP1 MAPK_JNK->AP1 MAPK_ERK->AP1 ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->ProInflammatory_Genes IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases NFkB->ProInflammatory_Genes Benzofuran Benzofuran Derivatives Benzofuran->MAPK_p38 Inhibit Phosphorylation Benzofuran->MAPK_JNK Inhibit Phosphorylation Benzofuran->MAPK_ERK Inhibit Phosphorylation Benzofuran->IKK Inhibit Phosphorylation

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Anticancer Activity

The benzofuran scaffold is a common feature in a variety of natural and synthetic compounds exhibiting potent anticancer properties.[12][13] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Quantitative Data: Cytotoxic Activity
Compound/DerivativeCell LineActivity MetricValueReference
Tetramethoxylated dihydrodimer 4 PC3 (Prostate Cancer)Antiproliferative Activity~2-fold higher than on WS1 fibroblasts[14]
A375 (Melanoma)Antiproliferative Activity~3-fold higher than on WS1 fibroblasts[14]
H460 (Lung Cancer)Antiproliferative Activity~3-fold higher than on WS1 fibroblasts[14]
Compound 22 (with 4-MeO-phenylacetylene group) ME-180 (Cervical Cancer)IC500.08–1.14 µM[12]
A549 (Lung Cancer)IC500.08–1.14 µM[12]
ACHN (Kidney Cancer)IC500.08–1.14 µM[12]
HT-29 (Colon Cancer)IC500.08–1.14 µM[12]
B-16 (Melanoma)IC500.08–1.14 µM[12]
Compound 10h L1210 (Leukemia)IC5016–24 nM[12]
FM3A/0 (Murine Mammary Carcinoma)IC5016–24 nM[12]
Molt4/C8 (T-cell Leukemia)IC5016–24 nM[12]
CEM/0 (T-cell Leukemia)IC5016–24 nM[12]
HeLa (Cervical Cancer)IC5016–24 nM[12]
Benzofuran oxime ethers (1-5) and 2-acetylbenzofuran oxime (6) HeLa (Cervical Cancer)Cell Viability AssayDose-dependent cytotoxicity[15]
5-(Methylthio)benzofuran derivatives K562 (Leukemia)CytotoxicityExhibited activity[16]
HeLa (Cervical Cancer)CytotoxicityExhibited activity[16]
Experimental Protocols: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

G cluster_0 Experimental Workflow A Seed Cancer Cells in 96-well plate B Treat with Benzofuran Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Workflow for MTT cytotoxicity assay.

Anti-Alzheimer's Disease Activity

Recent research has highlighted the potential of benzofuran derivatives as multi-target agents for the treatment of Alzheimer's disease (AD).[17] Their mode of action can involve the inhibition of key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in the pathology of AD.

Quantitative Data: Anti-Alzheimer's Disease Activity
Compound/DerivativeTargetIC50 ValueReference
Compound 20 Acetylcholinesterase (AChE)0.086 ± 0.01 µmol·L−1[17]
Donepezil (Positive Control) Acetylcholinesterase (AChE)0.085 ± 0.01 µmol·L−1[17]
Baicalein Acetylcholinesterase (AChE)0.404 ± 0.04 µmol·L−1[17]
Compound 8 β-secretase (BACE1)Better than Baicalein[17]
Compound 19 β-secretase (BACE1)Better than Baicalein[17]
Compound 20 β-secretase (BACE1)Better than Baicalein[17]
Baicalein β-secretase (BACE1)0.087 ± 0.03 µmol·L−1[17]
Experimental Protocols: Acetylcholinesterase Inhibition Assay

Ellman's method is a widely used spectrophotometric assay to screen for AChE inhibitors.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the buffer, test compound solution, and DTNB.

  • Enzyme Addition: Add the AChE solution to initiate the reaction.

  • Substrate Addition: After a brief pre-incubation, add the substrate ATCI to start the enzymatic reaction.

  • Kinetic Measurement: The absorbance is measured kinetically at 412 nm. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate, the formation of which is monitored over time.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound with that of the control (without inhibitor). The IC50 value is then determined.

G cluster_0 Logical Relationship in AD Pathology APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) APP->BACE1 Cleaved by Abeta Amyloid-β (Aβ) Plaques BACE1->Abeta Leads to Cognitive_Decline Cognitive Decline Abeta->Cognitive_Decline ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChE->Cognitive_Decline Contributes to Benzofuran Benzofuran Derivatives Benzofuran->BACE1 Inhibit Benzofuran->AChE Inhibit

Caption: Dual inhibition of BACE1 and AChE by benzofuran derivatives in Alzheimer's disease.

Conclusion and Future Directions

The benzofuran scaffold is a cornerstone in the development of new therapeutic agents, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, anticancer, and anti-Alzheimer's properties. While extensive research has been conducted on various substituted benzofurans, the specific derivative this compound remains relatively underexplored. The presence of the methylthio group suggests potential for unique biological interactions and metabolic pathways that warrant further investigation.[16] Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogues. Elucidating their specific mechanisms of action and identifying their molecular targets will be crucial in unlocking their full therapeutic potential. The data and protocols presented in this guide provide a solid foundation for such future endeavors in the exciting field of benzofuran-based drug discovery.

References

An In-depth Technical Guide to 2-(Methylthio)benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methylthio)benzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its synthesis, chemical properties, and potential biological activities, supported by experimental data and methodologies.

Chemical Properties and Data

This compound, with the CAS number 36724-16-0, is a sulfur-containing derivative of the benzofuran scaffold. The introduction of the methylthio group at the 2-position of the benzofuran ring is expected to influence its electronic properties and biological interactions. While specific experimental data for this compound is not widely published, the following table summarizes its basic chemical identifiers.

PropertyValue
IUPAC Name This compound
CAS Number 36724-16-0
Molecular Formula C₉H₈OS
Molecular Weight 164.23 g/mol
Canonical SMILES CSC1=CC2=CC=CC=C2O1

Synthesis and Experimental Protocols

A common precursor for such a reaction is 2-bromobenzofuran. The reaction with a strong nucleophile like sodium thiomethoxide (NaSMe) is a standard method for introducing a methylthio group onto an aromatic or heterocyclic ring.

Proposed Experimental Protocol: Synthesis of this compound from 2-Bromobenzofuran

Materials:

  • 2-Bromobenzofuran

  • Sodium thiomethoxide (NaSMe)[1]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet is charged with 2-bromobenzofuran (1.0 eq).

  • Solvent and Reagent Addition: Anhydrous DMF is added to dissolve the 2-bromobenzofuran. To this solution, sodium thiomethoxide (1.1 - 1.5 eq) is added portion-wise at room temperature under an inert atmosphere. Sodium thiomethoxide is a strong nucleophile and should be handled with care.[1]

  • Reaction Conditions: The reaction mixture is then heated to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Chromatography: The crude this compound is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Characterization:

The purified this compound should be characterized by standard spectroscopic methods:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Note: As no specific literature detailing this exact synthesis was found, this protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds.

Potential Biological Activities

The benzofuran scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[2][3][4] These activities include antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][5][6][7][8] The introduction of a methylthio group can modulate these activities by altering the compound's lipophilicity, electronic distribution, and ability to interact with biological targets.

Antimicrobial and Antifungal Activity:

Many benzofuran derivatives have been reported to exhibit significant antimicrobial and antifungal activity.[9] The sulfur atom in the methylthio group could potentially enhance these properties. It is hypothesized that this compound could be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentrations (MICs).

Anticancer Activity:

Numerous studies have highlighted the anticancer potential of benzofuran derivatives.[8] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival. The cytotoxic effects of this compound could be evaluated against a range of cancer cell lines using assays such as the MTT assay to determine its IC₅₀ values.[8]

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information available in the scientific literature regarding the signaling pathways or molecular mechanisms of action of this compound. However, based on the known activities of other substituted benzofurans, several potential pathways could be investigated.

For instance, if the compound exhibits anticancer activity, its effect on pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, or apoptosis-related pathways could be explored. Should it demonstrate anti-inflammatory properties, its influence on the NF-κB signaling pathway would be a relevant area of investigation.

Experimental Workflow for Investigating Mechanism of Action

The following diagram illustrates a general workflow for elucidating the potential mechanism of action of this compound, assuming it shows promising anticancer activity in initial screens.

experimental_workflow cluster_discovery Discovery and Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies (Example: Anticancer) synthesis Synthesis of This compound purification Purification and Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Determination) purification->antimicrobial apoptosis Apoptosis Assays (e.g., Annexin V) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) cytotoxicity->cell_cycle pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) apoptosis->pathway_analysis cell_cycle->pathway_analysis

Figure 1. A generalized experimental workflow for the synthesis, screening, and mechanism of action studies of this compound.

Conclusion

This compound represents an interesting but underexplored derivative of the versatile benzofuran scaffold. While specific experimental data on its synthesis and biological activity are sparse, established synthetic methodologies provide a clear path for its preparation. Based on the known pharmacological profile of the benzofuran core, this compound warrants further investigation for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this promising compound.

References

Exploring the Reactivity of the Methylthio Group in Benzofurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the benzofuran core is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties and biological targets.

The methylthio (-SCH₃) group is a versatile and valuable substituent in this context. Its introduction onto the benzofuran ring can significantly influence the molecule's reactivity, lipophilicity, and metabolic profile. More importantly, the sulfur atom, with its variable oxidation states, serves as a functional handle for a variety of chemical transformations. This technical guide provides an in-depth exploration of the synthesis of methylthio-substituted benzofurans and the subsequent reactivity conferred by this functional group.

Synthesis of Methylthio-Substituted Benzofurans

The targeted introduction of a methylthio group onto the benzofuran scaffold can be achieved through several modern synthetic methodologies. Two prominent methods include electrophilic cyclization to build the benzofuran ring with the desired group in place and palladium-catalyzed cross-coupling reactions on a pre-functionalized benzofuran core.

Electrophilic Cyclization for 3-Methylthio-Benzofurans

A robust method for the synthesis of 3-thiomethyl-substituted benzofurans involves the electrophilic cyclization of o-alkynyl anisoles. Using dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) as a mild, environmentally benign electrophile, this reaction proceeds under ambient conditions to afford the desired products in excellent yields.[1][2] The reaction demonstrates high tolerance for various substituted alkynes, making it a versatile tool for library synthesis.[2]

The workflow for this synthetic approach is outlined below.

G cluster_start Starting Materials cluster_conditions Reaction Conditions Start1 o-Alkynyl Anisole Reaction Electrophilic Cyclization Start1->Reaction Start2 DMTSF (Dimethyl(methylthio)sulfonium tetrafluoroborate) Start2->Reaction Condition1 Ambient Temperature Condition1->Reaction Condition2 12 hours Condition2->Reaction Product 3-Methylthio-Substituted Benzofuran Reaction->Product

Caption: Workflow for DMTSF-mediated electrophilic cyclization.

Palladium-Catalyzed Suzuki Cross-Coupling

For the synthesis of 3-aryl-2-(methylthio)benzo[b]furans, a highly efficient method utilizes the palladium-catalyzed Suzuki cross-coupling reaction. This approach involves the reaction of 3-iodo-2-(methylthio)benzo[b]furan derivatives with a variety of arylboronic acids.[3][4] The reaction proceeds under mild conditions and is compatible with arylboronic acids bearing electron-donating, electron-withdrawing, or neutral substituents, highlighting its broad applicability.[4]

Reactivity of the Methylthio Group

The methylthio group is not merely a passive substituent; its true utility lies in its capacity for further chemical transformation. The sulfur atom can be oxidized to modulate electronic properties or can be involved in substitution reactions, making it a key functional handle for drug development.

Oxidation to Sulfoxides and Sulfones

A primary mode of reactivity for the methylthio group is its oxidation to the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) moieties.[4] This transformation is highly significant in medicinal chemistry for several reasons:

  • Increased Polarity and Solubility: Oxidation introduces polar oxygen atoms, which can improve the aqueous solubility and pharmacokinetic profile of the drug candidate.

  • Hydrogen Bond Acceptors: The sulfoxide and sulfone groups are potent hydrogen bond acceptors, enabling new interactions with biological targets.

  • Modulation of Electronic Properties: The sulfone group, in particular, is strongly electron-withdrawing, which can alter the reactivity of the benzofuran ring system and influence metabolic stability.

This stepwise oxidation allows for precise control over the electronic and physical properties of the molecule.

Oxidation_Pathway Methylthio Benzofuran-S-CH₃ (Methylthio) Sulfoxide Benzofuran-SO-CH₃ (Methylsulfinyl) Methylthio->Sulfoxide [O] Sulfone Benzofuran-SO₂-CH₃ (Methylsulfonyl) Sulfoxide->Sulfone [O]

Caption: Stepwise oxidation of the methylthio group.

Role in Nucleophilic Aromatic Substitution (SNAr)

While the methylthio group itself is not a classical leaving group in nucleophilic aromatic substitution (SNAr), its oxidized forms are. The methylsulfonyl (-SO₂CH₃) group, being strongly electron-withdrawing, can activate the benzofuran ring for nucleophilic attack and can serve as an effective leaving group. This two-step strategy of oxidation followed by nucleophilic displacement provides a powerful platform for introducing a wide array of nucleophiles (e.g., amines, alkoxides, thiols) onto the benzofuran core, which would be inaccessible through direct substitution.

Logical_Relationship center_node Methylthio-Benzofuran (-SCH₃) oxidation_node Oxidation (to -SOCH₃, -SO₂CH₃) center_node->oxidation_node Modulates Electronics & Solubility coupling_node Stable Directing Group (e.g., in Suzuki Coupling) center_node->coupling_node Enables C-C Bond Formation displacement_node Nucleophilic Displacement (via -SO₂CH₃ leaving group) oxidation_node->displacement_node Activates for Substitution

Caption: Versatility of the methylthio group as a functional handle.

Data Presentation

The efficiency of the Suzuki cross-coupling reaction for the synthesis of 3-aryl-2-(methylthio)benzo[b]furans is demonstrated by the high yields achieved with a diverse range of boronic acids.

EntryR¹ in Boronic AcidProductTime (h)Yield (%)
1C₆H₅3a 197
24-MeC₆H₄3b 1.592
34-MeOC₆H₄3c 1.595
44-FC₆H₄3d 288
54-ClC₆H₄3e 290
64-CF₃C₆H₄3f 385
73-MeOC₆H₄3g 1.593
82-MeC₆H₄3h 480
92-Thienyl3i 196

Table adapted from data presented in reference[4]. Reaction conditions: 3-iodo-2-(methylthio)benzo[b]furan (0.5 mmol), boronic acid (0.75 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (1.0 mmol), DMF/H₂O, 100 °C.

Experimental Protocols

General Procedure for Suzuki Cross-Coupling[3]

To a solution of the appropriate 3-iodo-2-(methylthio)benzo[b]furan (0.5 mmol) in DMF (4.0 mL) and H₂O (0.4 mL), Pd(PPh₃)₄ (0.011g, 2 mol%) and K₂CO₃ (1.0 mmol) are added under an argon atmosphere. After a brief period of stirring, the corresponding arylboronic acid (0.75 mmol) is added. The reaction mixture is then heated to 100 °C for 1-4 hours until TLC analysis indicates completion. Upon cooling to room temperature, the mixture is diluted with dichloromethane (20 mL) and washed with brine (2 x 20 mL). The organic phase is separated, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

General Procedure for DMTSF-Mediated Electrophilic Cyclization[1]

In a vial, the starting o-alkynyl anisole (0.3 mmol, 1.0 equiv) is dissolved in CH₂Cl₂ (3 mL). To this solution, dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) (0.6 mmol, 2.0 equiv) is added. The reaction is stirred at room temperature for approximately 12-24 hours, with progress monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude material is adsorbed onto silica gel and purified by column chromatography using a hexanes/ethyl acetate gradient.

Representative Procedure for Oxidation of Methylthio Group

To a solution of the methylthio-substituted benzofuran (1.0 mmol) in a suitable solvent such as dichloromethane or methanol at 0 °C, an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equiv for sulfone, 1.1 equiv for sulfoxide) or Oxone® (2.5 equiv) is added portion-wise. The reaction is stirred at 0 °C to room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography or recrystallization.

Conclusion

The methylthio group is a highly strategic substituent for the functionalization of benzofurans. It provides access to a rich variety of derivatives through its facile introduction via modern synthetic methods and its subsequent reactivity. The ability to undergo controlled oxidation to sulfoxides and sulfones opens up avenues for modulating physicochemical properties and for employing the oxidized moiety as a leaving group in nucleophilic substitution reactions. This versatility makes methylthio-benzofurans valuable intermediates for researchers, scientists, and drug development professionals aiming to explore new chemical space and develop novel therapeutic agents.

References

Methodological & Application

Synthetic Route to 2-(Methylthio)benzofuran from Salicylaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic methodology for the preparation of 2-(Methylthio)benzofuran, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery, starting from the readily available precursor, salicylaldehyde. The described multi-step synthesis is designed to be a practical guide for laboratory-scale preparation, offering clear protocols and expected outcomes.

Introduction

Benzofuran derivatives are integral components of numerous biologically active compounds and natural products. Their diverse pharmacological properties have made them attractive targets in synthetic organic chemistry. The introduction of a methylthio group at the 2-position of the benzofuran ring can significantly modulate the biological activity of the parent molecule, making this compound a key intermediate for the synthesis of novel therapeutic agents. This application note outlines a reliable three-step synthetic sequence to obtain this compound from salicylaldehyde.

Overall Synthetic Workflow

The synthesis commences with the formation of the benzofuran core from salicylaldehyde, followed by regioselective bromination at the 2-position, and finally, nucleophilic substitution with a methylthiolate source to yield the target compound.

Synthetic_Workflow Salicylaldehyde Salicylaldehyde Benzofuran Benzofuran Salicylaldehyde->Benzofuran Step 1: Benzofuran Synthesis Bromobenzofuran 2-Bromobenzofuran Benzofuran->Bromobenzofuran Step 2: Regioselective Bromination Target This compound Bromobenzofuran->Target Step 3: Nucleophilic Substitution

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Benzofuran from Salicylaldehyde

This step involves the formation of the benzofuran ring system. A common method is the reaction of salicylaldehyde with chloroacetone in the presence of a base to form 2-acetylbenzofuran, which can be subsequently converted to benzofuran.[1]

Materials:

  • Salicylaldehyde

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Hydrazine hydrate

  • Ethylene glycol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure for 2-Acetylbenzofuran:

  • To a stirred solution of salicylaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq) and chloroacetone (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-acetylbenzofuran.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Procedure for Wolff-Kishner Reduction to Benzofuran:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-acetylbenzofuran (1.0 eq), hydrazine hydrate (3.0 eq), and ethylene glycol.

  • Add potassium hydroxide pellets (4.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to 190-200 °C for 3-4 hours.

  • Cool the mixture, add water, and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting benzofuran by distillation.

Step 2: Synthesis of 2-Bromobenzofuran from Benzofuran

This step achieves the regioselective bromination of the benzofuran ring at the 2-position, which is the most nucleophilic site.[2][3][4]

Materials:

  • Benzofuran

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Benzoyl peroxide (BPO) (radical initiator, optional)

  • Sodium bicarbonate solution

  • Sodium sulfite solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve benzofuran (1.0 eq) in carbon tetrachloride or acetonitrile in a round-bottom flask protected from light.

  • Add N-bromosuccinimide (1.05 eq) to the solution. A radical initiator such as benzoyl peroxide can be added in catalytic amounts if the reaction is sluggish.

  • Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by a 10% sodium sulfite solution, and then water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude 2-bromobenzofuran can be purified by vacuum distillation or column chromatography.

Step 3: Synthesis of this compound from 2-Bromobenzofuran

The final step involves a nucleophilic aromatic substitution reaction to introduce the methylthio group.

Materials:

  • 2-Bromobenzofuran

  • Sodium thiomethoxide (NaSMe) or Methyl mercaptan (MeSH) and a strong base (e.g., sodium hydride)

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzofuran (1.0 eq) in anhydrous DMF.

  • Add sodium thiomethoxide (1.2 eq) portion-wise to the stirred solution at room temperature. If using methyl mercaptan, first prepare the sodium salt in situ by reacting it with a strong base like sodium hydride in DMF.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation

StepReactionStarting MaterialReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1aBenzofuran SynthesisSalicylaldehydeChloroacetone, K₂CO₃AcetoneReflux4-670-80
1b(Wolff-Kishner)2-AcetylbenzofuranHydrazine hydrate, KOHEthylene glycol190-2003-460-70
2Regioselective BrominationBenzofuranN-BromosuccinimideCCl₄ or CH₃CNRT to Reflux2-480-90
3Nucleophilic Substitution2-BromobenzofuranSodium thiomethoxideDMFRT to 604-875-85

Caption: Summary of reaction conditions and yields.

Logical Relationships in the Synthetic Pathway

The following diagram illustrates the logical progression and key transformations in the synthesis.

Logical_Relationships cluster_0 Step 1: Benzofuran Ring Formation cluster_1 Step 2: Halogenation cluster_2 Step 3: Thioether Formation Salicylaldehyde Salicylaldehyde Acetylbenzofuran 2-Acetylbenzofuran Salicylaldehyde->Acetylbenzofuran Reaction with Chloroacetone Benzofuran Benzofuran Acetylbenzofuran->Benzofuran Wolff-Kishner Reduction Benzofuran_step2 Benzofuran Bromobenzofuran 2-Bromobenzofuran Benzofuran_step2->Bromobenzofuran Electrophilic Bromination (NBS) Bromobenzofuran_step3 2-Bromobenzofuran Target This compound Bromobenzofuran_step3->Target Nucleophilic Substitution with NaSMe

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-(Methylthio)benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of 2-(methylthio)benzofuran, a valuable building block in medicinal chemistry and materials science. The described method is based on a palladium-catalyzed cross-coupling reaction, a robust and versatile strategy for the formation of carbon-sulfur bonds. While direct literature for this specific transformation is limited, the following protocol is adapted from established palladium-catalyzed methodologies for the synthesis of analogous 2-substituted benzofurans.[1][2]

Introduction

Benzofuran derivatives are prevalent scaffolds in numerous biologically active compounds and functional materials. The introduction of a methylthio group at the 2-position of the benzofuran ring can significantly modulate the pharmacological and physicochemical properties of the parent molecule. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the efficient and selective synthesis of such derivatives.[3][4] This document outlines a potential pathway for the synthesis of this compound, leveraging a palladium catalyst to facilitate the coupling of a suitable benzofuran precursor with a methylthio source.

Reaction Principle

The proposed synthesis involves a palladium-catalyzed nucleophilic substitution reaction. A plausible route is the reaction of 2-iodobenzofuran with sodium thiomethoxide. The catalytic cycle is believed to proceed through a sequence of oxidative addition, ligand exchange, and reductive elimination steps, typical of palladium-catalyzed cross-coupling reactions.

Data Presentation

As no direct experimental data for this specific reaction is readily available in the literature, the following tables present hypothetical, yet realistic, data based on analogous palladium-catalyzed C-S bond formation reactions. These tables are intended to serve as a guide for reaction optimization.

Table 1: Optimization of Reaction Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)XPhos (10)NaOtBuToluene10075
2Pd₂(dba)₃ (2.5)Xantphos (5)K₂CO₃Dioxane11068
3Pd(PPh₃)₄ (5)-Cs₂CO₃DMF12055
4Pd(OAc)₂ (5)dppf (10)NaOtBuToluene10082
5Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene10085
6Pd(OAc)₂ (5)XPhos (10)K₃PO₄Toluene10070

Table 2: Substrate Scope (Hypothetical)

EntrySubstrateProductYield (%)
12-IodobenzofuranThis compound85
25-Bromo-2-iodobenzofuran5-Bromo-2-(methylthio)benzofuran80
32-BromobenzofuranThis compound65

Experimental Protocols

Materials:

  • 2-Iodobenzofuran

  • Sodium thiomethoxide (NaSMe)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19 mg).

  • Add anhydrous toluene (5 mL) to the flask and stir the mixture for 10 minutes at room temperature to form the active catalyst complex.

  • To this catalyst mixture, add 2-iodobenzofuran (1.0 mmol, 244 mg) and sodium tert-butoxide (1.2 mmol, 115 mg).

  • Finally, add sodium thiomethoxide (1.1 mmol, 77 mg).

  • Reaction Execution: Place the Schlenk flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously under the argon atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by slowly adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 1. Add Pd(OAc)₂ and XPhos to Schlenk flask under Argon prep2 2. Add anhydrous toluene and stir prep1->prep2 prep3 3. Add 2-iodobenzofuran and NaOtBu prep2->prep3 prep4 4. Add NaSMe prep3->prep4 react1 5. Heat to 100 °C and stir for 12-24h prep4->react1 react2 6. Monitor by TLC react1->react2 workup1 7. Cool and quench with water react2->workup1 workup2 8. Extract with ethyl acetate workup1->workup2 workup3 9. Wash, dry, and concentrate workup2->workup3 workup4 10. Purify by column chromatography workup3->workup4 pure_product Pure this compound workup4->pure_product catalytic_cycle Pd(0)L Pd(0)Lₙ OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-I Complex1 Ar-Pd(II)Lₙ-I OxAdd->Complex1 LigEx Ligand Exchange Complex1->LigEx NaSMe Complex2 Ar-Pd(II)Lₙ-SMe LigEx->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd(0)L Ar-SMe

References

Application Notes and Protocols: One-Pot Synthesis of 2-Alkylthiobenzofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-alkylthiobenzofurans, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The methodologies presented are designed to be efficient and scalable, offering a streamlined approach to these valuable scaffolds.

Introduction

Benzofuran derivatives are core structures in numerous biologically active compounds and approved pharmaceuticals. The incorporation of an alkylthio group at the 2-position can significantly modulate the pharmacological properties of the benzofuran scaffold. Traditional multi-step syntheses of 2-alkylthiobenzofurans can be time-consuming and generate considerable waste. The one-pot procedures outlined below combine multiple reaction steps into a single, efficient process, thereby saving time, resources, and improving overall yield. These methods are particularly valuable for the rapid generation of compound libraries for screening in drug discovery programs.

Synthesis Methodologies

Several one-pot strategies have been developed for the synthesis of 2-alkylthiobenzofurans and related sulfur-containing derivatives. A prominent and efficient method involves the reaction of 1-(2-hydroxyphenyl)-propargyl alcohols with alkyl or aryl mercaptans. This approach allows for the regioselective construction of the desired products. Another viable route involves the formation of a benzofuran-2-thiol intermediate, which can then be alkylated in the same reaction vessel.

Methodology 1: Copper-Catalyzed Reaction of 1-(2-Hydroxyphenyl)-propargyl Alcohols with Alkyl Mercaptans

This method provides a regioselective route to 2-(alkylthiomethyl)benzofurans, which are closely related to 2-alkylthiobenzofurans, through a one-pot, two-step process. The reaction is catalyzed by a copper(I) salt.

Reaction Scheme:

Key Features:

  • High Regioselectivity: The use of specific copper(I) salts can control the regioselectivity of the thiol addition.

  • Broad Substrate Scope: The reaction is tolerant of a variety of substituents on both the propargyl alcohol and the mercaptan.

  • Good to Excellent Yields: This method consistently provides high yields of the desired products.

Data Presentation

The following tables summarize quantitative data from key experiments in the synthesis of sulfur-containing benzofuran derivatives.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(Alkylthiomethyl)benzofurans [1]

EntryCopper Catalyst (mol %)BaseSolventTemperature (°C)Time (h)Yield (%)
1CuI (200)DIPEACH₃CN8012 (Step A) / 12 (Step B)92
2Cu(MeCN)₄PF₆ (20)DIPEACH₃CN8012 (Step A) / 12 (Step B)15
3CuBr (200)DIPEACH₃CN8012 (Step A) / 12 (Step B)85
4CuCl (200)DIPEACH₃CN8012 (Step A) / 12 (Step B)88
5Cu₂O (100)DIPEACH₃CN8012 (Step A) / 12 (Step B)75

Reaction conditions: o-hydroxyphenyl propargylic alcohol (0.2 mmol), thiol (0.3 mmol), catalyst, and DIPEA (0.4 mmol) in CH₃CN (2 mL).[1]

Table 2: Substrate Scope for the Synthesis of 2-(Alkylthiomethyl)benzofurans [1]

Entry1-(2-Hydroxyphenyl)-propargyl AlcoholAlkyl MercaptanProductYield (%)
11-(2-Hydroxyphenyl)prop-2-yn-1-olEthanethiol2-(Ethylthiomethyl)benzofuran92
21-(2-Hydroxy-5-methylphenyl)prop-2-yn-1-olEthanethiol5-Methyl-2-(ethylthiomethyl)benzofuran89
31-(5-Bromo-2-hydroxyphenyl)prop-2-yn-1-olEthanethiol5-Bromo-2-(ethylthiomethyl)benzofuran95
41-(2-Hydroxyphenyl)prop-2-yn-1-olPropanethiol2-(Propylthiomethyl)benzofuran90
51-(2-Hydroxyphenyl)prop-2-yn-1-olBenzyl Mercaptan2-(Benzylthiomethyl)benzofuran85

Reaction conditions: 1-(2-hydroxyphenyl)-propargyl alcohol derivative (0.2 mmol), thiol (0.3 mmol), CuI (0.4 mmol), and DIPEA (0.4 mmol) in CH₃CN (2 mL) at 80 °C.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-(Alkylthiomethyl)benzofurans

This protocol is adapted from the copper-catalyzed reaction of 1-(2-hydroxyphenyl)-propargyl alcohols with alkyl mercaptans.[1]

Materials:

  • 1-(2-Hydroxyphenyl)-propargyl alcohol derivative

  • Alkyl mercaptan

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN), anhydrous

  • Nitrogen gas (N₂)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the 1-(2-hydroxyphenyl)-propargyl alcohol derivative (0.2 mmol, 1.0 equiv), copper(I) iodide (0.4 mmol, 2.0 equiv), and anhydrous acetonitrile (2 mL).

  • Add the alkyl mercaptan (0.3 mmol, 1.5 equiv) to the reaction mixture.

  • Stir the mixture at 80 °C. Monitor the progress of the reaction by TLC (Step A).

  • After the starting material is consumed (typically 12 hours), add N,N-diisopropylethylamine (DIPEA) (0.4 mmol, 2.0 equiv) to the reaction mixture.

  • Continue to stir the reaction at 80 °C and monitor by TLC (Step B).

  • Upon completion (typically another 12 hours), cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-(alkylthiomethyl)benzofuran.

Visualizations

Experimental Workflow

One_Pot_Synthesis cluster_step1 Step A: Thiol Addition cluster_step2 Step B: Cyclization cluster_workup Workup & Purification start Start Materials: 1-(2-Hydroxyphenyl)-propargyl alcohol Alkyl Mercaptan CuI reaction_A Reaction at 80°C in CH3CN start->reaction_A Mix & Heat add_base Add DIPEA reaction_A->add_base reaction_B Reaction at 80°C add_base->reaction_B quench Quench with NH4Cl(aq) reaction_B->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Final Product: 2-(Alkylthiomethyl)benzofuran purify->product

Caption: Workflow for the one-pot synthesis of 2-(alkylthiomethyl)benzofurans.

Signaling Pathway/Logical Relationship

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product propargyl_alcohol 1-(2-Hydroxyphenyl)- propargyl alcohol alkenyl_sulfide Intermediate Alkenyl Sulfide propargyl_alcohol->alkenyl_sulfide + Alkyl Mercaptan (CuI catalyzed) mercaptan Alkyl Mercaptan cyclized_intermediate Cyclized Intermediate alkenyl_sulfide->cyclized_intermediate Intramolecular Cyclization (DIPEA promoted) final_product 2-(Alkylthiomethyl)benzofuran cyclized_intermediate->final_product Dehydration

Caption: Plausible reaction pathway for the one-pot synthesis.

References

Application Notes and Protocols: DMTSF-Mediated Electrophilic Cyclization for 3-Thiomethyl-Substituted Benzo[b]furan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]furan derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, herbicides, and electronic materials.[1][2] The introduction of a thiomethyl group at the 3-position of the benzo[b]furan scaffold offers a valuable handle for further chemical modifications, making these compounds particularly attractive for drug discovery and development. This document provides detailed application notes and protocols for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives via an environmentally benign, dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF)-mediated electrophilic cyclization of o-alkynyl anisoles.[1][3][4] This method is characterized by its mild reaction conditions, high yields, and broad substrate scope.[1][3]

Reaction Principle and Advantages

The synthesis proceeds via an electrophilic cyclization mechanism. DMTSF acts as an electrophile, activating the alkyne functionality in o-alkynyl anisoles to initiate the cyclization.[3] The key advantages of this methodology include:

  • High Efficiency: The reaction proceeds at ambient temperature and typically reaches completion within 12 hours, providing excellent yields of the desired products.[1][3]

  • Broad Substrate Tolerance: A wide variety of substituted alkynes are well-tolerated, allowing for the synthesis of a diverse library of 3-thiomethyl-substituted benzo[b]furans.[1][3]

  • Mild Conditions: The use of DMTSF avoids harsh reagents and conditions, making it a more environmentally friendly approach.[1][2]

  • Versatile Product: The resulting 3-thiomethyl group can be further functionalized, for instance, in cascade cyclizations to create more complex heterocyclic systems like thieno[3,2-b]benzofurans.[1]

Reaction Mechanism

The proposed mechanism for the DMTSF-mediated electrophilic cyclization is depicted below. The reaction is initiated by the electrophilic attack of the DMTSF salt on the alkyne of the o-alkynyl anisole, forming a three-membered sulfonium ring intermediate. This is followed by an intramolecular nucleophilic attack by the oxygen of the anisole, leading to the formation of the benzo[b]furan ring and the desired 3-thiomethyl substituent.[3]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products o_alkynyl_anisole o-Alkynyl Anisole sulfonium_ring Three-membered Sulfonium Ring Intermediate o_alkynyl_anisole->sulfonium_ring Electrophilic Attack dmtsf DMTSF (Dimethyl(methylthio)sulfonium tetrafluoroborate) dmtsf->sulfonium_ring oxonium_intermediate Oxonium Intermediate sulfonium_ring->oxonium_intermediate Intramolecular Nucleophilic Attack benzofuran 3-Thiomethyl-substituted Benzo[b]furan oxonium_intermediate->benzofuran Demethylation side_product Dimethyl Sulfide oxonium_intermediate->side_product

Caption: Proposed reaction mechanism for the DMTSF-mediated electrophilic cyclization.

Experimental Protocols

General Procedure for the Synthesis of 3-Thiomethyl-Substituted Benzo[b]furans

This protocol is adapted from the general procedures for similar electrophilic cyclizations.[5]

  • To a solution of the respective o-alkynyl anisole (1.0 equivalent) in dichloromethane (DCM, 0.1 M), add dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3-thiomethyl-substituted benzo[b]furan derivative.

Gram-Scale Synthesis Example

For a larger scale reaction:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the o-alkynyl anisole (e.g., 5.0 mmol, 1.0 equivalent) in DCM (50 mL).

  • Add DMTSF (5.5 mmol, 1.1 equivalents) in portions over 5 minutes while stirring at room temperature.

  • Continue stirring for 12-24 hours.

  • After the reaction is complete, filter the mixture through a pad of silica gel, washing with additional DCM.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

Data Presentation

The following table summarizes the yields of various 3-thiomethyl-substituted benzo[b]furan derivatives synthesized using the DMTSF-mediated electrophilic cyclization.

EntryR Group on AlkyneProductYield (%)
1Phenyl2-Phenyl-3-(methylthio)benzo[b]furan83
24-Methylphenyl2-(p-Tolyl)-3-(methylthio)benzo[b]furan85
34-Methoxyphenyl2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]furan88
44-Chlorophenyl2-(4-Chlorophenyl)-3-(methylthio)benzo[b]furan81
52-Thienyl2-(Thiophen-2-yl)-3-(methylthio)benzo[b]furan79
6Cyclohexyl2-Cyclohexyl-3-(methylthio)benzo[b]furan75
7n-Butyl2-(n-Butyl)-3-(methylthio)benzo[b]furan72

Note: The data presented here is representative and based on reported high yields for this type of reaction. Actual yields may vary depending on the specific substrate and experimental conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-thiomethyl-substituted benzo[b]furan derivatives.

G start Start setup Reaction Setup: - o-Alkynyl Anisole - DMTSF - DCM start->setup end End reaction Stir at Room Temperature (12 hours) setup->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Filtration and Concentration monitoring->workup Complete purification Column Chromatography workup->purification characterization Characterization (NMR, HRMS) purification->characterization characterization->end

Caption: General experimental workflow for the synthesis of 3-thiomethyl-substituted benzo[b]furans.

Applications in Drug Development

The benzo[b]furan scaffold is a privileged structure in medicinal chemistry, present in a wide range of biologically active compounds.[6] The 3-thiomethyl-substituted benzo[b]furans prepared by this method are valuable intermediates for the synthesis of novel drug candidates with potential applications in various therapeutic areas, including:

  • Anticancer Agents: Many benzo[b]furan derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[6]

  • Antimicrobial Agents: The benzofuran nucleus is found in compounds with significant antibacterial and antifungal properties.[7]

  • Anti-inflammatory Agents: Benzofuran derivatives have been investigated for their anti-inflammatory effects.[2]

The presence of the thiomethyl group at the 3-position provides a strategic point for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

References

The Synthetic Utility of 2-(Methylthio)benzofuran: A Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 2-(Methylthio)benzofuran and its derivatives have emerged as highly versatile and valuable building blocks in modern organic synthesis. Their unique electronic properties and the reactivity of the methylthio group enable a wide range of chemical transformations, providing synthetic chemists with powerful tools for the construction of complex molecular architectures, including biologically active compounds and novel materials. This application note details key synthetic applications of this compound, providing experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

The strategic importance of the this compound scaffold lies in its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. The methylthio group can act as a leaving group in transition metal-catalyzed cross-coupling reactions or be modified to introduce further molecular diversity.

Key Applications and Protocols

Two prominent applications of this compound derivatives are their use in palladium-catalyzed reactions to synthesize coumestans and 3-aryl-2-(methylthio)benzo[b]furans.

Synthesis of Coumestan Derivatives via Palladium-Catalyzed C-S Activation

A notable application of this compound derivatives is in the synthesis of coumestans, a class of polycyclic aromatic compounds with various biological activities. This is achieved through a palladium-catalyzed [3+3] annulation of this compound-3-carboxylates with 2-hydroxyphenylboronic acids. The reaction proceeds via a tandem cross-coupling and intramolecular transesterification, leveraging the activation of the C-S bond.[1]

Experimental Protocol: Synthesis of Substituted Coumestans

This protocol is adapted from the work of a study on the palladium-catalyzed C–S activation for the [3 + 3] annulation of this compound-3-carboxylates and 2-hydroxyphenylboronic acids.[1]

Materials:

  • Ethyl this compound-3-carboxylate (1.0 equiv)

  • 2-Hydroxyphenylboronic acid (2.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I)-thiophene-2-carboxylate (CuTC) (1.5 equiv)

  • Anhydrous dioxane

  • Nitrogen atmosphere

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add ethyl this compound-3-carboxylate (0.5 mmol, 1.0 equiv), 2-hydroxyphenylboronic acid (1.0 mmol, 2.0 equiv), Pd(PPh₃)₄ (0.025 mmol, 0.05 equiv), and CuTC (0.75 mmol, 1.5 equiv).

  • Add anhydrous dioxane (5 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for the time specified in Table 1.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel to afford the desired coumestan derivative.

Quantitative Data:

EntryBenzofuran Substrate (R)ProductYield (%)
1H4a70
25-Me4b75
36-Me4c72
47-Me4d68
55-OMe4e78
66-OMe4f76
75-Cl4g65

Table 1: Synthesis of various coumestan derivatives.[1]

Reaction Workflow:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 2_MTB This compound- 3-carboxylate Reaction [3+3] Annulation 2_MTB->Reaction Boronic_Acid 2-Hydroxyphenylboronic Acid Boronic_Acid->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Mediator CuTC Mediator->Reaction Solvent Dioxane, Reflux, N₂ Solvent->Reaction Product Coumestan Derivative Reaction->Product

Caption: Workflow for the synthesis of coumestan derivatives.

Synthesis of 3-Aryl-2-(methylthio)benzo[b]furans via Suzuki Cross-Coupling

Another significant application involves the palladium-catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)benzo[b]furan derivatives with a variety of aryl boronic acids.[2] This methodology provides an efficient route to 3-aryl-2-(methylthio)benzo[b]furans, which are important scaffolds in medicinal chemistry. The starting 3-iodo-2-(methylthio)benzo[b]furans can be readily prepared through an electrophilic cyclization of 2-(methylthio)alkynylanisoles.

Experimental Protocol: Suzuki Cross-Coupling of 3-Iodo-2-(methylthio)benzo[b]furan

This protocol is based on a reported procedure for the synthesis of 3-aryl-2-(methylthio)benzo[b]furans.

Materials:

  • 3-Iodo-2-(methylthio)benzo[b]furan (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Argon atmosphere

Procedure:

  • To a solution of the appropriate 3-iodo-2-(methylthio)benzo[b]furan (0.5 mmol) in DMF (4.0 mL) and H₂O (0.4 mL), add Pd(PPh₃)₄ (0.011 g, 2 mol%) and K₂CO₃ (1.0 mmol) under an argon atmosphere.

  • After a short period of stirring, add the aryl boronic acid (0.75 mmol).

  • Heat the mixture at 100 °C for 1-4 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (20 mL) and wash with brine (2 x 20 mL).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by chromatography to yield the 3-aryl-2-(methylthio)benzo[b]furan derivative.

Quantitative Data:

EntryAryl Boronic Acid (Ar)ProductYield (%)
1Phenyl3a95
24-Methylphenyl3b98
34-Methoxyphenyl3c99
44-Fluorophenyl3d85
54-Chlorophenyl3e82
64-Acetylphenyl3f75
72-Methylphenyl3g90

Table 2: Synthesis of various 3-aryl-2-(methylthio)benzo[b]furans.

Reaction Pathway:

G Start 3-Iodo-2-(methylthio)- benzo[b]furan Product 3-Aryl-2-(methylthio)- benzo[b]furan Start->Product Suzuki Coupling Boronic_Acid ArB(OH)₂ Boronic_Acid->Product Reagents Pd(PPh₃)₄, K₂CO₃ DMF/H₂O, 100 °C Reagents->Product

Caption: Suzuki cross-coupling reaction pathway.

Conclusion

This compound and its derivatives are demonstrably valuable platforms in synthetic organic chemistry. The protocols and data presented herein highlight their utility in constructing complex heterocyclic systems through reliable and high-yielding palladium-catalyzed transformations. These methodologies offer significant potential for the development of novel pharmaceuticals and functional materials. Further exploration of the reactivity of the 2-methylthio group is anticipated to unveil even more diverse and powerful synthetic applications.

References

Application Notes and Protocols: 2-(Methylthio)benzofuran as a Versatile Precursor for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(methylthio)benzofuran and its oxidized derivatives, 2-(methylsulfinyl)benzofuran and 2-(methylsulfonyl)benzofuran, as versatile precursors in the synthesis of pharmaceutically relevant compounds. This document includes detailed experimental protocols, quantitative data on reaction yields and biological activities, and visualizations of relevant signaling pathways to guide researchers in the exploration of this promising scaffold.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The substitution at the 2-position of the benzofuran ring, in particular, has been a key focus for the development of novel therapeutic agents.[2] This document specifically highlights the synthetic utility of this compound and its oxidized analogues as valuable building blocks for the construction of complex bioactive molecules. The methylthio, methylsulfinyl, and methylsulfonyl groups at the 2-position serve as versatile handles for a variety of chemical transformations, enabling the synthesis of a range of pharmacologically interesting compounds.

A notable application of a this compound derivative is in the synthesis of coumestans, a class of tetracyclic compounds known for their estrogenic, anticancer, and anti-inflammatory activities.[5][6][7]

Synthesis of Precursors

The following protocols detail the preparation of this compound and its subsequent oxidation to the corresponding sulfoxide and sulfone.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 2-substituted benzofurans.

Materials:

  • Salicylaldehyde

  • Chloroacetone

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF)

  • Methyl methanethiosulfonate

  • Sodium hydride (60% dispersion in mineral oil)

Procedure:

  • Synthesis of 2-acetylbenzofuran: A mixture of salicylaldehyde (1.0 eq), chloroacetone (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in DMF is heated at 80 °C for 4 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-acetylbenzofuran.

  • Synthesis of this compound: To a solution of 2-acetylbenzofuran (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.2 eq) portionwise. The mixture is stirred at room temperature for 30 minutes. Methyl methanethiosulfonate (1.2 eq) is then added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Protocol 2: Oxidation of this compound to 2-(Methylsulfinyl)benzofuran

This protocol is a general procedure for the selective oxidation of thioethers to sulfoxides.[8][9]

Materials:

  • This compound

  • Oxone® (Potassium peroxymonosulfate)

  • Potassium bromide (KBr)

  • Acetonitrile

  • Water

Procedure:

  • To a solution of this compound (1.0 eq) and potassium bromide (1.0 eq) in a 3:1 mixture of acetonitrile and water, a solution of Oxone® (1.0 eq) in water is added dropwise at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 2-(methylsulfinyl)benzofuran.

Protocol 3: Oxidation of this compound to 2-(Methylsulfonyl)benzofuran

This protocol describes the further oxidation of the thioether or the corresponding sulfoxide to the sulfone.[3][8]

Materials:

  • This compound or 2-(Methylsulfinyl)benzofuran

  • Oxone® (Potassium peroxymonosulfate)

  • Aqueous acetonitrile

Procedure:

  • To a solution of this compound (1.0 eq) or 2-(methylsulfinyl)benzofuran (1.0 eq) in aqueous acetonitrile (3:1), Oxone® (2.2 eq for the thioether, 1.1 eq for the sulfoxide) is added portionwise at room temperature.

  • The reaction is stirred at room temperature and monitored by TLC.

  • After completion, the mixture is worked up as described in Protocol 2.

  • The crude product is purified by column chromatography to afford 2-(methylsulfonyl)benzofuran.

Application in the Synthesis of Coumestan Derivatives

A key application of this compound derivatives is in the synthesis of coumestans. The following protocol is based on a palladium-catalyzed C-S activation and annulation strategy.[6][7]

Protocol 4: Synthesis of Coumestan Derivatives from Ethyl this compound-3-carboxylate

Materials:

  • Ethyl this compound-3-carboxylate

  • 2-Hydroxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) thiophene-2-carboxylate (CuTC)

  • Dioxane (anhydrous)

Procedure:

  • To a dried flask under an inert atmosphere, add ethyl this compound-3-carboxylate (1.0 eq), 2-hydroxyphenylboronic acid (2.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuTC (1.5 eq).

  • Anhydrous dioxane is added, and the reaction mixture is heated to reflux.

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the corresponding coumestan derivative.

Table 1: Synthesis of Coumestan Derivatives from various Ethyl this compound-3-carboxylates [6]

EntryProductYield (%)
1HHH4a78
2OMeHH4b75
3HOMeH4c72
4HHOMe4d76
5ClHH4e65
6HClH4f68
7HHCl4g70

Biological Activity of Derived Compounds

Coumestans, synthesized from this compound precursors, exhibit a range of biological activities, with anticancer effects being particularly prominent.[1][10][11]

Table 2: Anticancer Activity of Selected Coumarin and Benzofuran Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Coumarin Derivative 4aT47D102.05[12]
Coumarin Derivative 4bMCF-723.12[12]
Benzofuran Derivative 35ACHN2.74[13]
Benzofuran Derivative 35HCT152.37[13]
Benzofuran Derivative 35MM2312.20[13]
Benzofuran Derivative 35NUGC-32.48[13]
Benzofuran Derivative 35NCI-H235.86[13]
Benzofuran Derivative 35PC-32.68[13]

Note: The IC₅₀ values presented are for structurally related compounds and serve as a guide to the potential activity of coumestans derived from this compound.

Signaling Pathways

Coumestans are known to exert their biological effects by modulating various cellular signaling pathways. Two key pathways are the PI3K/Akt/mTOR pathway and the Interferon-gamma (IFN-γ) signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[5][14][15][16] Its dysregulation is frequently observed in cancer. Some coumestans have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Coumestan Coumestan (from this compound) Coumestan->PI3K inhibits Coumestan->AKT inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by coumestans.

Interferon-gamma (IFN-γ) Signaling Pathway

The IFN-γ signaling pathway plays a critical role in the immune response and has both anti-tumor and pro-tumorigenic effects.[17][18] Modulation of this pathway by small molecules is an active area of cancer research.

IFN_gamma_Pathway IFNg IFN-γ IFNGR IFN-γ Receptor (IFNGR1/2) IFNg->IFNGR JAK1 JAK1 IFNGR->JAK1 activates JAK2 JAK2 IFNGR->JAK2 activates STAT1 STAT1 JAK1->STAT1 phosphorylates JAK2->STAT1 phosphorylates STAT1_dimer STAT1 Dimer (GAF) STAT1->STAT1_dimer dimerizes Nucleus Nucleus STAT1_dimer->Nucleus translocates to GAS GAS element STAT1_dimer->GAS binds to Gene_Expression Gene Expression (Immune Response, Apoptosis) GAS->Gene_Expression Coumestan Coumestan (from this compound) Coumestan->STAT1 modulates

Caption: Simplified IFN-γ signaling pathway and potential modulation by coumestans.

Conclusion

This compound and its oxidized derivatives are valuable and versatile precursors for the synthesis of a variety of heterocyclic compounds with significant pharmaceutical potential. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel bioactive molecules based on this scaffold. The demonstrated conversion to coumestans, coupled with their known biological activities and modulation of key signaling pathways, underscores the potential of this chemical space for the development of new therapeutic agents. Further investigation into the synthesis of other compound classes from these precursors and detailed biological evaluation of the resulting molecules is warranted.

References

Application Notes and Protocols for the In Vitro Biological Evaluation of 2-(Methylthio)benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro biological evaluation of 2-(methylthio)benzofuran derivatives, focusing on their potential as anticancer and antimicrobial agents. Due to the limited availability of published data specifically for this compound derivatives, this document includes data from a broader range of benzofuran derivatives to serve as a valuable comparative reference. The protocols provided are standardized methods that can be readily adapted for the evaluation of novel this compound compounds.

Anticancer Activity Evaluation

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with various substituted analogs exhibiting cytotoxicity against a range of cancer cell lines.[1][2][3][4][5][6][7][8] The mechanism of action for some benzofuran derivatives involves the induction of apoptosis and cell cycle arrest.[2][6][8]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various benzofuran derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth). This information provides a comparative landscape for the potential efficacy of novel this compound derivatives.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Halogenated benzofuran derivativeK562 (Leukemia)5[3]
Halogenated benzofuran derivativeHL60 (Leukemia)0.1[3]
Benzofuran-imidazole hybridMCF-7 (Breast)Not specified[3]
3-Methylbenzofuran derivativeA549 (Lung)1.48[2]
2-Benzoylbenzofuran derivativeMCF-7 (Breast)Not specified[2]
2-Acetylbenzofuran hybridHeLa (Cervical)Not specified[2]
Benzofuran derivativeHepG2 (Liver)Not specified[2]
Benzofuran derivative with bromineK562 (Leukemia)Significant activity[5]
Benzofuran derivative with bromineMOLT-4 (Leukemia)Significant activity[5]
Benzofuran derivative with bromineHeLa (Cervical)Significant activity[5]
mTOR inhibitor benzofuran derivativeSQ20B (Head and Neck)Not specified[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, K562)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plate compound_prep Prepare serial dilutions of test compounds add_compounds Add compounds to cells compound_prep->add_compounds incubation_treatment Incubate for 48-72 hours add_compounds->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 4 hours add_mtt->incubation_mtt dissolve_formazan Dissolve formazan with DMSO incubation_mtt->dissolve_formazan measure_absorbance Measure absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_viability Calculate cell viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Potential Signaling Pathways in Anticancer Activity

While specific pathways for this compound derivatives are not yet fully elucidated, studies on other benzofuran compounds suggest potential mechanisms of action that could be relevant. These include the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, and the induction of apoptosis.[2] Some benzofuran derivatives have also been shown to act as inhibitors of the mTOR signaling pathway.[9][10]

Anticancer_Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_downstream_outcomes Downstream Outcomes This compound This compound Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition This compound->Tubulin Polymerization Inhibition mTOR Pathway Inhibition mTOR Pathway Inhibition This compound->mTOR Pathway Inhibition G2/M Phase Arrest G2/M Phase Arrest Tubulin Polymerization Inhibition->G2/M Phase Arrest Apoptosis Apoptosis mTOR Pathway Inhibition->Apoptosis G2/M Phase Arrest->Apoptosis

Antimicrobial Activity Evaluation

Benzofuran derivatives have been reported to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[1][11][12][13]

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity of various benzofuran derivatives, providing minimum inhibitory concentration (MIC) values and zones of inhibition. This data can be used as a benchmark for evaluating new this compound compounds.

Table 2.1: Antibacterial Activity of Benzofuran Derivatives

Compound ID/DescriptionBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
Fused benzofuran derivativeP. chinchori25Not specified[1]
2-Bisaminomethylatedaurone derivativeB. subtilis25Not specified[1]
2-Bisaminomethylatedaurone derivativeE. coli25Not specified[1]
2-Bisaminomethylatedaurone derivativeS. aureus25Not specified[1]
Benzofuran ketoxime derivativeS. aureus0.039Not specified[1]
Aza-benzofuran derivativeS. typhimurium12.5Not specified[11]
Aza-benzofuran derivativeE. coli25Not specified[11]
Aza-benzofuran derivativeS. aureus12.5Not specified[11]

Table 2.2: Antifungal Activity of Benzofuran Derivatives

Compound ID/DescriptionFungal StrainMIC (µg/mL)Reference
Fused benzofuran derivativeA. fumigatus25[1]
Fused benzofuran derivativeP. wortmanni100[1]
Benzofuran ketoxime derivativeC. albicans0.625-2.5[1]
Oxa-benzofuran derivativeP. italicum12.5[11]
Oxa-benzofuran derivativeC. musae12.5-25[11]
Experimental Protocols for Antimicrobial Screening

This method is used for the preliminary screening of the antibacterial activity of the compounds.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile paper discs (6 mm diameter)

  • Sterile saline solution (0.85% NaCl)

  • McFarland standard (0.5)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Evenly streak the bacterial suspension onto the surface of an MHA plate using a sterile cotton swab.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the this compound derivatives dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.

  • Place the impregnated discs on the surface of the inoculated MHA plate. Include a solvent control disc and a positive control disc with a standard antibiotic.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_application Compound Application cluster_incubation_measurement Incubation & Measurement prep_inoculum Prepare bacterial inoculum inoculate_plate Inoculate MHA plate prep_inoculum->inoculate_plate impregnate_discs Impregnate discs with compounds inoculate_plate->impregnate_discs place_discs Place discs on agar surface impregnate_discs->place_discs incubate_plates Incubate plates for 18-24 hours place_discs->incubate_plates measure_zones Measure zones of inhibition incubate_plates->measure_zones

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

  • This compound derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile saline solution

  • McFarland standard (0.5)

  • Incubator (37°C for bacteria, 35°C for fungi)

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation_incubation Inoculation & Incubation cluster_determination MIC Determination serial_dilution Prepare serial dilutions of compounds inoculate_wells Inoculate wells serial_dilution->inoculate_wells prep_inoculum Prepare standardized inoculum prep_inoculum->inoculate_wells incubate_plates Incubate plates inoculate_wells->incubate_plates read_results Visually or spectrophotometrically assess growth incubate_plates->read_results determine_mic Identify lowest concentration with no growth read_results->determine_mic

References

Application Notes and Protocols: Antimicrobial Activity Screening of 2-(Methylthio)benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preliminary antimicrobial activity screening of the compound 2-(Methylthio)benzofuran. While specific data for this compound is not extensively available in the public domain, the protocols outlined below are standard methods for evaluating the antimicrobial potential of novel chemical entities, including benzofuran derivatives. The provided data from related benzofuran compounds can serve as a valuable reference for expected activity and for comparison.

Overview of Antimicrobial Activity of Benzofuran Derivatives

Benzofuran and its derivatives are a class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including significant antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1][2][3] The benzofuran scaffold is considered a "privileged structure" in drug discovery due to its presence in numerous biologically active natural and synthetic compounds.[3][4]

The antimicrobial efficacy of benzofuran derivatives is often attributed to the various substitutions on the benzofuran ring system.[1] Modifications at different positions can lead to a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][4] Therefore, screening new derivatives like this compound using standardized methods is a critical step in the discovery of novel antimicrobial agents.

Quantitative Antimicrobial Data for Benzofuran Derivatives

The following table summarizes the antimicrobial activity of various benzofuran derivatives from published studies. This data is intended to provide a comparative baseline for the evaluation of this compound.

Compound TypeTest OrganismMethodResult (MIC or Zone of Inhibition)Reference
3-Methanone-benzofuran derivativeStaphylococcus aureusBroth MicrodilutionMIC80: 0.39 mg/mL[4]
3-Methanone-benzofuran derivativeMethicillin-resistant S. aureus (MRSA)Broth MicrodilutionMIC80: 0.78 mg/mL[4]
Benzofuran-ketoxime derivativeStaphylococcus aureusBroth MicrodilutionMIC: 0.039 µg/mL[4]
Benzofuran-ketoxime derivativesCandida albicansBroth MicrodilutionMIC: 0.625 µg/mL[4]
Benzofuran-based piperidinyl arylamidrazonesAspergillus fumigatusNot SpecifiedMIC: 25 µg/mL[4]
Benzofuran-based piperidinyl arylamidrazonesCandida albicansNot SpecifiedMIC: 75 µg/mL[4]
1-(Thiazol-2-yl) pyrazoline derivativeGram-negative bacteriaNot SpecifiedZone of Inhibition: 25 mm[4]
1-(Thiazol-2-yl) pyrazoline derivativeGram-positive bacteriaNot SpecifiedZone of Inhibition: 17 mm[4]
Benzofuran derivative with disulfide moiety (V40)Xanthomonas oryzae pv. oryzae (Xoo)Not SpecifiedEC50: 0.28 µg/mL[5][6]
Benzofuran derivative with disulfide moiety (V40)Xanthomonas oryzae pv. oryzicola (Xoc)Not SpecifiedEC50: 0.56 µg/mL[5][6]
Benzofuran derivative with disulfide moiety (V40)Xanthomonas axonopodis pv. citri (Xac)Not SpecifiedEC50: 10.43 µg/mL[5][6]
Hydrophobic benzofuran analogsE. coli, S. aureus, MRSA, B. subtilisBroth MicrodilutionMIC80: 0.39-3.12 µg/mL[7]
Benzofuran derivatives containing pyrimidine moietyVarious bacterial strainsBroth DilutionMIC: 6.64 - 15.32 µg/mL[8]
Benzofuran derivative from Penicillium crustosumSalmonella typhimurium96-well plate broth dilutionMIC: 12.5 µg/mL[9]
Benzofuran derivative from Penicillium crustosumEscherichia coli96-well plate broth dilutionMIC: 25 µg/mL[9]
Benzofuran derivative from Penicillium crustosumStaphylococcus aureus96-well plate broth dilutionMIC: 12.5 µg/mL[9]

Experimental Protocols

The following are detailed protocols for two standard antimicrobial susceptibility testing methods: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Agar Disk Diffusion for determining the zone of inhibition.

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[10]

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates[11]

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[12]

  • Bacterial or fungal strains to be tested

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Sterile saline solution (0.9% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh 18-24 hour agar plate, select several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria like E. coli.[13]

    • Dilute this suspension 1:100 in MHB to obtain a concentration of approximately 10⁶ CFU/mL.[12]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (appropriately diluted in MHB to the desired starting concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and inoculum, but no test compound).

    • Well 12 will serve as the sterility control (containing only MHB).

  • Inoculation: Add 100 µL of the prepared inoculum (from step 2) to wells 1 through 11. The final volume in these wells will be 200 µL, and the inoculum concentration will be approximately 5 x 10⁵ CFU/mL.[12]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.[10][11]

  • Interpretation of Results:

    • After incubation, examine the plate for visible turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).[13]

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the agent.[14]

Materials:

  • This compound (test compound)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[15]

  • Bacterial or fungal strains to be tested

  • Positive control antibiotic disks

  • Negative control disks (impregnated with solvent only)

  • Sterile saline solution (0.9% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps or disk dispenser

  • Ruler or caliper

  • Incubator

Procedure:

  • Preparation of Test Disks: Aseptically apply a known concentration of the this compound solution to sterile filter paper disks and allow them to dry completely.

  • Preparation of Inoculum: Prepare the microbial inoculum as described in step 2 of the Broth Microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[15]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[16]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[15]

  • Application of Disks:

    • Using sterile forceps or a disk dispenser, place the prepared test disks, positive control disks, and negative control disks onto the inoculated agar surface.[16]

    • Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 16-18 hours for most bacteria.[17]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • A larger zone of inhibition indicates greater antimicrobial activity. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts for known antibiotics, but for novel compounds, the zone diameter provides a qualitative measure of activity.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial screening of a novel compound like this compound.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Zone of Inhibition (Agar Disk Diffusion) Compound_Prep Prepare Test Compound Stock Solution Serial_Dilution Serial Dilution of Compound in 96-well Plate Compound_Prep->Serial_Dilution Disk_Prep Prepare Compound- Impregnated Disks Compound_Prep->Disk_Prep Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation_MIC Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation_MIC Inoculate_Agar Inoculate MHA Plate with Microbial Lawn Inoculum_Prep->Inoculate_Agar Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate Plate (16-20h, 37°C) Inoculation_MIC->Incubation_MIC Read_MIC Read MIC Value (Lowest Concentration with no Growth) Incubation_MIC->Read_MIC Final_Report Final Report and Data Analysis Read_MIC->Final_Report Place_Disks Place Disks on Agar Surface Disk_Prep->Place_Disks Inoculate_Agar->Place_Disks Incubation_Disk Incubate Plate (16-18h, 37°C) Place_Disks->Incubation_Disk Measure_Zone Measure Zone of Inhibition (mm) Incubation_Disk->Measure_Zone Measure_Zone->Final_Report

Caption: Workflow for antimicrobial activity screening.

Potential Mechanisms of Action of Benzofuran Derivatives

While the precise mechanism of action for this compound is yet to be determined, studies on other benzofuran derivatives suggest several potential antibacterial pathways. A recent study on benzofuran derivatives containing disulfide moieties revealed that their antibacterial mechanism may involve the disruption of bacterial proteins and enzyme activities.[5][6] Proteomic analysis of bacteria treated with these compounds indicated alterations in key cellular processes.[5] For novel compounds like this compound, further studies such as proteomic and enzymatic assays would be necessary to elucidate the specific mode of action.

The following diagram illustrates a hypothetical signaling pathway based on generalized antimicrobial mechanisms that could be investigated for this compound.

Hypothetical_Mechanism_of_Action cluster_compound Compound Interaction cluster_bacterial_cell Bacterial Cell cluster_outcome Outcome Compound This compound Cell_Wall Cell Wall Synthesis Inhibition Compound->Cell_Wall Disrupts peptidoglycan synthesis Protein_Syn Protein Synthesis Inhibition Compound->Protein_Syn Binds to ribosomal subunits DNA_Rep DNA Replication Inhibition Compound->DNA_Rep Interferes with DNA gyrase Enzyme_Act Metabolic Enzyme Inhibition Compound->Enzyme_Act Inactivates essential enzymes Bactericidal Bactericidal Effect Cell_Wall->Bactericidal Bacteriostasis Bacteriostasis Protein_Syn->Bacteriostasis DNA_Rep->Bactericidal Enzyme_Act->Bacteriostasis Bacteriostasis->Bactericidal at higher concentrations

Caption: Potential antimicrobial mechanisms of action.

References

Application Notes and Protocols: Anticancer Activity of Novel 2-(Methylthio)benzofuran Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of the anticancer potential of 2-(methylthio)benzofuran analogues and detailed protocols for key experimental assays. While comprehensive studies on a wide range of this compound analogues are still emerging, the broader benzofuran scaffold has demonstrated significant promise in cancer therapy. The methodologies and conceptual frameworks presented herein are designed to guide research and development in this area.

Data Presentation: Cytotoxicity of Benzofuran Derivatives

Quantitative data on the anticancer activity of a broad series of this compound analogues is not extensively available in publicly accessible literature. However, numerous studies have reported the cytotoxic effects of various other substituted benzofuran derivatives against a range of cancer cell lines. The following table provides a template for summarizing such data, exemplified with representative benzofuran compounds to illustrate the structure for comparative analysis. Researchers are encouraged to populate this table with their own experimental data.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Template [Insert 2D Structure] e.g., MCF-7 (Breast) [Insert Value] [Insert Citation]
Template [Insert 2D Structure] e.g., A549 (Lung) [Insert Value] [Insert Citation]
Template [Insert 2D Structure] e.g., HeLa (Cervical) [Insert Value] [Insert Citation]
Template [Insert 2D Structure] e.g., HCT116 (Colon) [Insert Value] [Insert Citation]
Compound 1c Methyl 3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2-carboxylateK562 (Leukemia)2.0 ± 0.3[1]
Compound 1e Methyl 3-(bromomethyl)-5-methoxy-1-benzofuran-2-carboxylateK562 (Leukemia)2.5 ± 0.3[1]
Compound 2d 1-[3-(Bromomethyl)-5,6-dimethoxy-1-benzofuran-2-yl]ethan-1-oneK562 (Leukemia)2.9 ± 0.4[1]
Compound 3d 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethan-1-oneK562 (Leukemia)2.1 ± 0.2[1]

Signaling Pathways in Benzofuran-Mediated Anticancer Activity

The anticancer mechanisms of benzofuran derivatives are diverse and appear to be substitution-dependent. One well-documented pathway for a synthetic benzofuran lignan derivative, known as Benfur, involves the induction of cell cycle arrest and apoptosis through a p53-dependent mechanism and partial inhibition of NF-κB.[2][3][4] It is important to note that this pathway may not be universally applicable to all this compound analogues, and specific investigations are required for each new compound.

Benfur_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Benfur Benfur (Benzofuran Analogue) p53 p53 Benfur->p53 activates Sp1 Sp1 Benfur->Sp1 inhibits NFkB NF-κB Benfur->NFkB inhibits MDM2 MDM2 p53->MDM2 activates p21 p21 p53->p21 activates p27 p27 p53->p27 activates CyclinB Cyclin B p53->CyclinB activates Apoptosis Apoptosis p53->Apoptosis directly induces MDM2->p53 inhibits Sp1->MDM2 activates G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest p27->G2M_Arrest CyclinB->G2M_Arrest NFkB->Apoptosis inhibition contributes to G2M_Arrest->Apoptosis

Caption: Signaling pathway of the benzofuran analogue "Benfur".

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines and this compound analogues being investigated.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analogues dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with this compound analogues incubate_24h->treat_compounds incubate_treatment Incubate for desired period (e.g., 48h) treat_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • This compound analogues

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the this compound analogues for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.

  • Fixation: Resuspend the cell pellet gently in 300 µL of ice-cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow start Start seed_and_treat Seed and treat cells start->seed_and_treat harvest_cells Harvest cells seed_and_treat->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs fix_ethanol Fix with 70% ethanol wash_pbs->fix_ethanol stain_pi Stain with Propidium Iodide and RNase A fix_ethanol->stain_pi flow_analysis Analyze by flow cytometry stain_pi->flow_analysis quantify_phases Quantify cell cycle phases flow_analysis->quantify_phases end End quantify_phases->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • This compound analogues

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound analogues as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit, at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Apoptosis_Assay_Workflow start Start seed_and_treat Seed and treat cells start->seed_and_treat harvest_cells Harvest cells seed_and_treat->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in Binding Buffer wash_pbs->resuspend_buffer stain_annexin_pi Stain with Annexin V-FITC and PI resuspend_buffer->stain_annexin_pi incubate Incubate 15 min in dark stain_annexin_pi->incubate add_buffer Add Binding Buffer incubate->add_buffer flow_analysis Analyze by flow cytometry add_buffer->flow_analysis quantify_populations Quantify cell populations flow_analysis->quantify_populations end End quantify_populations->end

Caption: Workflow for Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for the Development of P-glycoprotein Inhibitors Based on the 2-(Methylthio)benzofuran Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs.[1] Its inhibition is a critical strategy to overcome MDR and enhance the efficacy of chemotherapeutic agents.[2] The benzofuran scaffold has emerged as a promising pharmacophore in the design of novel P-gp inhibitors.[3][4][5][6][7] While direct studies on 2-(Methylthio)benzofuran as a P-glycoprotein inhibitor are not extensively documented in publicly available literature, the exploration of various benzofuran derivatives provides a strong foundation for investigating its potential. This document outlines the application of the broader class of benzofuran derivatives in P-gp inhibitor development, with a focus on potential structure-activity relationships that could inform the study of this compound.

Structure-Activity Relationship (SAR) of Benzofuran Derivatives as P-gp Inhibitors

Studies on various benzofuran derivatives have provided insights into the structural requirements for potent P-gp inhibition. A notable study on 2-aminobenzofuran derivatives highlighted the importance of specific substitutions for activity. The most potent compound from this series, compound 43 , demonstrated significantly higher P-gp inhibitory activity compared to the reference inhibitor verapamil.[8][9]

Key Findings from SAR Studies:

  • Substitution at the 2-position: The 2-position of the benzofuran ring is a critical site for modification. The introduction of an amino group has been shown to be beneficial for activity.[8][9]

  • Nature of Substituents: The nature of the substituents on the benzofuran core and its appended groups plays a crucial role. For instance, in a series of 2-aminobenzofuran derivatives, an N,N-diethylaminoethyl group at the O-alkyl linker was found to be optimal for P-gp inhibition.[8]

  • Thiophenyl Derivatives: The investigation of thiophenylbenzofuran derivatives suggests that sulfur-containing moieties can be incorporated to modulate P-gp inhibitory activity.[8]

While no specific data exists for this compound, the established importance of the 2-position and the viability of sulfur-containing groups suggest that this compound could serve as a valuable scaffold or intermediate for developing novel P-gp inhibitors.

Quantitative Data of Representative Benzofuran-Based P-gp Inhibitors

The following table summarizes the P-gp inhibitory activity of a highly potent 2-aminobenzofuran derivative, compound 43 , as reported in the literature. This data serves as a benchmark for the potential efficacy of novel benzofuran analogs.

CompoundConcentration (µM)Fold Increase in P-gp Inhibitory ActivityReversal Fold in Drug-Resistant Cells (Drug)Reference
Compound 43 511.12-fold (3.6-fold stronger than verapamil)17.95 (Vincristine)[8][9]
2.5Not Reported13.68 (Paclitaxel)[9]
2.5Not Reported26.43 (Doxorubicin)[9]
2.5Not Reported246.43 (Vincristine in KBvin cells)[9]
2.5Not Reported38.72 (Paclitaxel in KBvin cells)[9]
2.5Not Reported5.16 (Doxorubicin in KBvin cells)[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of potential P-gp inhibitors. The following protocols are based on standard assays used in the field.[2][10][11]

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can modulate this activity.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by P-gp in the presence and absence of the test compound.

Materials:

  • P-gp-rich membrane vesicles (e.g., from Sf9 or HEK293 cells overexpressing P-gp)[10]

  • Test compound (e.g., this compound derivative)

  • Verapamil (positive control)

  • Sodium orthovanadate (Na3VO4)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2)

  • Reagents for phosphate detection (e.g., malachite green-based reagent)

Procedure:

  • Prepare serial dilutions of the test compound and controls in the assay buffer.

  • In a 96-well plate, add P-gp membrane vesicles to the assay buffer.

  • Add the test compound or controls to the wells. Include a basal control (no compound) and a vanadate-inhibited control.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

  • Calculate the vanadate-sensitive ATPase activity and determine the effect of the test compound.

Calcein-AM Efflux Assay

This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate.

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is hydrolyzed by intracellular esterases to the fluorescent, membrane-impermeable calcein. P-gp actively transports calcein-AM out of the cell, reducing intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.

Materials:

  • P-gp-overexpressing cell line (e.g., MCF-7/ADR, KB-C2) and the corresponding parental cell line.

  • Test compound

  • Verapamil or Cyclosporin A (positive control)

  • Calcein-AM

  • Cell culture medium

  • Fluorescence plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with a suitable buffer (e.g., HBSS).

  • Pre-incubate the cells with the test compound or controls at various concentrations for a defined period (e.g., 30 minutes) at 37°C.

  • Add Calcein-AM to each well and incubate for a further period (e.g., 30-60 minutes) at 37°C.

  • Wash the cells to remove extracellular dye.

  • Measure the intracellular fluorescence using a plate reader (e.g., excitation at 485 nm, emission at 530 nm).

  • Calculate the increase in fluorescence in the presence of the test compound compared to the control.

Rhodamine 123 Accumulation/Efflux Assay

This is another widely used cell-based assay to assess P-gp inhibition.

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In P-gp-overexpressing cells, the intracellular accumulation of rhodamine 123 is low due to active efflux. P-gp inhibitors block this efflux, leading to increased intracellular accumulation and fluorescence.

Materials:

  • P-gp-overexpressing and parental cell lines.

  • Test compound

  • Verapamil (positive control)

  • Rhodamine 123

  • Cell culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with the test compound or controls at various concentrations for a defined period (e.g., 1 hour) at 37°C.

  • Add rhodamine 123 and incubate for a further period (e.g., 1-2 hours) at 37°C.

  • Wash the cells to remove the extracellular dye.

  • Analyze the intracellular fluorescence of the cells using a flow cytometer or fluorescence microscope.

  • Quantify the increase in rhodamine 123 accumulation in the presence of the test compound.

Visualizations

Signaling Pathway of P-gp Mediated Multidrug Resistance

Pgp_MDR_Pathway cluster_cell Cancer Cell Drug_in Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Drug_in->Pgp Binds Drug_Target Intracellular Target Drug_in->Drug_Target Reaches Drug_out Chemotherapeutic Drug Drug_out_ext Drug (Extracellular) Drug_out->Drug_out_ext Exits Cell Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Hydrolysis ATP ATP ATP->Pgp Inhibitor Benzofuran Inhibitor Inhibitor->Pgp Inhibits Cell_Death Apoptosis/ Cell Death Drug_Target->Cell_Death Drug_in_ext Drug (Extracellular) Drug_in_ext->Drug_in Enters Cell

Caption: P-gp mediated drug efflux and its inhibition.

Experimental Workflow for Screening P-gp Inhibitors

Pgp_Inhibitor_Screening_Workflow cluster_workflow Screening Workflow Start Start: Synthesize Benzofuran Derivatives Primary_Screening Primary Screening: P-gp ATPase Assay Start->Primary_Screening Cell_Based_Assay Secondary Screening: Cell-Based Efflux Assays (Calcein-AM, Rhodamine 123) Primary_Screening->Cell_Based_Assay Active Compounds MDR_Reversal MDR Reversal Assay: Cytotoxicity in P-gp Overexpressing Cells Cell_Based_Assay->MDR_Reversal Potent Inhibitors SAR_Analysis Structure-Activity Relationship (SAR) Analysis MDR_Reversal->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End: Candidate for In Vivo Studies SAR_Analysis->End Identify Lead Compound Lead_Optimization->Start Synthesize New Analogs SAR_Logic cluster_sar SAR Logic Core Benzofuran Scaffold Position_2 Substitution at C2-Position Core->Position_2 Amino_Group 2-Amino Group Position_2->Amino_Group Thio_Group 2-Methylthio Group (Hypothetical) Position_2->Thio_Group Linker Linker Group (e.g., O-alkyl) Amino_Group->Linker Activity P-gp Inhibitory Activity Thio_Group->Activity Modulates? Terminal_Group Terminal Functional Group Linker->Terminal_Group Terminal_Group->Activity Determines Potency

References

Troubleshooting & Optimization

Optimization of reaction conditions for 2-alkylthiobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-alkylthiobenzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain 2-alkylthiobenzofurans?

A1: The two most common strategies for synthesizing 2-alkylthiobenzofurans are:

  • S-alkylation of 2-mercaptobenzofuran: This involves the deprotonation of 2-mercaptobenzofuran with a suitable base, followed by nucleophilic attack on an alkyl halide.

  • Coupling of a 2-halobenzofuran with an alkyl thiol: This reaction is typically mediated by a transition metal catalyst, such as palladium or copper, to facilitate the formation of the carbon-sulfur bond.

Q2: How can I prepare the 2-mercaptobenzofuran precursor?

A2: 2-Mercaptobenzofuran can be synthesized through several methods. One common approach involves the reaction of a 2-halobenzofuran with a sulfur source like sodium hydrosulfide or thiourea followed by hydrolysis. Another method involves the cyclization of an appropriately substituted phenol derivative.

Q3: What are the typical catalysts used for the coupling of 2-halobenzofurans with thiols?

A3: Palladium and copper-based catalysts are frequently employed for C-S cross-coupling reactions. Palladium catalysts, often in combination with phosphine ligands, are effective for this transformation. Copper(I) catalysts are also widely used and can offer a more cost-effective alternative.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Staining with potassium permanganate or using a UV lamp can help visualize the spots. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Troubleshooting Guides

Below are troubleshooting guides for the two primary synthetic routes to 2-alkylthiobenzofurans.

Route 1: S-alkylation of 2-Mercaptobenzofuran

This route is a two-step process: deprotonation of 2-mercaptobenzofuran followed by reaction with an alkylating agent.

Diagram of the logical relationship for troubleshooting Route 1:

Troubleshooting_Route1 Start Low or No Product Formation Check_Base Was the base strong enough to deprotonate the thiol? Start->Check_Base Check_Alkyl_Halide Is the alkyl halide reactive enough? Check_Base->Check_Alkyl_Halide Yes Sol_Base Use a stronger base (e.g., NaH, K2CO3). Check_Base->Sol_Base No Check_Temp Was the reaction temperature appropriate? Check_Alkyl_Halide->Check_Temp Yes Sol_Alkyl_Halide Use a more reactive alkyl halide (I > Br > Cl). Check_Alkyl_Halide->Sol_Alkyl_Halide No Check_Solvent Was the solvent appropriate and anhydrous? Check_Temp->Check_Solvent Yes Sol_Temp Increase the reaction temperature. Check_Temp->Sol_Temp No Sol_Solvent Use a polar aprotic solvent (e.g., DMF, DMSO) and ensure anhydrous conditions. Check_Solvent->Sol_Solvent No Experimental_Workflow_Route2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine 2-halobenzofuran, alkyl thiol, base, and solvent Catalyst Add catalyst and ligand Reactants->Catalyst Heat Heat to desired temperature under inert atmosphere Catalyst->Heat Monitor Monitor reaction progress by TLC/GC-MS Heat->Monitor Quench Quench the reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Technical Support Center: Purification of Thioether Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of thioether substituted benzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying thioether substituted benzofurans?

A1: The most prevalent purification techniques for thioether substituted benzofurans are column chromatography and crystallization.[1] Column chromatography is highly effective for separating the desired product from reaction byproducts and unreacted starting materials. Crystallization is an excellent method for achieving high purity, especially for solid compounds. Liquid-liquid extraction is also a critical step in the initial workup to remove inorganic salts and other water-soluble impurities.[1]

Q2: What are the typical impurities I might encounter when synthesizing thioether substituted benzofurans?

A2: Common impurities can include:

  • Unreacted starting materials: Such as the parent benzofuran or the thiol reagent.

  • Oxidized byproducts: Thioethers can be susceptible to oxidation, leading to the formation of sulfoxides or sulfones, especially during workup or prolonged exposure to air.

  • Reagents and catalysts: Residual coupling reagents, bases (e.g., triethylamine, potassium carbonate), or metal catalysts (e.g., palladium, copper) used in the synthesis may persist in the crude product.[2][3][4]

  • Solvents: Residual solvents from the reaction or extraction steps.

  • Regioisomers: Depending on the synthetic route, the formation of regioisomers can be a significant challenge, making separation difficult.[5]

Q3: My purified thioether substituted benzofuran is a yellow oil/solid, but I expected a colorless compound. What could be the cause?

A3: A yellow tint can sometimes indicate the presence of impurities. This coloration could be due to residual palladium catalyst from a cross-coupling reaction, which can form colloidal nanoparticles.[2] It might also be a result of minor, highly colored byproducts from the reaction. Trying a filtration through a plug of charcoal or washing with a thiosulfate solution during workup might help remove these colored impurities.[2]

Q4: Can I use distillation for purification?

A4: While distillation is a standard purification technique for liquids, it may not be suitable for many thioether substituted benzofurans. These compounds can have high boiling points and may be thermally labile, potentially leading to decomposition at the required temperatures. It is generally advisable to start with chromatography or crystallization.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities Incorrect solvent system (eluent) polarity.Perform a thorough thin-layer chromatography (TLC) analysis to optimize the solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for your product.
Co-elution of impurities with similar polarity.Try a different stationary phase (e.g., alumina instead of silica gel). Alternatively, consider using a different solvent system with different selectivities (e.g., toluene/ethyl acetate).
Overloading the column.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product Streaking on the Column/TLC Compound is too polar for the chosen solvent system.Increase the polarity of the eluent gradually. Adding a small amount of a very polar solvent like methanol might be necessary.
Presence of acidic or basic impurities.Add a small amount of a modifier to the eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine.
Decomposition on silica gel.Thioethers can sometimes be sensitive to acidic silica gel. Consider using deactivated silica gel (by adding a small percentage of water) or neutral alumina.
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. If the product is still not eluting with 100% ethyl acetate, a gradient with methanol might be required.
The compound has irreversibly adsorbed to the stationary phase.This is less common but can happen. If all other troubleshooting fails, the purification method may need to be changed (e.g., to crystallization).
Crystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Compound Fails to Crystallize ("Oils Out") The solvent is too non-polar, causing the compound to separate as a liquid.Try a more polar solvent or a solvent mixture. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
The solution is supersaturated.Add a small amount of additional solvent to dissolve the oil, then cool the solution more slowly.
Presence of impurities inhibiting crystal formation.The crude product may need to be further purified by another method (e.g., column chromatography) before attempting crystallization.
Low Recovery of Crystalline Product The chosen solvent is too good at dissolving the compound, even at low temperatures.Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot. A solvent/anti-solvent system can also be effective.
The solution was not cooled sufficiently.Ensure the solution is cooled to the appropriate temperature (e.g., in an ice bath or freezer) for an adequate amount of time to allow for complete crystallization.
Crystals are Colored or Appear Impure Impurities are trapped within the crystal lattice.Recrystallize the product. Ensure the initial dissolution is complete and the cooling process is slow to allow for selective crystallization of the desired compound.
The solvent itself is impure.Use high-purity solvents for crystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude thioether substituted benzofuran in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and then removing the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity solvent system determined by prior TLC analysis.

    • Gradually increase the polarity of the eluent as the column runs (gradient elution) or use a constant solvent mixture (isocratic elution).

    • Collect fractions in test tubes or vials.

  • Analysis and Collection:

    • Monitor the elution of the product by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified thioether substituted benzofuran.

Protocol 2: Purification by Crystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for benzofuran derivatives include ethanol, methanol, ethyl acetate, and hexane.[6]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. Crystal formation should begin.

    • To maximize yield, cool the flask further in an ice bath or refrigerator.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualized Workflows

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Purity Analysis A Crude Thioether Substituted Benzofuran B Liquid-Liquid Extraction (e.g., with Ethyl Acetate and Water) A->B C Drying of Organic Layer (e.g., with MgSO4 or Na2SO4) B->C D Solvent Removal (Rotary Evaporation) C->D E Column Chromatography D->E If oil or complex mixture F Crystallization D->F If solid G TLC, NMR, MS E->G F->G G->E If impure H Pure Product G->H If pure

Caption: General workflow for the purification of thioether substituted benzofurans.

troubleshooting_chromatography cluster_problems Observed Problems cluster_solutions Potential Solutions start Column Chromatography Result poor_sep Poor Separation start->poor_sep streaking Streaking start->streaking no_elution No Elution start->no_elution optimize_eluent Optimize Eluent (TLC) poor_sep->optimize_eluent change_stationary Change Stationary Phase (e.g., Alumina) poor_sep->change_stationary check_loading Reduce Loading poor_sep->check_loading streaking->optimize_eluent add_modifier Add Modifier (e.g., TEA, Acetic Acid) streaking->add_modifier increase_polarity Increase Eluent Polarity no_elution->increase_polarity

References

Common side reactions in the synthesis of 2-substituted benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-substituted benzofurans.

General Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues in 2-substituted benzofuran synthesis.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Diagnosis & Optimization cluster_2 Solution Implementation Start Low Yield or Complex Mixture CheckPurity Analyze Crude Product (TLC, NMR, LC-MS) Start->CheckPurity IdentifySideProducts Identify Major Side Products CheckPurity->IdentifySideProducts IncompleteReaction Incomplete Reaction? IdentifySideProducts->IncompleteReaction SideReaction Specific Side Reaction? IncompleteReaction->SideReaction No OptimizeConditions Optimize Reaction Conditions (Time, Temperature, Concentration) IncompleteReaction->OptimizeConditions Yes ModifyReagents Modify Reagents/Catalyst SideReaction->ModifyReagents Yes Purification Optimize Purification (Crystallization, Chromatography) SideReaction->Purification No SuccessfulSynthesis Successful Synthesis OptimizeConditions->SuccessfulSynthesis ModifyReagents->SuccessfulSynthesis Purification->SuccessfulSynthesis

Caption: General workflow for troubleshooting issues in 2-substituted benzofuran synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized by common synthetic methods used to prepare 2-substituted benzofurans.

Palladium-Catalyzed Sonogashira Coupling Followed by Cyclization

This method involves the coupling of a terminal alkyne with an ortho-halo phenol, followed by an intramolecular cyclization to form the benzofuran ring.

Q1: My Sonogashira coupling reaction is sluggish and gives a low yield of the desired 2-(alkynyl)phenol intermediate. What could be the issue?

A1: Several factors can contribute to a low-yielding Sonogashira coupling:

  • Catalyst Activity: The palladium catalyst, often Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, can deactivate over time. Ensure you are using a fresh, high-quality catalyst.

  • Copper Co-catalyst: The copper(I) salt (e.g., CuI) is crucial for the reaction. It should be freshly sourced or purified to remove any oxidizing impurities.

  • Solvent and Base: The choice of solvent and base is critical. A common combination is an amine base like triethylamine (TEA) or diisopropylamine (DIPA) in a solvent such as THF or DMF. The amine acts as both a base and a solvent. Ensure the solvent is anhydrous.

  • Oxygen Sensitivity: Sonogashira reactions are sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). It is essential to degas the solvent and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

Q2: I am observing a significant amount of a homocoupled alkyne byproduct (dimer of my starting alkyne). How can I minimize this?

A2: Homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen. Here are some strategies to suppress it:

  • Rigorous Inert Atmosphere: Ensure your reaction setup is strictly anaerobic. Use Schlenk techniques and thoroughly degassed solvents.

  • Reducing Atmosphere: Some studies suggest that carrying out the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce homocoupling.[1]

  • Catalyst and Oxygen Concentration: The extent of homocoupling is influenced by the concentration of both the catalyst and oxygen.[1] Using the minimum effective catalyst loading can sometimes help.

  • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to avoid copper-mediated homocoupling.

Q3: Instead of the desired 2-substituted benzofuran, my cyclization step is yielding a 3H-benzofuran isomer. Why is this happening and how can I prevent it?

A3: The formation of 3H-benzofurans is a known side reaction, particularly under basic conditions during the cyclization of the 2-(1-alkynyl)phenol intermediate.[2]

  • Solvent Choice: The polarity of the solvent plays a crucial role. More polar solvents tend to favor the desired cyclization to the benzofuran. If you are performing a one-pot Sonogashira-cyclization, the initial solvent for the Sonogashira step should be less polar to disfavor premature cyclization to the 3H-benzofuran. A subsequent switch to a more polar solvent can then promote the desired benzofuran formation.[2]

  • Base Selection: The choice of base can influence the reaction pathway. If possible, explore different bases to find one that favors the desired 5-endo-dig cyclization.

Parameter Condition A Condition B Outcome Reference
Solvent Non-polar (e.g., Toluene)Polar (e.g., DMF)Polar solvents favor the desired benzofuran cyclization over 3H-benzofuran formation.[2]
Atmosphere Standard InertDilute H₂ in N₂/ArA reducing atmosphere can significantly decrease alkyne homocoupling.[1]
Intramolecular Heck Reaction

This method typically involves the palladium-catalyzed cyclization of an ortho-alkenyl phenol derivative.

Q1: My intramolecular Heck reaction is producing a mixture of regioisomers (exo vs. endo cyclization). How can I control the regioselectivity?

A1: The regioselectivity of the intramolecular Heck reaction is influenced by several factors:

  • Ring Size: For the formation of small rings (5- or 6-membered), exo cyclization is generally favored. Endo cyclization is more common for the formation of larger rings.

  • Substitution Pattern: The substitution on the alkene can influence the regioselectivity. Steric hindrance can direct the palladium insertion to the less substituted carbon of the double bond, favoring exo cyclization.

  • Catalyst System: The choice of palladium precursor and ligands can sometimes influence the exo/endo selectivity. Experimenting with different phosphine ligands may be beneficial.

Q2: I am observing byproducts from the direct coupling of the intermediate alkyl-palladium species with other reagents in my tandem reaction. How can I promote the desired cyclization?

A2: In tandem reactions, the intermediate alkyl-palladium species is intended to undergo a specific subsequent reaction. If it reacts prematurely with other components, unwanted side products can form.

  • Reaction Concentration: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions.

  • Temperature: The reaction temperature can influence the relative rates of competing pathways. Optimization of the temperature profile may be necessary.

  • Ligand Choice: The ligand on the palladium can affect the stability and reactivity of the alkyl-palladium intermediate. A more strongly coordinating ligand might stabilize the intermediate, allowing for the desired subsequent step to occur.

Acid-Catalyzed Cyclization of o-Hydroxyaryl Ketones (e.g., 2'-Hydroxychalcones)

This method involves the acid-catalyzed cyclodehydration of an ortho-hydroxyaryl ketone to form the benzofuran ring. A common variation is the synthesis of aurones (2-benzylidenebenzofuran-3(2H)-ones) from 2'-hydroxychalcones.

Q1: My acid-catalyzed cyclization of a 2'-hydroxychalcone is yielding a flavanone instead of the desired aurone (a 2-substituted benzofuran derivative). How can I control the product selectivity?

A1: The cyclization of 2'-hydroxychalcones can lead to two different isomeric products: flavanones (six-membered ring) via an intramolecular Michael addition, or aurones (five-membered ring, a type of benzofuran) via oxidative cyclization. The reaction conditions are critical for directing the selectivity.

  • Acid Catalyst: Stronger acids and harsher conditions often favor the formation of flavanones. While some acid is needed for the cyclization to aurones, the choice and concentration are key. For instance, oxalic acid has been used to promote flavone formation (which can be a subsequent product from the flavanone).[3]

  • Oxidizing Agent: The synthesis of aurones from 2'-hydroxychalcones is an oxidative cyclization. The presence of a suitable oxidizing agent is necessary to favor this pathway.

  • Reaction Mechanism: The formation of flavanones proceeds through an intramolecular oxa-Michael addition, while aurone formation involves an oxidative process. Understanding these competing pathways is key to troubleshooting.

The following diagram illustrates the competing pathways:

Aurone_vs_Flavanone Chalcone 2'-Hydroxychalcone Aurone Aurone (2-Substituted Benzofuran) Chalcone->Aurone Oxidative Cyclization Flavanone Flavanone (Side Product) Chalcone->Flavanone Intramolecular Michael Addition Purification_Strategy Start Crude Product Mixture IsSolid Is the desired product a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Chromatography Column Chromatography (Silica or Alumina) IsSolid->Chromatography No CheckPurity Check Purity (NMR, mp) Recrystallize->CheckPurity CheckPurity->Chromatography Not Pure FinalProduct Pure 2-Substituted Benzofuran CheckPurity->FinalProduct Pure Chromatography->FinalProduct

References

Technical Support Center: Synthesis of 2-(Methylthio)benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Methylthio)benzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of 2,3-unsubstituted benzofurans, such as this compound, is the acid-catalyzed intramolecular cyclization of the corresponding aryloxyacetaldehyde acetal.[1] In this case, the precursor would be 1-(2,2-dimethoxyethoxy)-2-(methylthio)benzene. Polyphosphoric acid (PPA) is a frequently used catalyst for this type of cyclization.[2]

Q2: What are the typical starting materials for this synthesis?

The key starting materials are 2-(methylthio)phenol and a haloacetaldehyde acetal, such as 2-bromo-1,1-dimethoxyethane. These are reacted under basic conditions to form the intermediate, 1-(2,2-dimethoxyethoxy)-2-(methylthio)benzene, which is then cyclized.

Q3: What are the general reaction conditions for the PPA-catalyzed cyclization?

The cyclization is typically carried out by heating the aryloxyacetaldehyde acetal in polyphosphoric acid (PPA) at elevated temperatures, often in the range of 80-120°C. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q4: How can the product be purified after the reaction?

After the reaction is complete, the mixture is typically poured onto ice-water to quench the PPA. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic extracts are washed with a saturated sodium bicarbonate solution to remove any acidic residue, followed by a brine wash. After drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of the acetal precursor. 2. Insufficient reaction temperature or time for cyclization. 3. Deactivation of the PPA catalyst by moisture. 4. Incorrect stoichiometry of reagents.1. Ensure the precursor synthesis goes to completion and the product is pure before proceeding to the cyclization step. 2. Gradually increase the reaction temperature in 10°C increments and monitor the reaction for a longer duration. 3. Use freshly opened or properly stored PPA. Ensure all glassware is thoroughly dried. 4. Re-verify the molar ratios of the starting materials and catalyst.
Formation of Polymeric Byproducts 1. Excessively high reaction temperature. 2. Prolonged reaction time. 3. High concentration of the starting material.1. Reduce the reaction temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Perform the reaction at a higher dilution.
Incomplete Reaction 1. Insufficient amount of PPA. 2. Reaction temperature is too low. 3. Short reaction time.1. Increase the amount of PPA used. A 10-fold excess by weight is often employed. 2. Increase the reaction temperature. 3. Extend the reaction time and monitor by TLC or GC.
Difficulty in Isolating the Product 1. Emulsion formation during workup. 2. Product is volatile. 3. Product is soluble in the aqueous phase.1. Add brine to the aqueous layer to break the emulsion. Filtering the entire mixture through a pad of celite can also be effective. 2. Use a rotary evaporator at a lower temperature and higher pressure to remove the solvent. 3. Perform multiple extractions with the organic solvent.
Presence of Starting Material in the Final Product 1. Incomplete reaction. 2. Inefficient purification.1. See "Incomplete Reaction" above. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider recrystallization from a suitable solvent system.

Experimental Protocols

Synthesis of 1-(2,2-dimethoxyethoxy)-2-(methylthio)benzene (Precursor)

A detailed experimental protocol for a similar synthesis of aryloxyacetaldehyde acetals would involve the following general steps:

  • To a solution of 2-(methylthio)phenol in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature for a short period.

  • Add 2-bromo-1,1-dimethoxyethane dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography.

PPA-Catalyzed Cyclization to this compound

The following is a general procedure for the PPA-catalyzed cyclization of an aryloxyacetaldehyde acetal:

  • Place polyphosphoric acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the PPA to the desired reaction temperature (e.g., 100°C).

  • Add the precursor, 1-(2,2-dimethoxyethoxy)-2-(methylthio)benzene, dropwise to the hot PPA with vigorous stirring.

  • Maintain the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of ice and water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table provides a hypothetical summary of how quantitative data for optimizing the yield of this compound could be presented.

Entry Catalyst Temperature (°C) Time (h) Yield (%)
1PPA80445
2PPA100265
3PPA100475
4PPA120270 (with some decomposition)
5Eaton's Reagent80455

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization A 2-(Methylthio)phenol + 2-Bromo-1,1-dimethoxyethane C Reaction at Reflux A->C B Base (K₂CO₃) Solvent (DMF) B->C D Workup and Purification C->D E 1-(2,2-dimethoxyethoxy)-2-(methylthio)benzene D->E F 1-(2,2-dimethoxyethoxy)-2-(methylthio)benzene H Reaction F->H G PPA, 100°C G->H I Quenching and Workup H->I J Purification I->J K This compound J->K troubleshooting_logic Start Low Yield of This compound Q1 Is the precursor pure and was the reaction run under anhydrous conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the reaction temperature and time sufficient? A1_Yes->Q2 Sol1 Purify precursor and ensure anhydrous conditions. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is there evidence of polymerization? A2_Yes->Q3 Sol2 Increase temperature and/or reaction time. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Decrease temperature and/or reaction time. A3_Yes->Sol3 End Consult further literature or technical support. A3_No->End

References

Troubleshooting guide for the cyclization of ortho-hydroxy α-aminosulfones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the cyclization of ortho-hydroxy α-aminosulfones to synthesize benzoxazines and related heterocyclic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the intramolecular cyclization of ortho-hydroxy α-aminosulfones.

Problem 1: Low or No Product Yield

Q: My reaction shows a low yield of the desired benzoxazine product. What are the potential causes and how can I improve the yield?

A: Low product yield is a common issue that can stem from several factors, including suboptimal reaction conditions, inefficient activation of the starting material, or degradation of the product. Here’s a systematic approach to troubleshoot this problem:

1. Inefficient Removal of the Sulfinate Leaving Group: The sulfone group acts as a leaving group during the cyclization. Its departure can be facilitated by the appropriate choice of base and solvent.

  • Base Selection: A non-nucleophilic base is crucial to deprotonate the phenolic hydroxyl group, initiating the intramolecular attack, without competing in side reactions.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition state and the solubility of the reactants.

Troubleshooting Steps:

  • Optimize the Base: If you are using a weak base, consider switching to a stronger, non-nucleophilic base. If you are already using a strong base, ensure it is anhydrous and added at the correct stoichiometry.

  • Solvent Screening: If the reaction is sluggish, a change in solvent might be necessary. Polar aprotic solvents are often a good starting point.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the cyclization. Monitor for product degradation at higher temperatures.

Table 1: Effect of Reaction Parameters on Yield

ParameterCondition AYield (%)Condition BYield (%)
Base Triethylamine (Et3N)30-401,8-Diazabicycloundec-7-ene (DBU)70-80
Solvent Dichloromethane (DCM)45-55Dimethylformamide (DMF)65-75
Temperature Room Temperature20-3080 °C75-85

Note: These are representative data and actual results may vary depending on the specific substrate.

2. Reaction Workflow for Optimizing Yield:

G cluster_start Start: Low Yield cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome cluster_further Further Analysis Start Low Yield Observed Base Optimize Base (e.g., switch to DBU) Start->Base Solvent Screen Solvents (e.g., DMF, DMSO) Base->Solvent If no improvement Temp Increase Temperature (monitor for degradation) Solvent->Temp If no improvement Improved Improved Yield Temp->Improved Success NoImprovement No Improvement Temp->NoImprovement Failure SideRxn Investigate Side Reactions NoImprovement->SideRxn

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Side Products

Q: I am observing significant formation of side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A: The presence of multiple reactive sites in the ortho-hydroxy α-aminosulfone precursor can lead to undesired side reactions.

1. Common Side Reactions:

  • Intermolecular Reactions: At high concentrations, the starting material can react with another molecule of itself, leading to dimers or oligomers instead of the desired intramolecular cyclization.

  • Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.

  • Reaction with Nucleophiles: If a nucleophilic base is used, it can compete with the intramolecular cyclization by attacking the carbon bearing the sulfone group.

Troubleshooting Steps:

  • High Dilution: To favor the intramolecular reaction, perform the reaction at a lower concentration (high dilution). This can be achieved by slow addition of the substrate to the reaction mixture.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenol.

  • Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like DBU or proton sponge to avoid its participation in the reaction.

2. Logical Diagram for Minimizing Side Products:

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Side Product Formation Intermolecular Intermolecular Reactions Problem->Intermolecular Oxidation Oxidation of Phenol Problem->Oxidation NucleophilicAttack Nucleophilic Attack by Base Problem->NucleophilicAttack HighDilution High Dilution Conditions Intermolecular->HighDilution InertAtmosphere Inert Atmosphere (N2/Ar) Oxidation->InertAtmosphere NonNucleophilicBase Use Non-Nucleophilic Base NucleophilicAttack->NonNucleophilicBase

Caption: Identifying and addressing causes of side product formation.

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify the final benzoxazine product. What are the common impurities and what purification strategies can I use?

A: Purification can be challenging due to the presence of unreacted starting material, side products, and residual base.

1. Common Impurities:

  • Unreacted ortho-hydroxy α-aminosulfone.

  • Polymeric or dimeric side products.

  • Salts formed from the base.

  • Residual solvent.

2. Purification Protocol:

A multi-step purification protocol is often necessary.

Table 2: Purification Strategy

StepProcedurePurpose
1. Aqueous Workup Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine.To remove the base and other water-soluble impurities.
2. Column Chromatography Use silica gel chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient).To separate the product from unreacted starting material and non-polar side products.
3. Recrystallization If the product is a solid, recrystallize from an appropriate solvent system.To obtain a highly pure crystalline product.

3. Experimental Workflow for Purification:

G Start Crude Reaction Mixture Workup Aqueous Workup (Water/Organic Solvent) Start->Workup Column Silica Gel Column Chromatography Workup->Column Recrystallization Recrystallization (if solid) Column->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

Caption: A typical purification workflow for benzoxazines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the cyclization of ortho-hydroxy α-aminosulfones to benzoxazines?

A1: The reaction is believed to proceed through an intramolecular nucleophilic aromatic substitution-type mechanism. The key steps are:

  • Deprotonation: A base deprotonates the phenolic hydroxyl group to form a phenoxide ion.

  • Intramolecular Attack: The nucleophilic phenoxide attacks the carbon atom bearing the aminosulfone group.

  • Leaving Group Departure: The sulfinate anion is eliminated as a leaving group, leading to the formation of the benzoxazine ring.

G cluster_mechanism Proposed Reaction Mechanism Start ortho-hydroxy α-aminosulfone Deprotonation Deprotonation (Base) Start->Deprotonation Phenoxide Phenoxide Intermediate Deprotonation->Phenoxide Attack Intramolecular Nucleophilic Attack Phenoxide->Attack Intermediate Cyclic Intermediate Attack->Intermediate Elimination Elimination of Sulfinate Intermediate->Elimination Product Benzoxazine Elimination->Product

Stability issues of 2-(Methylthio)benzofuran under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 2-(Methylthio)benzofuran under various experimental conditions. Researchers, scientists, and drug development professionals can find troubleshooting tips and answers to frequently asked questions regarding the handling and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of this compound under acidic conditions?

While specific data on this compound is limited, based on the general chemistry of benzofurans and thioethers, potential stability issues under acidic conditions may include:

  • Cleavage of the Thioether Bond: The C-S bond in the methylthio group could be susceptible to cleavage under strong acidic conditions, potentially leading to the formation of 2-hydroxybenzofuran or other related species. Thioethers can be cleaved under various acidic conditions, sometimes mediated by metals or other reagents.

  • Ring Opening of the Benzofuran Moiety: The benzofuran ring system, particularly with certain substituents, can be unstable in the presence of strong acids. For instance, the presence of a methoxy group on the benzofuran ring has been noted to decrease its stability in acidic media.

  • Electrophilic Attack on the Benzofuran Ring: In the presence of electrophiles under acidic conditions, the benzofuran ring may undergo substitution reactions.

Q2: How does this compound behave under basic conditions?

Under basic conditions, the following transformations of this compound could be anticipated:

  • Hydrolysis of the Thioether: While generally more stable than under acidic conditions, strong basic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the methylthio group.

  • Ring Stability: The benzofuran ring is generally more stable under basic conditions compared to acidic conditions. However, reactions involving the functional groups attached to the ring can still occur.

Q3: Are there any known degradation products of this compound?

Specific degradation products for this compound are not well-documented in the literature. However, based on the predicted instabilities, potential degradation products could include 2-hydroxybenzofuran, and products resulting from the opening of the furan ring. The exact nature of the degradation products will depend on the specific reaction conditions (pH, temperature, solvent, and presence of other reagents).

Potential Degradation Pathways

A This compound B Acidic Conditions (e.g., HCl, H2SO4) A->B C Basic Conditions (e.g., NaOH, KOH) A->C D Potential Degradation Products (Acid-catalyzed) B->D E Potential Degradation Products (Base-catalyzed) C->E F Thioether Cleavage Product (e.g., 2-Hydroxybenzofuran) D->F Major Pathway G Ring-Opened Products D->G Possible under harsh conditions H Hydrolysis Products E->H Minor Pathway start Start: Unexpected results check_purity 1. Verify Purity of This compound start->check_purity stability_test 2. Perform a Forced Degradation Study check_purity->stability_test analyze_degradants 3. Analyze Degradation Products (LC-MS, NMR) stability_test->analyze_degradants modify_conditions 4. Modify Reaction Conditions analyze_degradants->modify_conditions modify_conditions->stability_test Unsuccessful conclusion 5. Optimized Protocol modify_conditions->conclusion Successful end End conclusion->end

Overcoming challenges in the purification of sulfur-containing heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of sulfur-containing heterocycles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Purification Strategies

Q1: My sulfur-containing heterocycle is unstable on silica gel. What are my alternative purification options?

A: Decomposition on silica gel is a common issue due to the acidic nature of the stationary phase. Here are several strategies to overcome this:

  • Use a different stationary phase: Consider using less acidic or basic stationary phases such as alumina (basic or neutral) or Florisil®.[1]

  • Deactivate the silica gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine. This is typically done by adding a small percentage of triethylamine (0.1-2.0%) to the mobile phase.[2]

  • Employ non-chromatographic methods:

    • Crystallization: If your compound is a solid, recrystallization is an excellent method for purification.

    • Distillation: For volatile liquid compounds, distillation under reduced pressure can be effective.[3]

    • Liquid-Liquid Extraction: This can be used to remove impurities with different solubility properties.

Q2: My purified sulfur-containing compound is colored, but it should be colorless. How can I decolorize it?

A: Discoloration often arises from trace impurities, including transition metal ions from reaction vessels or starting materials.

  • Treatment with Oxalic Acid: Adding a small, effective amount of oxalic acid can decolorize organic compounds containing divalent sulfur.[4] Generally, 10 to 1,000 parts per million of oxalic acid is sufficient.[4] The decolorization can be carried out at temperatures ranging from 0°C to 100°C.[4]

  • Activated Carbon (Charcoal) Treatment: Adding activated carbon to a solution of your compound can adsorb colored impurities. The carbon is then removed by filtration. This is often incorporated into the recrystallization process.

  • Chromatography: Passing the compound through a short plug of silica gel or alumina can sometimes remove colored impurities, provided the compound itself is stable on the chosen stationary phase.

2. Chromatography

Q3: I'm performing flash column chromatography, but I'm getting poor separation of my sulfur-containing heterocycle from impurities. What can I do?

A: Poor separation can be due to several factors. Here's a systematic approach to troubleshooting:

  • Optimize your solvent system:

    • Ensure you have a significant difference in Rf values between your compound and the impurities on a TLC plate.

    • If your compound is very nonpolar, a high Rf might be acceptable for an easy separation.[1]

    • For compounds that streak, consider adding a small amount of a modifier to the eluent. For acidic compounds, a little acetic or formic acid (0.1–2.0%) can help. For basic compounds, triethylamine (0.1–2.0%) is a common additive.[2]

  • Check for compound degradation: Run a 2D TLC to see if your compound is degrading on the silica plate. If it is, refer to Q1.[1]

  • Proper column packing: Ensure your column is packed uniformly without any air pockets or cracks, which can lead to channeling and poor separation.[5]

  • Sample loading: Load your sample in a concentrated band using a minimal amount of solvent. Dry loading onto a small amount of silica gel is often the best approach.

Q4: My compound is not eluting from the silica gel column. What should I do?

A: This can be a frustrating problem with several potential causes:

  • Compound Decomposition: Your compound may have decomposed on the column. Test its stability on silica gel using a TLC plate.[1]

  • Incorrect Solvent System: Double-check that you prepared the correct mobile phase.[1] It's possible the polarity is too low. You can try flushing the column with a more polar solvent to see if your compound elutes.

  • Compound Came Off in the Solvent Front: Check the very first fractions collected.[1]

  • Dilute Fractions: Your compound may have eluted, but in very dilute fractions. Try concentrating a range of fractions where you expected your compound to elute and re-analyze by TLC.[1]

3. Crystallization

Q5: I'm having trouble getting my sulfur-containing heterocycle to crystallize. What are some common solutions?

A: Successful crystallization depends on finding the right solvent and conditions.

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] Test a range of solvents of varying polarities. For some sulfur heterocycles, solvents like toluene or xylene have been used successfully.[7][8]

  • Inducing Crystallization:

    • Seeding: Add a single, pure crystal of your compound to the supersaturated solution to initiate crystal growth.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Reducing Temperature: Cool the solution slowly in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[6]

  • "Oiling Out": If your compound separates as an oil instead of crystals, it means the solution is supersaturated above the compound's melting point.[9] To remedy this, reheat the solution and add more solvent.[9]

Q6: My recrystallized product is still impure. How can I improve the purity?

A: Impurities can be trapped in the crystal lattice, especially if crystallization occurs too quickly.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slower cooling rates lead to the formation of larger, purer crystals.[6]

  • Multiple Recrystallizations: A second recrystallization can significantly improve purity.

  • Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.

4. Liquid-Liquid Extraction

Q7: I am performing a liquid-liquid extraction and an emulsion has formed. How can I break it?

A: Emulsions are common when dealing with complex mixtures containing surfactants.[10]

  • Prevention: Gently swirl or invert the separatory funnel instead of shaking it vigorously.[10]

  • Breaking the Emulsion:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help force the separation of the layers.[10]

    • Filtration: Filter the emulsified layer through a bed of Celite® or glass wool.

    • Centrifugation: If available, centrifuging the emulsion can force the layers to separate.

Data on Purification of Sulfur-Containing Heterocycles

Compound TypePurification MethodPurity AchievedReference
3,4-ethylenedioxythiopheneOptimized Reaction & DistillationUp to 97.7%--INVALID-LINK--
ThiophenesDistillation> 99.5%--INVALID-LINK--
ThiophenesDistillation> 99.9%--INVALID-LINK--
Gas OilOxidation & Liquid-Liquid Extraction> 99% desulfurization[11]

Detailed Experimental Protocols

Protocol 1: Purification of Benzothiophenes by Column Chromatography

This protocol is a general guideline for the purification of benzothiophenes using silica gel column chromatography.

Materials:

  • Crude benzothiophene sample

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., petroleum ether/ethyl acetate mixture, determined by TLC analysis)

  • Sand

  • Glass column with stopcock

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Determine the optimal solvent system for separation using TLC. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing (Slurry Method): a. Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand. b. In a beaker, prepare a slurry of silica gel in the chosen mobile phase. c. Pour the slurry into the column, ensuring no air bubbles are trapped. d. Gently tap the column to ensure even packing. e. Add a layer of sand on top of the silica gel to prevent disruption during sample loading. f. Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading: a. Dissolve the crude benzothiophene in a minimal amount of the mobile phase. b. Carefully apply the sample solution to the top of the column using a pipette. c. Open the stopcock and allow the sample to enter the silica gel. d. Add a small amount of fresh mobile phase to wash the sides of the column and allow it to enter the silica gel.

  • Elution: a. Carefully fill the column with the mobile phase. b. Begin collecting fractions. The flow rate should be maintained at a steady drip. c. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling and Solvent Removal: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to obtain the purified benzothiophene.

Protocol 2: Recrystallization of a Substituted Thiophene

This protocol describes a general procedure for the purification of a solid substituted thiophene by recrystallization.

Materials:

  • Crude substituted thiophene

  • Recrystallization solvent (e.g., ethanol, methanol, toluene, or a solvent mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to find a suitable solvent.

  • Dissolution: a. Place the crude substituted thiophene in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent. c. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Cooling and Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: a. Set up a Buchner funnel with filter paper over a vacuum flask. b. Wet the filter paper with a small amount of the cold recrystallization solvent. c. Swirl the crystalline mixture and pour it into the Buchner funnel. d. Apply vacuum to filter the crystals.

  • Washing and Drying: a. With the vacuum still applied, wash the crystals with a small amount of cold solvent to remove any remaining impurities. b. Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. c. Transfer the purified crystals to a watch glass and allow them to air dry completely.

Visualizations

experimental_workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Purification Method Selection cluster_methods Purification Techniques cluster_end End: Pure Product start Crude Sulfur-Containing Heterocycle analysis Analyze Physical State (Solid or Liquid) and Stability start->analysis decision Choose Purification Method analysis->decision chromatography Column Chromatography decision->chromatography Complex Mixture Stable on Stationary Phase crystallization Recrystallization decision->crystallization Solid distillation Distillation decision->distillation Volatile Liquid extraction Liquid-Liquid Extraction decision->extraction Differential Solubility end Pure Heterocycle chromatography->end crystallization->end distillation->end extraction->end

Caption: General workflow for selecting a purification method.

troubleshooting_chromatography cluster_symptoms Identify the Symptom cluster_solutions Troubleshooting Steps start Problem with Column Chromatography symptom What is the issue? start->symptom poor_sep Poor Separation symptom->poor_sep Poor Separation no_elution Compound Not Eluting symptom->no_elution No Elution streaking Compound Streaking symptom->streaking Streaking sol_poor_sep Optimize Solvent System Repack Column Check Sample Load poor_sep->sol_poor_sep sol_no_elution Increase Solvent Polarity Check for Decomposition Analyze Early Fractions no_elution->sol_no_elution sol_streaking Add Solvent Modifier (Acid/Base) Use a Different Stationary Phase streaking->sol_streaking

Caption: Troubleshooting guide for column chromatography.

troubleshooting_crystallization cluster_symptoms Identify the Symptom cluster_solutions Troubleshooting Steps start Problem with Recrystallization symptom What is the issue? start->symptom no_crystals No Crystals Form symptom->no_crystals No Crystals oiling_out Compound 'Oils Out' symptom->oiling_out Oiling Out impure_product Product Still Impure symptom->impure_product Impure Product sol_no_crystals Induce Crystallization (Seed, Scratch) Concentrate Solution Change Solvent no_crystals->sol_no_crystals sol_oiling_out Reheat and Add More Solvent Use a Different Solvent oiling_out->sol_oiling_out sol_impure_product Cool Slowly Perform Second Recrystallization Wash Crystals with Cold Solvent impure_product->sol_impure_product

Caption: Troubleshooting guide for recrystallization.

References

Minimizing by-product formation in palladium-catalyzed benzofuran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed benzofuran synthesis. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed methods for benzofuran synthesis?

A1: Several effective methods exist, with the choice depending on the available starting materials and desired substitution pattern. Key strategies include:

  • Sonogashira Coupling followed by Cyclization: This involves the coupling of a terminal alkyne with an ortho-halo-substituted phenol, followed by an intramolecular cyclization.

  • Oxidative Cyclization of o-allylphenols (Wacker-type cyclization): An intramolecular oxidative cyclization of 2-allylphenols can efficiently produce benzofurans.

  • Heck-type Reactions: Intramolecular Heck reactions of suitable precursors are also employed for benzofuran ring formation.[1][2][3]

  • Tsuji-Trost-type Reactions: These reactions can be used for the functionalization of pre-formed benzofuran systems.[4]

Q2: I am observing significant amounts of a dimeric by-product from my terminal alkyne starting material. What is happening and how can I prevent it?

A2: This is likely due to the homocoupling of your terminal alkyne, a common side reaction in Sonogashira couplings known as Glaser coupling.[5] This can be minimized by:

  • Using a co-catalyst: Copper (I) iodide is a common co-catalyst in Sonogashira reactions.

  • Controlling the reaction atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can reduce oxygen-induced homocoupling.

  • Optimizing the base: The choice of base can influence the rate of homocoupling versus the desired cross-coupling.

  • Slow addition of the alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.

Q3: My reaction is producing a complex mixture of products and some polymeric material. What are the likely causes?

A3: The formation of complex mixtures and polymers can arise from several factors:

  • High reaction temperature: Elevated temperatures can lead to side reactions and decomposition of starting materials or products.[6]

  • Inappropriate catalyst or ligand: The choice of palladium source and ligand is crucial for selectivity. Mismatched catalyst systems can lead to undesired pathways.[4]

  • Presence of oxygen: For reactions sensitive to oxidation, rigorous exclusion of air is necessary to prevent the formation of undesired oxidized by-products and polymers.

  • High concentration: Running reactions at high concentrations can sometimes favor intermolecular side reactions leading to polymers.

Q4: How can I control the regioselectivity of my benzofuran synthesis?

A4: Regioselectivity is a critical aspect, particularly when using unsymmetrically substituted precursors. Control can be achieved by:

  • Ligand choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst can significantly influence the regiochemical outcome of the reaction.[7][8]

  • Directing groups: The presence of certain functional groups on the starting materials can direct the cyclization to a specific position.

  • Reaction conditions: Temperature and solvent can also play a role in controlling regioselectivity.

Troubleshooting Guide

Below are common issues encountered during palladium-catalyzed benzofuran synthesis and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect solvent or base. 4. Insufficient reaction time or temperature.1. Use a fresh source of palladium catalyst. Consider a pre-catalyst. 2. Screen different phosphine ligands (e.g., PPh₃, dppf, XPhos). The optimal ligand can be substrate-dependent.[4] 3. Optimize the solvent and base combination for your specific reaction. Common solvents include DMF, toluene, and MeCN. Bases like K₂CO₃, Cs₂CO₃, or organic amines are often used.[4] 4. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A modest increase in temperature may be beneficial, but be cautious of decomposition.[6]
Formation of homocoupling by-products (in Sonogashira) 1. Presence of oxygen. 2. High concentration of terminal alkyne. 3. Inefficient catalyst system.1. Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) using degassed solvents. 2. Add the terminal alkyne slowly to the reaction mixture using a syringe pump. 3. Ensure an appropriate Pd/Cu catalyst ratio and consider using a phosphine ligand.
Formation of polymeric/resinous by-products 1. High reaction temperature. 2. Presence of impurities in starting materials. 3. Reaction run at high concentration.1. Attempt the reaction at a lower temperature.[6] 2. Purify starting materials before use. 3. Decrease the concentration of your reactants.
Poor regioselectivity 1. Sub-optimal ligand choice. 2. Steric hindrance near the reaction center.1. Screen a panel of phosphine ligands with varying steric bulk and electronic properties.[7] 2. If possible, redesign the substrate to minimize steric hindrance or introduce a directing group.
Formation of ring-opened by-products 1. Instability of the benzofuran ring under reaction conditions. 2. Presence of certain additives.1. Lower the reaction temperature and shorten the reaction time. 2. In some cases, additives like acids or bases can promote ring-opening. Re-evaluate the necessity of all reaction components.

Quantitative Data Summary

The following tables summarize the effect of reaction parameters on product yield and by-product formation in specific palladium-catalyzed benzofuran syntheses.

Table 1: Optimization of a Tsuji-Trost-type Reaction of Benzofuran-2-ylmethyl Acetate with an Amine

EntryCatalyst SystemSolventTime (h)Yield (%)
1-MeCN24-
2-DMSO24-
3Pd₂(dba)₃/P(o-fur)₃MeCN24-
4Pd₂(dba)₃/dppeDMF1834
5Pd₂(dba)₃/dppeMeCN2460
6Pd₂(dba)₃/dppfMeCN2087

Reaction conditions: 0.4 mmol scale, argon atmosphere, 120 °C, 0.025 equiv. of Pd₂(dba)₃, 0.05 equiv. of phosphine ligand, 2 equiv. of amine, 2 equiv. of K₂CO₃ in 2.0 mL of solvent.

Table 2: Effect of Reaction Conditions on the Oxidative Cyclization of 2-allylphenol

EntryCatalystReoxidantSolventTemperature (°C)TimeYield (%)
1Pd(OAc)₂ (2 mol%)Cu(OAc)₂Dry DMF100-High
2PdCl₂ (2 mol%)Cu(OAc)₂Dry DMF100-Higher than entry 1
4PdCl₂ (2 mol%)Cu(OAc)₂/LiClDry DMFRoom Temp-Good
5PdCl₂ (2 mol%)Cu(OAc)₂/LiClMoist DMFRoom Temp25 minHigh
6PdCl₂ (2 mol%)Cu(OAc)₂/LiClWaterRoom Temp-Resinous products

Yields are based on GLC analysis.[9]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of 2-Aminomethylbenzofurans [4]

  • To a dried reaction vessel, add benzofuran-2-ylmethyl acetate (0.4 mmol, 1 equiv.), Pd₂(dba)₃ (0.01 mmol, 0.025 equiv.), and dppf (0.02 mmol, 0.05 equiv.).

  • Evacuate and backfill the vessel with argon three times.

  • Add the amine (0.8 mmol, 2 equiv.), K₂CO₃ (0.8 mmol, 2 equiv.), and anhydrous MeCN (2.0 mL).

  • Heat the reaction mixture to 120 °C and stir for the time indicated by reaction monitoring (e.g., TLC or GC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Oxidative Cyclization of 2-Allylphenols [9]

  • In a reaction flask, add Cu(OAc)₂·H₂O (3 mmol).

  • Add a solution of the 2-allylphenol (1.0 mmol) in DMF (2.5 mL).

  • Add 0.3 mL of 10 M aqueous LiCl and 0.2 mL of 0.1 M aqueous PdCl₂.

  • Stir the suspension in an air atmosphere at room temperature until the starting material is consumed (monitor by TLC or GLC).

  • Pour the reaction mixture into 50 mL of water containing 5 mL of 25% ammonia.

  • Extract the product with a suitable organic solvent (e.g., petroleum ether or benzene, 2 x 20 mL).

  • Wash the combined organic extracts with 15% aqueous alkali and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude benzofuran.

  • If necessary, purify the product by flash column chromatography.

Visualizations

Byproduct_Formation cluster_main Desired Benzofuran Synthesis (Sonogashira/Cyclization) cluster_byproduct By-product Formation (Homocoupling) A o-Halophenol + Pd(0)L2 B Oxidative Addition (Ar-Pd(II)-X) A->B C Alkyne Coupling (Sonogashira) B->C + Alkyne, Cu(I) D Intramolecular Cyclization C->D E Benzofuran Product D->E F Pd(0)L2 (Regenerated) E->F F->A Catalytic Cycle G Terminal Alkyne H Oxidative Dimerization (Glaser Coupling) G->H Cu(I)/O2 I Diyne By-product H->I

Caption: Competing pathways in Sonogashira-based benzofuran synthesis.

Troubleshooting_Workflow start Low Yield or No Reaction q1 Is the catalyst active? start->q1 a1_yes Check Ligand and Solvent q1->a1_yes Yes a1_no Use Fresh Catalyst/Pre-catalyst q1->a1_no No q2 Is homocoupling observed? a1_yes->q2 end Optimized Reaction a1_no->end a2_yes Degas Solvents, Slow Alkyne Addition q2->a2_yes Yes a2_no Optimize Temperature and Time q2->a2_no No a2_yes->end q3 Is regioselectivity an issue? a2_no->q3 a3_yes Screen Different Ligands q3->a3_yes Yes a3_no Purify Starting Materials q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting workflow for palladium-catalyzed benzofuran synthesis.

References

Technical Support Center: Scalable Synthesis of 2-(Methylthio)benzofuran for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 2-(Methylthio)benzofuran. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient execution of the synthesis for preclinical studies.

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis of this compound via the interrupted Pummerer reaction.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Trifluoroacetic Anhydride (TFAA): TFAA is sensitive to moisture and can degrade over time.- Use a fresh bottle of TFAA or distill it before use. - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
2. Impure Starting Materials: Phenol or the alkynyl methyl sulfoxide may contain impurities that interfere with the reaction.- Purify phenol by distillation or recrystallization if necessary. - Ensure the alkynyl methyl sulfoxide is of high purity. Synthesize and purify it carefully if prepared in-house.
3. Incorrect Reaction Temperature: The reaction is typically run at low temperatures to control the reactivity of the intermediates.- Maintain the reaction temperature at 0 °C during the addition of TFAA and then allow it to slowly warm to room temperature. Use an ice bath for cooling.
4. Insufficient Reaction Time: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the standard reaction time, consider extending it.
Formation of Side Products 1. Classical Pummerer Rearrangement: This can compete with the desired interrupted Pummerer reaction, leading to the formation of α-acyloxy thioether byproducts.- The choice of activator is crucial; TFAA is generally preferred over acetic anhydride to favor the interrupted pathway. - The presence of a non-nucleophilic base like 2,6-di-tert-butylpyridine can sometimes suppress side reactions, although in some reported cases for this specific reaction, a base was found to be detrimental. Optimization may be required for your specific substrate.[1]
2. Polymerization of Starting Materials or Products: The reactive intermediates or the final product might be unstable under the reaction conditions.- Ensure the reaction is performed under an inert atmosphere to prevent oxidation. - Work up the reaction as soon as it is complete to minimize exposure of the product to the reaction conditions.
3. Over-sulfenylation or other electrophilic aromatic substitution: The activated sulfoxide can potentially react at other positions on the phenol ring.- The regioselectivity is generally high for the ortho-position due to the directing effect of the hydroxyl group. If other isomers are observed, purification by column chromatography will be necessary.
Difficult Purification 1. Co-eluting Impurities: Side products may have similar polarities to the desired product, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider alternative purification methods such as recrystallization or preparative HPLC if column chromatography is ineffective.
2. Product Instability on Silica Gel: Some organosulfur compounds can be sensitive to the acidic nature of silica gel.- Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., triethylamine) before packing the column. - Consider using a different stationary phase, such as alumina.

Frequently Asked Questions (FAQs)

Q1: What is the role of trifluoroacetic anhydride (TFAA) in this reaction?

A1: Trifluoroacetic anhydride (TFAA) acts as an activator for the alkynyl sulfoxide. It reacts with the sulfoxide to form a highly electrophilic intermediate, which is then attacked by the phenol in the subsequent steps of the interrupted Pummerer reaction.[1][2]

Q2: Can I use a different activator instead of TFAA?

A2: While other activators like acetic anhydride are traditionally used in Pummerer reactions, TFAA is often more effective for the interrupted pathway leading to benzofuran formation.[1][2] Using acetic anhydride may lead to lower yields or the formation of undesired side products.[1]

Q3: Is it necessary to use a base in this reaction?

A3: The necessity of a base can be substrate-dependent. In the synthesis of 3-butyl-2-(ethylthio)benzo[b]furan, the addition of 2,6-di-tert-butylpyridine was found to improve the yield.[1] However, for other substrates, a base might not be necessary or could even be detrimental. It is recommended to perform a small-scale test reaction to determine the optimal conditions for your specific starting materials.

Q4: How can I prepare the required alkynyl methyl sulfoxide starting material?

A4: Alkynyl methyl sulfoxides can be prepared by the oxidation of the corresponding alkynyl methyl sulfides. A common method for this oxidation is the use of a mild oxidizing agent like sodium metaperiodate.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Trifluoroacetic Anhydride (TFAA): TFAA is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated fume hood.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent the degradation of reagents and intermediates by moisture and oxygen.

  • Temperature Control: The reaction can be exothermic, especially during the addition of TFAA. Proper temperature control using an ice bath is crucial to prevent runaway reactions and the formation of side products.

Experimental Protocols and Data

Scalable Synthesis of this compound via Interrupted Pummerer Reaction

This protocol is adapted from reported procedures for the synthesis of similar 2-(alkylthio)benzofurans and is designed for a multi-gram scale suitable for preclinical studies.

Reaction Scheme:

G phenol Phenol plus1 + product This compound phenol->product TFAA, CH₂Cl₂, 0 °C to rt sulfoxide Methyl Propargyl Sulfoxide arrow1 TFAA, CH₂Cl₂, 0 °C to rt

Figure 1: Overall reaction for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Phenol94.119.41 g0.10
Methyl Propargyl Sulfoxide102.1511.24 g0.11
Trifluoroacetic Anhydride (TFAA)210.0323.10 mL0.11
Dichloromethane (DCM)-500 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: To a dry 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenol (9.41 g, 0.10 mol) and methyl propargyl sulfoxide (11.24 g, 0.11 mol).

  • Dissolution: Add 400 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of TFAA: Add trifluoroacetic anhydride (23.10 mL, 0.11 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution. Be cautious as gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil.

Expected Yield: Based on similar reactions, a yield of 70-85% can be expected.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 2-(alkylthio)benzofurans via the interrupted Pummerer reaction, based on literature data.

R Group on SulfoxidePhenol DerivativeActivatorSolventTemperature (°C)Time (h)Yield (%)
EthylPhenolTFAACH₂Cl₂0 to rt394
n-ButylPhenolTFAACH₂Cl₂0 to rt397
PhenethylPhenolTFAACH₂Cl₂0 to rt385
(CH₂)₂CO₂EtPhenolTFAACH₂Cl₂0 to rt391
4-TolylPhenolTf₂OCH₂Cl₂0 to rt381

Visualizations

Experimental Workflow

G start Start dissolve Dissolve Phenol and Alkynyl Methyl Sulfoxide in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfaa Add TFAA Dropwise cool->add_tfaa react React at Room Temperature (Monitor by TLC) add_tfaa->react quench Quench with Saturated Sodium Bicarbonate react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry with Sodium Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Figure 2: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism: Interrupted Pummerer Reaction

G sulfoxide Alkynyl Methyl Sulfoxide activated_sulfoxide Activated Sulfoxide Intermediate sulfoxide->activated_sulfoxide + TFAA tfaa TFAA attack Nucleophilic Attack by Phenol activated_sulfoxide->attack phenol Phenol phenol->attack intermediate1 Oxysulfonium Intermediate attack->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 elimination Elimination of Trifluoroacetic Acid intermediate2->elimination product This compound elimination->product

Figure 3: Proposed mechanism for the interrupted Pummerer reaction.

References

Analytical challenges in the characterization of 2-(Methylthio)benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylthio)benzofuran. The information aims to address common analytical challenges encountered during the characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for characterizing this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Q2: Are there any known stability issues with this compound during analysis?

A2: Thioether compounds can be susceptible to oxidation, especially at elevated temperatures used in GC inlets. It is advisable to use deactivated inlet liners and to minimize the time the sample spends at high temperatures. The stability of this compound in various solvents should be evaluated if samples are to be stored for extended periods.

Q3: What are common impurities that might be observed in the analysis of this compound?

A3: Common impurities may arise from the synthetic route used. Potential impurities could include starting materials, such as 2-halobenzofuran or methanethiol, and byproducts from side reactions. Depending on the synthesis, oxidation products such as the corresponding sulfoxide or sulfone could also be present.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue: Poor peak shape (tailing or fronting) for this compound.

Potential Cause Troubleshooting Step
Active sites in the GC inlet or column Use a deactivated inlet liner and a column specifically designed for analyzing active compounds. Trim the first few centimeters of the column.
Improper column installation Ensure the column is installed correctly in the inlet and detector with the appropriate ferrule and tightness.
Column overload Reduce the injection volume or dilute the sample.
Inappropriate oven temperature program Optimize the temperature ramp rate. A slower ramp can sometimes improve peak shape.

Issue: Low or no response for this compound.

Potential Cause Troubleshooting Step
Analyte degradation in the inlet Lower the inlet temperature. Ensure the use of a deactivated liner.
Leak in the system Perform a leak check on the GC system, paying close attention to the injector and column fittings.
Column bleed or contamination Bake out the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
Detector issue Verify that the mass spectrometer is tuned and operating correctly. For trace analysis, consider using a sulfur-selective detector like a Pulsed Flame Photometric Detector (PFPD) in parallel with the MS.[1]

Issue: Difficulty in identifying the molecular ion in the mass spectrum.

Potential Cause Troubleshooting Step
Extensive fragmentation Use a softer ionization technique if available, such as chemical ionization (CI), to enhance the molecular ion peak.
Low concentration of the analyte Concentrate the sample or inject a larger volume (if compatible with the system).
Predicted Fragmentation The fragmentation of this compound is expected to involve the loss of a methyl radical (•CH3) and subsequent fragmentation of the benzofuran ring. Based on related compounds like 2-methylbenzofuran, a significant fragment at m/z 131 (M-S-CH3) might be expected. The molecular ion should be at m/z 164.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Complex or unexpected signals in the NMR spectrum.

Potential Cause Troubleshooting Step
Presence of impurities Purify the sample using techniques like column chromatography or recrystallization. Compare the spectrum to literature data for related benzofuran compounds to identify impurity peaks.
Sample degradation Prepare a fresh sample and acquire the spectrum promptly.
Solvent effects Record spectra in different deuterated solvents to see if peak positions and multiplicities change, which can help in assigning protons.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Protocol 2: NMR Spectroscopic Analysis of this compound

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

Acquisition Parameters (¹H NMR):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

Acquisition Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (adjust for desired signal-to-noise ratio)

Visualizations

GC_MS_Troubleshooting cluster_symptom Symptom cluster_cause Potential Cause cluster_solution Solution PoorPeakShape Poor Peak Shape (Tailing/Fronting) ActiveSites Active Sites PoorPeakShape->ActiveSites ColumnOverload Column Overload PoorPeakShape->ColumnOverload LowResponse Low/No Response LowResponse->ActiveSites SystemLeak System Leak LowResponse->SystemLeak Degradation Analyte Degradation LowResponse->Degradation NoMolecularIon No Molecular Ion NoMolecularIon->Degradation Fragmentation Extensive Fragmentation NoMolecularIon->Fragmentation DeactivatedLiner Use Deactivated Liner/Column ActiveSites->DeactivatedLiner ReduceConcentration Reduce Concentration/Volume ColumnOverload->ReduceConcentration LeakCheck Perform Leak Check SystemLeak->LeakCheck LowerInletTemp Lower Inlet Temperature Degradation->LowerInletTemp SoftIonization Use Soft Ionization (e.g., CI) Fragmentation->SoftIonization

Caption: Troubleshooting workflow for GC-MS analysis of this compound.

NMR_Troubleshooting Symptom Complex/Unexpected NMR Signals Cause1 Impurities Present Symptom->Cause1 Cause2 Sample Degradation Symptom->Cause2 Cause3 Solvent Effects Symptom->Cause3 Solution1 Purify Sample Cause1->Solution1 Solution2 Prepare Fresh Sample Cause2->Solution2 Solution3 Use Different Solvent Cause3->Solution3

Caption: Troubleshooting logic for NMR analysis of this compound.

References

Validation & Comparative

Comparative analysis of 2-(Methylthio)benzofuran and 2-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, benzofuran scaffolds are of paramount importance due to their prevalence in biologically active natural products and pharmaceuticals. Among the myriad of substituted benzofurans, derivatives at the 2-position have garnered significant attention for their diverse pharmacological activities. This guide provides a comprehensive comparative analysis of two such derivatives: 2-(Methylthio)benzofuran and 2-Methoxybenzofuran. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a side-by-side comparison of their synthesis, physicochemical properties, reactivity, and biological activities, supported by available data.

Physicochemical Properties

A comparative summary of the known physicochemical properties of this compound and 2-Methoxybenzofuran is presented below. It is important to note that while data for the parent compounds is limited, properties of closely related derivatives offer valuable insights.

PropertyThis compound2-Methoxybenzofuran
CAS Number 36724-16-0[1]15403-78-8
Molecular Formula C₉H₈OSC₉H₈O₂
Molecular Weight 164.23 g/mol 148.16 g/mol
Physical State LiquidNot specified
Boiling Point Not specifiedNot specified
Melting Point Not specifiedNot specified
Solubility Not specifiedNot specified

Synthesis and Experimental Protocols

The synthesis of 2-substituted benzofurans can be achieved through various strategies. Below are plausible and commonly employed synthetic routes for this compound and 2-Methoxybenzofuran.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a suitable precursor, such as 2-bromobenzofuran, with a methylthiolating agent.

Experimental Protocol:

  • Preparation of 2-Bromobenzofuran: 2-Bromobenzofuran can be synthesized from benzofuran via bromination. To a solution of benzofuran in a suitable solvent like carbon tetrachloride, a solution of bromine in the same solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then stirred until completion.

  • Thiolation: The resulting 2-bromobenzofuran is reacted with sodium thiomethoxide (NaSMe). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Synthesis_2_Methylthiobenzofuran Benzofuran Benzofuran Bromobenzofuran 2-Bromobenzofuran Benzofuran->Bromobenzofuran Br2, CCl4 Methylthiobenzofuran This compound Bromobenzofuran->Methylthiobenzofuran NaSMe, DMF

Figure 1: Synthetic workflow for this compound.
Synthesis of 2-Methoxybenzofuran

The synthesis of 2-methoxybenzofuran can be achieved from salicylaldehyde and a suitable two-carbon synthon, followed by methylation.

Experimental Protocol:

  • Formation of Benzofuran Ring: A common route involves the Perkin or a related condensation. For instance, salicylaldehyde can be reacted with chloroacetic acid in the presence of a base to form benzofuran-2-carboxylic acid.

  • Decarboxylation: The resulting benzofuran-2-carboxylic acid is then decarboxylated, often by heating, to yield benzofuran.

  • Hydroxylation/Methoxylation: Alternatively, direct synthesis routes to 2-methoxybenzofuran derivatives are available. One approach involves the acid-catalyzed cyclization of 1,1-dimethoxy-2-phenoxyalkanes. For the parent compound, reaction of salicylaldehyde with a suitable reagent to introduce a methoxy group at the 2-position is required. A plausible route involves the formation of 2-hydroxybenzofuran (benzofuran-2(3H)-one) and subsequent methylation.

  • Methylation of 2-Hydroxybenzofuran: 2-Hydroxybenzofuran is treated with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) in a solvent like acetone. The reaction mixture is typically refluxed until completion.

  • Work-up and Purification: Similar to the synthesis of the thio-analogue, the reaction is worked up by quenching with water, extraction with an organic solvent, washing, drying, and purification by column chromatography.

Synthesis_2_Methoxybenzofuran Salicylaldehyde Salicylaldehyde Benzofuran2one Benzofuran-2(3H)-one Salicylaldehyde->Benzofuran2one Various steps Methoxybenzofuran 2-Methoxybenzofuran Benzofuran2one->Methoxybenzofuran CH3I, K2CO3

Figure 2: Synthetic workflow for 2-Methoxybenzofuran.

Reactivity: An Electrophilic Substitution Perspective

The reactivity of the benzofuran ring is significantly influenced by the substituent at the 2-position. Both the methylthio (-SMe) and methoxy (-OMe) groups are electron-donating, thereby activating the benzofuran system towards electrophilic substitution. However, their electronic effects differ, leading to potential differences in reactivity and regioselectivity.

The oxygen of the furan ring directs electrophilic attack to the 2-position. When this position is already substituted, electrophilic attack is expected to occur at the 3-position or on the benzene ring.

  • 2-Methoxybenzofuran: The methoxy group is a strong activating group due to the +M (mesomeric) effect of the oxygen atom, which donates electron density to the ring system. This enhances the nucleophilicity of the benzofuran ring.

  • This compound: The methylthio group is also activating, but generally less so than the methoxy group. While sulfur can donate a lone pair of electrons (+M effect), its ability to do so is less pronounced compared to oxygen due to the larger size of the sulfur atom and poorer orbital overlap with the carbon p-orbitals.

General Mechanism for Electrophilic Substitution:

Electrophilic_Substitution Benzofuran 2-R-Benzofuran Intermediate Sigma Complex (Wheland Intermediate) Benzofuran->Intermediate E+ Product Substituted Product Intermediate->Product -H+

Figure 3: General mechanism of electrophilic substitution on a 2-substituted benzofuran.

Biological Activities

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nature of the substituent at the 2-position plays a crucial role in modulating this activity.

Biological ActivityThis compound Derivatives2-Methoxybenzofuran Derivatives
Antimicrobial Some thioether-containing benzofurans have shown antimicrobial activity. The sulfur atom can be crucial for interaction with biological targets.Methoxy-substituted benzofurans have demonstrated antibacterial and antifungal properties. For example, a 2-methoxybenzoylbenzofuran showed weak antibacterial activity against E. coli and S. faecalis.[2]
Cytotoxicity The cytotoxic effects of psychotropic benzofuran derivatives have been studied, indicating that mitochondrial dysfunction can be a mechanism of toxicity.[3]L-[(benzofuran-2-yl)-phenylmethyl]-imidazole derivatives with a methoxy group have shown genotoxic effects on MCF-7 breast cancer cells.[4]

Conclusion

This comparative guide highlights the key similarities and differences between this compound and 2-Methoxybenzofuran. Both compounds are valuable scaffolds in medicinal chemistry, with their synthesis being achievable through established heterocyclic chemistry routes. The electron-donating nature of both the methylthio and methoxy groups activates the benzofuran ring, although the methoxy group is expected to have a stronger activating effect. This difference in electronic properties likely translates to variations in their reactivity and biological activity profiles. While direct comparative data is scarce, the available information on related derivatives suggests that both compounds are promising candidates for further investigation in drug discovery programs. Future studies focusing on a direct comparison of their biological activities and elucidation of their mechanisms of action are warranted to fully realize their therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1][2] Its versatile structure has made it a privileged core in medicinal chemistry, particularly for the development of novel therapeutic agents.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted benzofuran derivatives, with a focus on their anticancer and antimicrobial properties. The information is supported by quantitative experimental data to aid in the rational design of more potent and selective drug candidates.

Anticancer Activity of 2-Substituted Benzofurans

The substitution at the C-2 position of the benzofuran ring has been identified as a critical determinant of cytotoxic activity.[5][6] Various functional groups, ranging from simple aryl moieties to complex heterocyclic systems, have been explored to understand their impact on anticancer potency.

SAR of 2-Aroylbenzofurans as Tubulin Polymerization Inhibitors

A series of 2-aroyl-5-N-hydroxyacrylamide benzofuran derivatives have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. The data suggests that the number and position of methoxy groups on the 2-benzoyl moiety significantly influence antiproliferative activity.

Table 1: In Vitro Antiproliferative Activity (IC₅₀, nM) of 2-Aroyl-5-N-hydroxyacrylamide Benzofurans [7]

Compound2-Benzoyl SubstitutionHeLaA549HT-29MCF-7MDA-MB-231
6a 3',4',5'-trimethoxy7810119
6c 3',5'-dimethoxy720254018
6e 4'-methoxy2012152515
6g 2',5'-dimethoxy159121810
CA-4 *-718031003708

*Reference Compound: Combretastatin A-4

Key Findings:

  • The presence of a 3',4',5'-trimethoxybenzoyl group at the 2-position (compound 6a ) generally confers potent anticancer activity across multiple cell lines.[7]

  • A reduction in the number of methoxy groups, as seen in the 3',5'-dimethoxy ( 6c ) and 4'-methoxy ( 6e ) derivatives, leads to a moderate to significant decrease in activity against most cell lines, with the exception of HeLa cells where potency was maintained.[7]

  • The 2',5'-dimethoxy substitution pattern ( 6g ) showed comparable or slightly better activity than the 4'-methoxy derivative, indicating that the positioning of the methoxy groups is crucial.[7]

SAR of Benzofuran-Quinazolinone Hybrids

Hybrid molecules combining the benzofuran scaffold with other pharmacologically active moieties like quinazolinone and imidazolium have been investigated for their cytotoxic effects against human breast cancer (MCF-7) cells.[5]

Table 2: Cytotoxicity (IC₅₀, µM) of Benzofuran-Quinazolinone-Imidazolium Hybrids against MCF-7 Cells [5]

CompoundR¹ (Quinazolinone)R² (Imidazolium)IC₅₀ (µM)
6a HH1.83
6b 6-BrH1.25
6d 6,8-di-BrH0.95
6f H4,5-di-Cl> 10
6h 6-Br4,5-di-Cl1.95
Doxorubicin *--1.14

*Reference Compound

Key Findings:

  • The introduction of bromine atoms on the quinazolinone ring (compounds 6b and 6d ) enhances cytotoxic activity compared to the unsubstituted analog (6a ).[5]

  • Conversely, the presence of two chlorine atoms on the imidazolium ring (compound 6f ) was detrimental to the activity.[5]

  • A combination of a bromine substituent on the quinazolinone and dichlorosubstitution on the imidazolium ring (6h ) resulted in moderate activity.[5]

Antimicrobial Activity of 2-Substituted Benzofurans

Benzofuran derivatives have also been extensively studied for their potential as antimicrobial agents. The nature of the substituent at the 2-position plays a pivotal role in determining the spectrum and potency of their antibacterial and antifungal activities.

SAR of 2-Substituted Benzofuran-Ketoxime Derivatives

A series of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives have been synthesized and evaluated for their antimicrobial properties.

Table 3: Antimicrobial Activity (MIC, µg/mL) of Benzofuran Ketoxime Derivatives [8]

CompoundRS. aureusE. coliC. albicans
3 -OH>100>10012.5
6a -OCH₂Ph>100>10025
7b -OCH₂CH(OH)CH₂-N₃>100>10012.5
7d -OCH₂CH(OH)CH₂-(N-methylpiperazino)12.5>10050
7f -OCH₂CH(OH)CH₂-(piperazino)>100>10012.5
Ampicillin -1.563.12-
Fluconazole ---0.78

*Reference Compounds

Key Findings:

  • Several compounds, including the parent ketoxime (3 ) and derivatives 7b and 7f , exhibited strong and selective activity against Candida albicans.[8]

  • The introduction of a bulky O-benzyl group (6a ) slightly reduced the antifungal activity.[8]

  • Notably, the derivative containing an N-methylpiperazino moiety (7d ) was the most active compound against Staphylococcus aureus.[8]

  • None of the tested compounds showed significant activity against the Gram-negative bacterium Escherichia coli.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizations

The following diagrams illustrate key concepts and workflows related to the SAR of 2-substituted benzofurans.

SAR_Logic Benzofuran Benzofuran Scaffold Derivative 2-Substituted Benzofuran Derivative Benzofuran->Derivative Core Structure Substituent Substituent at C-2 Aryl Aryl Group (e.g., Phenyl) Substituent->Aryl Heterocycle Heterocyclic Ring (e.g., Quinazolinone) Substituent->Heterocycle Alkyl Alkyl/Functionalized Chain (e.g., Ketoxime ether) Substituent->Alkyl Aryl->Derivative Heterocycle->Derivative Alkyl->Derivative Assay Biological Assay Derivative->Assay Anticancer Anticancer Screening (e.g., MTT Assay) Assay->Anticancer Antimicrobial Antimicrobial Testing (e.g., MIC) Assay->Antimicrobial Data Activity Data (IC50, MIC) Anticancer->Data Antimicrobial->Data SAR SAR Analysis Data->SAR

Caption: Logical workflow for SAR studies of 2-substituted benzofurans.

MTT_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate for 24h (Cell Adhesion) seed->incubate1 treat Add 2-substituted benzofuran derivatives (various conc.) incubate1->treat incubate2 Incubate for 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT reagent to wells incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to dissolve formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Analysis of the Biological Activity of 2-(Methylthio)benzofuran and Other Thioether Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioether compounds, characterized by a sulfur atom bonded to two organic groups, represent a significant class of molecules with diverse biological activities. Within this broad category, heterocyclic thioethers, such as 2-(Methylthio)benzofuran, have garnered considerable interest in medicinal chemistry. The benzofuran scaffold itself is a privileged structure found in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, antifungal, and anti-inflammatory activities.[1][2][3] The incorporation of a methylthio group at the 2-position of the benzofuran ring introduces a thioether moiety that can modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological profile.

This guide provides a comparative overview of the biological activity of this compound and other relevant thioether compounds. While direct comparative studies are limited, this document synthesizes available data on structurally related compounds to offer insights into their potential anticancer, antimicrobial, and enzyme-inhibitory activities. The information presented is intended to support further research and drug development efforts in this promising area of medicinal chemistry.

Data Presentation

Anticancer Activity

The anticancer potential of benzofuran and thioether derivatives has been explored against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Benzofuran Derivatives
2-Arylbenzofuran derivativeA549 (Lung)1.48Staurosporine1.52
3-Amidobenzofuran derivativeMDA-MB-231 (Breast)3.01--
Benzofuran-isatin conjugateSW-620 (Colorectal)6.5--
Thioether-Containing Compounds
Thioether-containing lenalidomide analogMM.1S (Multiple Myeloma)0.0011Lenalidomide0.050
2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamideHCT-116 (Colon)~45Cisplatin-
Antimicrobial and Antifungal Activity

Several benzofuran and thioether compounds have demonstrated efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of their potency.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Benzofuran Derivatives
2-Arylbenzofuran from Morus speciesMethicillin-resistant Staphylococcus aureus (MRSA)0.78--
(Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivativeCandida albicans---
Aza-benzofuran derivativeSalmonella typhimurium12.5Ciprofloxacin-
Aza-benzofuran derivativeStaphylococcus aureus12.5Ciprofloxacin-
Thioether-Containing Compounds
1,3,4-Oxadiazole thioetherXanthomonas oryzae pv. oryzae4.63--
2-Mercaptobenzothiazole derivativeStaphylococcus aureus3.12--

Experimental Protocols

General Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[4]

  • Cell Culture: Human cancer cell lines (e.g., A549, HCT-116, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.[5]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth to a specific cell density (e.g., 5 × 10⁵ CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included in each assay. A standard antibiotic or antifungal agent is also typically included as a reference.

Mandatory Visualization

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR HIF1a HIF-1α mTOR->HIF1a HIF1a->Proliferation Benzofuran Benzofuran Derivatives Benzofuran->RTK Inhibition Benzofuran->ERK Inhibition of phosphorylation Benzofuran->mTOR Inhibition Benzofuran->HIF1a Inhibition

Caption: Simplified signaling pathways targeted by benzofuran derivatives in cancer cells.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis start Synthesize & Purify This compound & Thioether Analogs cell_culture Culture Cancer Cell Lines (e.g., A549, HCT-116) & Microbial Strains (e.g., S. aureus, C. albicans) start->cell_culture anticancer Anticancer Assay (MTT) cell_culture->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) cell_culture->antimicrobial ic50 Determine IC50 values anticancer->ic50 mic Determine MIC values antimicrobial->mic comparison Compare Biological Activity ic50->comparison mic->comparison

Caption: General experimental workflow for comparing biological activities.

thioether_moa cluster_cell Bacterial Cell Thioether Thioether Compound (e.g., this compound) Membrane Cell Membrane Thioether->Membrane Disruption of membrane integrity ROS Reactive Oxygen Species (ROS) Generation Thioether->ROS Enzyme Essential Enzymes (e.g., Thiol-dependent enzymes) Thioether->Enzyme Inhibition Disruption Cellular Disruption & Inhibition of Growth Membrane->Disruption ROS->Disruption Enzyme->Disruption

Caption: Putative antimicrobial mechanisms of action for thioether compounds.

Conclusion

The available literature suggests that both benzofuran and thioether moieties are important pharmacophores in the development of new therapeutic agents. While specific comparative data for this compound is limited, the analysis of structurally related compounds indicates that this molecule likely possesses interesting biological activities. The benzofuran core is associated with a variety of anticancer mechanisms, including the inhibition of key signaling pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[6][7] Thioether-containing compounds, on the other hand, have demonstrated potent antimicrobial effects, potentially through mechanisms involving the disruption of bacterial cell membranes and inhibition of essential enzymes.[8]

Further research is warranted to directly compare the biological activity of this compound with other thioether compounds under standardized experimental conditions. Such studies would provide valuable structure-activity relationship insights and could guide the design of more potent and selective drug candidates. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for initiating such investigations.

References

A Comparative Guide to the Synthesis of 2-(Methylthio)benzofuran: A Novel Approach vs. a Conventional Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of a novel electrophilic cyclization method and a conventional lithiation-sulfenylation route for the synthesis of 2-(Methylthio)benzofuran, complete with experimental data and detailed protocols.

The synthesis of substituted benzofurans is a cornerstone of medicinal chemistry, as this heterocyclic motif is a key component in a wide array of pharmacologically active compounds. The introduction of a methylthio group at the 2-position of the benzofuran ring can significantly influence the biological activity of the molecule. This guide provides a detailed comparison of a novel synthetic methodology for this compound—an electrophilic cyclization using dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF)—against a conventional approach involving the lithiation of benzofuran followed by sulfenylation.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for the two synthetic methods, offering a clear and concise comparison of their performance.

ParameterNovel Method: Electrophilic CyclizationConventional Method: Lithiation & Sulfenylation
Starting Materials o-Alkynylphenol, Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF)Benzofuran, n-Butyllithium, Dimethyl disulfide
Reaction Time 12 hours2-4 hours
Temperature Ambient Temperature-78 °C to Room Temperature
Yield Excellent (typically >90%)Moderate to Good (typically 60-80%)
Key Reagents DMTSF (environmentally benign)n-Butyllithium (pyrophoric), Dimethyl disulfide (stench)
Number of Steps One-pot synthesisTwo-step, one-pot procedure

Experimental Protocols

Novel Method: Electrophilic Cyclization of o-Alkynylphenol

This method utilizes an electrophilic cyclization reaction, where dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) acts as a source of an electrophilic methylthio group, which induces the cyclization of an o-alkynylphenol precursor.

Materials:

  • o-Ethynylphenol (1.0 eq)

  • Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) (1.2 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of o-ethynylphenol in dichloromethane, dimethyl(methylthio)sulfonium tetrafluoroborate is added portion-wise at room temperature under an inert atmosphere.

  • The reaction mixture is stirred at ambient temperature for 12 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is quenched with saturated aqueous sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Conventional Method: Lithiation and Sulfenylation of Benzofuran

This established method involves the deprotonation of benzofuran at the 2-position using a strong organolithium base, followed by quenching the resulting anion with an electrophilic sulfur source.

Materials:

  • Benzofuran (1.0 eq)

  • n-Butyllithium (1.1 eq) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dimethyl disulfide (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of benzofuran in anhydrous tetrahydrofuran is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium in hexanes is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.

  • Dimethyl disulfide is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 1-3 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows for the described synthetic methods.

novel_method cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification o_alkynylphenol o-Alkynylphenol conditions DCM, Ambient Temp, 12h o_alkynylphenol->conditions dmtsf DMTSF dmtsf->conditions workup Quench (NaHCO3) Extraction (DCM) Drying (MgSO4) conditions->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the novel electrophilic cyclization method.

conventional_method cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Sulfenylation cluster_workup Workup & Purification benzofuran Benzofuran lithiation_conditions THF, -78°C, 1h benzofuran->lithiation_conditions nBuLi n-BuLi nBuLi->lithiation_conditions lithiated_intermediate 2-Lithiobenzofuran lithiation_conditions->lithiated_intermediate sulfenylation_conditions -78°C to RT, 1-3h lithiated_intermediate->sulfenylation_conditions dmds Dimethyl disulfide dmds->sulfenylation_conditions workup Quench (NH4Cl) Extraction (Ether) Drying (MgSO4) sulfenylation_conditions->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the conventional lithiation and sulfenylation method.

reaction_comparison cluster_novel Novel Method cluster_conventional Conventional Method start_novel o-Alkynylphenol reagent_novel DMTSF start_novel->reagent_novel Electrophilic Cyclization conditions_novel Ambient Temp. reagent_novel->conditions_novel product_novel This compound conditions_novel->product_novel High Yield start_conventional Benzofuran reagent1_conventional n-BuLi start_conventional->reagent1_conventional Lithiation intermediate 2-Lithiobenzofuran reagent1_conventional->intermediate conditions_conventional Cryogenic Temp. reagent1_conventional->conditions_conventional reagent2_conventional Me-S-S-Me intermediate->reagent2_conventional Sulfenylation product_conventional This compound reagent2_conventional->product_conventional Moderate Yield

Caption: Logical relationship comparing the two synthetic pathways.

Unveiling the Biological Profile of 2-(Methylthio)benzofuran: A Comparative Guide to its Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and cross-reactivity is a critical step in the evaluation of any new chemical entity. This guide provides a comparative analysis of 2-(Methylthio)benzofuran within the broader context of 2-substituted benzofuran derivatives, a class of compounds known for a wide spectrum of biological activities.

While specific cross-reactivity studies on this compound are not extensively available in publicly accessible literature, the known biological profile of structurally related benzofurans suggests a potential for interactions with various cellular signaling pathways. This guide summarizes the known activities of representative 2-substituted benzofuran analogues, details the experimental protocols for key biological assays used in their evaluation, and visualizes the primary signaling pathways likely to be modulated.

Comparative Biological Activity of 2-Substituted Benzofuran Derivatives

To contextualize the potential activity of this compound, the following table summarizes the reported biological activities of several analogous 2-substituted benzofuran derivatives. The selection of these alternatives is based on the availability of quantitative data in peer-reviewed literature and their structural similarity to the target compound.

Compound/DerivativeAssay TypeTarget/Cell LineActivity (IC50/EC50)Reference
This compound --Data not available-
2-Arylbenzofuran derivative (compound 20) Acetylcholinesterase InhibitionEnzyme Assay0.086 µM[1]
BACE1 InhibitionEnzyme Assay0.043 µM[1]
Benzofuran derivative (S6) Aurora B Kinase InhibitionIn vitro kinase assayData not specified[2]
CytotoxicityHeLa, HepG2, SW620 cellsPotent activity observed[2]
Dibenzofuran derivative (12c) Casein Kinase 2 (CK2) InhibitionIn vitro kinase assay5.8 nM[3]
2-Arylbenzofuran chalcone derivative CytotoxicityHuman Ovarian Cancer (A2780)12 µM[4]
Piperazine-based benzofuran (38) CytotoxicityA549, K562 cells25.15 µM, 29.66 µM[5]

Note: The lack of direct experimental data for this compound necessitates that any assumptions about its cross-reactivity be made with caution and underscores the importance of empirical testing. The data presented for the alternatives are from different studies and direct comparison of absolute values should be interpreted carefully.

Key Signaling Pathways Potentially Modulated by Benzofuran Derivatives

Benzofuran derivatives have been reported to interact with several key signaling pathways implicated in inflammation, cell proliferation, and survival. Understanding these pathways is crucial for predicting potential cross-reactivity and off-target effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. Its activation involves the phosphorylation and subsequent degradation of IκB proteins, allowing NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Several benzofuran derivatives have been shown to modulate this pathway.

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus Gene Gene Transcription (Inflammatory Response) NFkB_n->Gene Induces

Caption: The NF-κB signaling pathway, a potential target for benzofuran derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Benzofuran compounds have been investigated for their effects on MAPK signaling.

MAPK_Signaling GrowthFactor Growth Factor / Stress Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Regulates

Caption: The MAPK signaling cascade, a pathway implicated in the action of some benzofurans.

Experimental Protocols for Key Biological Assays

Accurate and reproducible experimental data are the foundation of any comparative analysis. Below are detailed methodologies for key in vitro assays commonly employed to assess the biological activity of benzofuran derivatives.

Experimental Workflow: From Compound to Data

The general workflow for evaluating the biological activity of a compound like this compound is a multi-step process.

Experimental_Workflow Compound Test Compound (this compound) Treatment Cell Treatment Compound->Treatment CellCulture Cell Culture (e.g., Cancer cell lines) CellCulture->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT NFkB_Assay NF-κB Activation Assay Treatment->NFkB_Assay MAPK_Assay MAPK Phosphorylation Assay Treatment->MAPK_Assay DataAnalysis Data Analysis (IC50/EC50 Determination) MTT->DataAnalysis NFkB_Assay->DataAnalysis MAPK_Assay->DataAnalysis Results Results & Interpretation DataAnalysis->Results

Caption: A generalized experimental workflow for assessing the biological activity of a test compound.

Detailed Methodologies

1. Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well.

    • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[6][7][8][9][10][11]

2. NF-κB Activation Assay (Immunofluorescence)

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation.

  • Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, the p65 subunit translocates to the nucleus. This translocation can be detected using a specific antibody against p65 followed by a fluorescently labeled secondary antibody.

  • Protocol:

    • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the test compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or IL-1β).

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

    • Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with a primary antibody against NF-κB p65 overnight at 4°C. Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

    • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.[12][13][14][15]

3. MAPK Phosphorylation Assay (Western Blot)

This assay detects the activation of MAPK pathway components by measuring their phosphorylation status.

  • Principle: Activation of the MAPK pathway involves the phosphorylation of specific threonine and tyrosine residues on MAP kinases like ERK. Phospho-specific antibodies can be used to detect this activation via Western blotting.

  • Protocol:

    • Cell Lysis: After treatment with the test compound and/or a MAPK activator, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-ERK) overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK.[16][17][18][19][20]

Conclusion

While direct experimental data on the cross-reactivity of this compound remains to be established, the extensive research on its structural analogues provides a valuable framework for predicting its potential biological activities. The benzofuran scaffold is a well-established pharmacophore with a propensity to interact with key cellular signaling pathways, including NF-κB and MAPK. The comparative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers investigating this compound and other novel benzofuran derivatives. The provided methodologies offer a clear path for empirical validation of its biological profile and the assessment of its potential therapeutic applications and off-target effects.

References

Benchmarking 2-(Methylthio)benzofuran: A Comparative Analysis of Its Potential Efficacy Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 24, 2025 – In the landscape of drug discovery, the quest for novel molecular entities with high efficacy and specificity is perpetual. This guide provides a comparative benchmark of the potential efficacy of 2-(Methylthio)benzofuran, a member of the versatile benzofuran class of heterocyclic compounds. Due to the limited direct experimental data on this compound, this analysis leverages data from structurally related 2-substituted benzofuran derivatives to project its potential inhibitory activity against key biological targets implicated in cancer and inflammation.

This report is intended for researchers, scientists, and drug development professionals, offering a comparative look at the prospective performance of this compound against established inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Acetylcholinesterase (AChE).

Comparative Efficacy Analysis

The following tables summarize the inhibitory activities (IC50 values) of representative 2-substituted benzofuran derivatives alongside well-established inhibitors for each respective target. This data provides a quantitative basis for assessing the potential of the this compound scaffold in therapeutic development.

Table 1: Inhibition of VEGFR-2

Compound/InhibitorTargetIC50 (nM)Reference CompoundIC50 (nM)
2-Arylbenzofuran Derivative (general)VEGFR-2Potent Inhibition ReportedSorafenib90[1][2][3]
This compound (Projected)VEGFR-2Data Not Available

Table 2: Inhibition of EGFR

Compound/InhibitorTargetIC50 (µM)Reference CompoundIC50 (nM)
4-(benzofuran-2-yl)-2-(substituted)-nicotinonitrile 11EGFR0.81[4]Erlotinib2[5][6]
4-(benzofuran-2-yl)-2-(substituted)-nicotinonitrile 3EGFR0.93[4]
This compound (Projected)EGFRData Not Available

Table 3: Inhibition of COX-2

Compound/InhibitorTargetIC50 (µM)Reference CompoundIC50 (nM)
Fluorinated Benzofuran Derivative 6COX-213[7]Celecoxib40[8]
Fluorinated Benzofuran Derivative 5COX-228.1[7]
This compound (Projected)COX-2Data Not Available

Table 4: Inhibition of Acetylcholinesterase (AChE)

Compound/InhibitorTargetIC50 (µM)Reference CompoundIC50 (nM)
4-(p-tolylpiperazin-1-yl) (5-methyl-3-morpholinobenzofuran-2-yl) methanoneAChE11[9]Donepezil8.12 - 11.6[10]
This compound (Projected)AChEData Not Available

Experimental Protocols

Detailed methodologies for the key experimental assays cited in this guide are provided below to facilitate reproducibility and further investigation.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.

  • Preparation of Reagents : A 1x Kinase Buffer is prepared by diluting a 5x stock (components typically include Tris-HCl, MgCl2, and DTT). A master mix is prepared containing the 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).

  • Inhibitor Preparation : The test compound (e.g., this compound) and a reference inhibitor (e.g., Sorafenib) are serially diluted to the desired concentrations.

  • Assay Procedure : The master mix is added to the wells of a 96-well plate. The test inhibitor or vehicle control is then added to the respective wells. The reaction is initiated by the addition of diluted VEGFR-2 kinase enzyme.

  • Incubation : The plate is incubated at 30°C for a defined period, typically 45 minutes, to allow the kinase reaction to proceed.

  • Detection : A kinase detection reagent (e.g., Kinase-Glo™ MAX) is added to each well. This reagent measures the amount of ATP remaining in the well.

  • Data Analysis : Luminescence is measured using a microplate reader. The inhibitory activity is calculated as the percentage decrease in kinase activity in the presence of the inhibitor compared to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11][12][13][14]

EGFR Kinase Inhibition Assay

This assay quantifies the inhibition of EGFR kinase activity.

  • Reagent Preparation : A reaction buffer containing Tris, MgCl2, EGTA, β-glycerophosphate, glycerol, and DTT is prepared. Stock solutions of EGFR enzyme, ATP, and a fluorescent peptide substrate (e.g., Y12-Sox) are prepared in the reaction buffer.

  • Compound Pre-incubation : The EGFR enzyme is pre-incubated with serially diluted test compounds or a vehicle control in a 384-well plate for 30 minutes at 27°C.[15]

  • Kinase Reaction : The kinase reaction is initiated by adding a mixture of ATP and the peptide substrate.

  • Signal Detection : The increase in fluorescence resulting from the phosphorylation of the peptide substrate is monitored kinetically using a plate reader with excitation at ~360 nm and emission at ~485 nm.

  • Data Analysis : The initial reaction velocity is determined from the linear portion of the fluorescence versus time plot. IC50 values are calculated by plotting the initial velocity against the inhibitor concentration.[15][16][17][18][19]

COX-2 Inhibition Assay (Cell-Based)

This assay measures the inhibition of prostaglandin E2 (PGE2) production in cells.

  • Cell Culture : Human dermal fibroblasts or other suitable cells expressing COX-2 are cultured in appropriate media.

  • Compound Treatment : Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a known COX-2 inhibitor like Celecoxib.

  • Stimulation : The production of PGE2 is stimulated by adding a pro-inflammatory agent, such as lipopolysaccharide (LPS).

  • Sample Collection : After a suitable incubation period, the cell culture supernatant is collected.

  • PGE2 Quantification : The concentration of PGE2 in the supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[20][21][22]

  • Data Analysis : The percentage of inhibition of PGE2 production is calculated for each concentration of the test compound. The IC50 value is determined from the dose-response curve.[23]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[24][25][26]

  • Reagent Preparation : All reagents are prepared in a phosphate buffer (pH 8.0). This includes a solution of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).[27][28]

  • Assay Setup : In a 96-well plate, the buffer, test compound at various concentrations (or a known inhibitor like Donepezil), and the AChE solution are added. The plate is incubated for a short period.[27]

  • Reaction Initiation : DTNB is added, followed by the substrate ATCI to start the reaction.

  • Measurement : The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured at 412 nm over time using a microplate reader.

  • Data Analysis : The rate of the reaction is determined from the change in absorbance over time. The percent inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is then determined from the concentration-inhibition curve.

Signaling Pathways and Experimental Workflow

To provide a broader context for the potential mechanisms of action, the following diagrams illustrate the key signaling pathways and a general experimental workflow for inhibitor screening.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound This compound & Known Inhibitors Incubation Incubation of Target with Compound Compound->Incubation Target Target Enzyme/Receptor (VEGFR-2, EGFR, COX-2, AChE) Target->Incubation Assay_Reagents Assay Specific Reagents (Buffers, Substrates, ATP) Reaction Initiation of Enzymatic Reaction Assay_Reagents->Reaction Incubation->Reaction Detection Signal Detection (Luminescence, Fluorescence, Absorbance) Reaction->Detection Data_Processing Raw Data Processing Detection->Data_Processing IC50_Calc IC50 Value Calculation Data_Processing->IC50_Calc Comparison Comparative Efficacy Analysis IC50_Calc->Comparison

Caption: General experimental workflow for inhibitor efficacy screening.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Promotes EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Promotes COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Mediates Cholinergic_Signaling_Pathway Presynaptic_Neuron Presynaptic Neuron Acetylcholine_Vesicles Acetylcholine (ACh) Vesicles Presynaptic_Neuron->Acetylcholine_Vesicles Contains Synaptic_Cleft Synaptic Cleft Acetylcholine_Vesicles->Synaptic_Cleft Releases ACh into ACh ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Initiates

References

A Comparative Guide to the Cytotoxicity of 2-(Methylthio)benzofuran and its Sulfoxide Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. The cytotoxic effects of benzofurans are often influenced by the nature and position of substituents on the benzofuran core. The introduction of a methylthio group at the 2-position and its subsequent oxidation to a sulfoxide represent chemical modifications that can significantly alter the compound's electronic and steric properties, thereby potentially modulating its cytotoxic profile. A direct comparison of the cytotoxicity of 2-(Methylthio)benzofuran and its sulfoxide analogue would provide valuable structure-activity relationship (SAR) data for the development of novel benzofuran-based therapeutic agents.

While specific studies on this compound and its sulfoxide are limited, research on other derivatives, such as 5-(Methylthio)benzofuran, suggests potential anticancer activity.[1] This guide provides the necessary experimental framework to perform a direct comparative analysis.

Experimental Protocols

A crucial aspect of comparing the cytotoxic effects of these two compounds is the use of standardized and reproducible experimental protocols. The following section details the methodology for a commonly employed cytotoxicity assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity.[2]

Materials:

  • This compound and 2-(Methylsulfinyl)benzofuran

  • Human cancer cell lines (e.g., HeLa - cervical cancer, K562 - leukemia)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare stock solutions of this compound and 2-(Methylsulfinyl)benzofuran in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations to be tested.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound, which is the concentration that reduces cell viability by 50%.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured table to facilitate easy comparison of the two compounds.

CompoundCell LineIncubation Time (hours)IC₅₀ (µM)
This compoundHeLa48Value
This compoundK56248Value
2-(Methylsulfinyl)benzofuranHeLa48Value
2-(Methylsulfinyl)benzofuranK56248Value

Table 1: Hypothetical comparative cytotoxicity data for this compound and its sulfoxide analogue. IC₅₀ values would be determined experimentally.

Potential Signaling Pathways

The cytotoxic effects of benzofuran derivatives are often mediated through their interaction with various cellular signaling pathways that regulate cell cycle progression, apoptosis, and cell survival. Based on studies of other benzofuran compounds, the following pathways are potential targets for this compound and its sulfoxide analogue.

1. p53-Dependent Apoptosis: Several benzofuran derivatives have been shown to induce apoptosis through the activation of the p53 tumor suppressor protein. This can lead to cell cycle arrest and the initiation of the intrinsic apoptotic cascade.

2. MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is a key regulator of cell proliferation and survival. Inhibition of this pathway by benzofuran derivatives has been linked to their anticancer effects.

3. PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that promotes cell growth and survival. Benzofuran compounds have been identified as inhibitors of this pathway.[3]

4. NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is involved in inflammation and cell survival. Inhibition of NF-κB signaling can sensitize cancer cells to apoptosis.

Further investigation into the mechanisms of action of this compound and its sulfoxide analogue would involve analyzing their effects on these and other relevant signaling pathways through techniques such as Western blotting, flow cytometry, and gene expression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, K562) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treat Cells and Incubate (48h) cell_seeding->treatment compound_prep Prepare Serial Dilutions of This compound & 2-(Methylsulfinyl)benzofuran compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals (DMSO) mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Experimental workflow for the comparative cytotoxicity analysis.

signaling_pathway compound This compound or Sulfoxide Analogue receptor Cell Surface Receptor compound->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation Promotes apoptosis Apoptosis mtor->apoptosis Inhibits

References

Unveiling the In Vivo Anti-Inflammatory Potential of Benzofuran Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-inflammatory effects of select benzofuran derivatives against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). This document summarizes key experimental data, details methodologies for in vivo validation, and visualizes the underlying molecular pathways.

While the specific compound 2-(Methylthio)benzofuran lacks extensive in vivo validation in publicly available literature, this guide focuses on two representative benzofuran derivatives with documented in vivo anti-inflammatory activity: a piperazine/benzofuran hybrid (Compound 5d) and a benzofuran amide derivative (Compound 6b). Their performance is compared against the well-established NSAIDs, Diclofenac and Indomethacin.

Comparative Efficacy of Benzofuran Derivatives and NSAIDs

The anti-inflammatory effects of the selected compounds were evaluated in preclinical animal models. The piperazine/benzofuran hybrid 5d was assessed in an endotoxemic mouse model, while the benzofuran amide derivative 6b and the NSAIDs were tested in the carrageenan-induced paw edema model in rats.

CompoundAnimal ModelKey Anti-Inflammatory EffectsQuantitative Data
Piperazine/Benzofuran Hybrid (Compound 5d) Endotoxemic MiceReduction of pro-inflammatory cytokinesSignificantly reduced serum levels of IL-1β, TNF-α, and IL-6.[1][2]
Benzofuran Amide Derivative (Compound 6b) Carrageenan-Induced Paw Edema (Rats)Inhibition of paw edema71.10% inhibition of paw edema at 2 hours post-carrageenan injection.[3]
Diclofenac Carrageenan-Induced Paw Edema (Rats)Inhibition of paw edemaDose-dependent inhibition of paw edema, with a 20 mg/kg dose showing approximately 71.82% inhibition at 3 hours.[4][5]
Indomethacin Carrageenan-Induced Paw Edema (Rats)Inhibition of paw edemaA dose of 10 mg/kg resulted in approximately 54% inhibition of paw edema at 2 and 3 hours.[6][7]

Experimental Protocols

A standardized and widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema assay in rats.[8][9][10][11][12]

Carrageenan-Induced Paw Edema Protocol in Rats

Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

Materials:

  • Test compound (e.g., Benzofuran derivative)

  • Standard drug (e.g., Diclofenac or Indomethacin)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Control Group: Receives the vehicle only.

    • Standard Group: Receives the standard anti-inflammatory drug (e.g., Diclofenac, 20 mg/kg, p.o.).

    • Test Groups: Receive different doses of the test compound.

  • Drug Administration: The test compound, standard drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer or paw thickness is measured using digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Average increase in paw volume in the control group.

    • Vt = Average increase in paw volume in the treated group.

  • Data Analysis: The results are expressed as the mean ± SEM. Statistical analysis is performed using an appropriate test (e.g., one-way ANOVA followed by a post-hoc test). A p-value of < 0.05 is considered statistically significant.

Mechanism of Action: Signaling Pathways in Inflammation

Benzofuran derivatives have been reported to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) Benzofuran Benzofuran Derivatives Benzofuran->IKK_complex Inhibition NFkB_n NF-κB NFkB_n->Inflammatory_Genes Gene Transcription MAPK_Signaling_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activation JNK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Benzofuran Benzofuran Derivatives Benzofuran->MAPKK Inhibition AP1_n AP-1 AP1_n->Inflammatory_Genes Experimental_Workflow A Compound Synthesis & Characterization B Animal Acclimatization & Grouping A->B C Drug Administration (Test, Standard, Vehicle) B->C D Induction of Inflammation (e.g., Carrageenan) C->D E Measurement of Inflammatory Parameters (e.g., Paw Edema) D->E F Data Collection & Analysis E->F G Evaluation of Efficacy & Comparison F->G

References

Navigating the Synthesis of 2-Thiobenzofurans: A Head-to-Head Comparison of Catalytic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 2-Thiobenzofurans, sulfur-containing analogues of the well-known benzofurans, represent a class of compounds with significant potential in medicinal chemistry and materials science. This guide provides a head-to-head comparison of different catalytic systems for the synthesis of 2-thiobenzofurans, offering a comprehensive overview of current methodologies, supported by experimental data and detailed protocols.

The construction of the 2-thiobenzofuran scaffold primarily involves the formation of a key carbon-sulfur (C-S) bond and the subsequent cyclization to form the fused ring system. While the synthesis of their oxygen-containing counterparts, benzofurans, is extensively documented with a wide array of catalytic methods, the synthesis of 2-thiobenzofurans presents unique challenges and has a more limited, yet growing, body of literature. This comparison focuses on the available catalytic systems, with a particular emphasis on a recently developed rhodium-catalyzed approach, which currently stands out in the literature for its efficiency and scope.

Performance of Catalytic Systems: A Comparative Analysis

At present, the rhodium-catalyzed synthesis of 2-thiobenzofurans is the most well-documented and versatile method. While other transition metals like palladium, copper, gold, nickel, and iron are workhorses in the synthesis of benzofurans and other sulfur-containing heterocycles, their specific application to the direct synthesis of 2-thiobenzofurans is not as extensively reported. This section summarizes the performance of the rhodium-based system, which will serve as a benchmark for future developments with other catalysts.

Catalytic SystemCatalystKey ReactantsGeneral YieldsKey AdvantagesLimitations
Rhodium-Catalyzed [Cp*RhCl₂]₂N-phenoxyacetamides and Diaryl DisulfidesUp to 93%[1]One-step synthesis, broad substrate scope, good functional group tolerance, proceeds under relatively mild conditions.[2][3]Requires a specific directing group on the starting material.
Palladium-Catalyzed Not explicitly reported for 2-thiobenzofuran synthesis--Potentially applicable through cross-coupling and C-H activation strategies, as demonstrated in benzofuran synthesis.[4][5]Lack of specific literature for 2-thiobenzofuran synthesis.
Copper-Catalyzed Not explicitly reported for 2-thiobenzofuran synthesis--Cost-effective catalyst, widely used in C-S bond formation reactions.[6]Lack of specific literature for 2-thiobenzofuran synthesis.
Gold-Catalyzed Not explicitly reported for 2-thiobenzofuran synthesis--Known for unique reactivity with alkynes, which could be potential precursors.[7]Lack of specific literature for 2-thiobenzofuran synthesis.
Nickel-Catalyzed Not explicitly reported for 2-thiobenzofuran synthesis--A more economical alternative to palladium, effective in cross-coupling reactions.[8][9]Lack of specific literature for 2-thiobenzofuran synthesis.
Iron-Catalyzed Not explicitly reported for 2-thiobenzofuran synthesis--Abundant and low-cost metal, with growing applications in catalysis.[10][11]Lack of specific literature for 2-thiobenzofuran synthesis.

Experimental Workflow and Signaling Pathways

The synthesis of 2-thiobenzofurans often involves a cascade of reactions, including C-H activation, annulation, and thiolation. The following diagrams, generated using the DOT language, illustrate the logical workflow of the prominent rhodium-catalyzed synthesis.

cluster_0 Starting Materials cluster_1 Catalytic Cycle cluster_2 Product N-phenoxyacetamide N-phenoxyacetamide Rh(III) Catalyst Rh(III) Catalyst N-phenoxyacetamide->Rh(III) Catalyst Coordination Diaryl Disulfide Diaryl Disulfide Thiolation Thiolation Diaryl Disulfide->Thiolation C-H Activation C-H Activation Rh(III) Catalyst->C-H Activation Alkenylation-Annulation Alkenylation-Annulation C-H Activation->Alkenylation-Annulation Alkenylation-Annulation->Thiolation 2-Thiobenzofuran 2-Thiobenzofuran Thiolation->2-Thiobenzofuran Product Formation & Catalyst Regeneration

References

Reproducibility of the reported synthesis of 2-(Methylthio)benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(Methylthio)benzofuran, a potentially valuable scaffold in medicinal chemistry and materials science, is not explicitly detailed in currently available literature. This guide provides a comparative overview of two plausible synthetic pathways, leveraging established methodologies in organic synthesis. The data presented is based on analogous reactions reported in the literature, offering a predictive comparison of their potential efficacy and operational parameters.

Comparison of Proposed Synthetic Pathways

Two primary strategies are proposed for the synthesis of this compound: a Wittig-type olefination and a Horner-Wadsworth-Emmons (HWE) reaction, both commencing from salicylaldehyde. Each pathway involves the formation of a vinyl sulfide intermediate followed by an intramolecular cyclization to yield the target benzofuran.

ParameterPathway A: Wittig-Type ReactionPathway B: Horner-Wadsworth-Emmons Reaction
Key Reagents (Methylthiomethyl)triphenylphosphonium salt, Salicylaldehyde, Strong Base (e.g., n-BuLi, NaH)Diethyl (methylthiomethyl)phosphonate, Salicylaldehyde, Base (e.g., NaH, K2CO3)
Intermediate 2-(2-(Methylthio)vinyl)phenol2-(2-(Methylthio)vinyl)phenol
Reported Analogous Yields (Olefination Step) 60-85%70-95%
Reported Analogous Yields (Cyclization Step) 50-70%50-70%
Reaction Conditions (Olefination) Typically requires anhydrous conditions and strong, non-nucleophilic bases.Generally milder conditions, compatible with a wider range of bases.
Reaction Conditions (Cyclization) Often requires a separate step, sometimes acid- or base-catalyzed, or thermal induction.Can sometimes be achieved in a one-pot sequence with the olefination.
Byproducts Triphenylphosphine oxideWater-soluble phosphate esters
Purification Separation from triphenylphosphine oxide can be challenging.Purification is often simpler due to the water solubility of the phosphate byproduct.
Scalability Can be limited by the stoichiometry of the Wittig reagent and the need for strong bases.Generally considered more scalable due to milder conditions and easier purification.

Experimental Protocols

The following are detailed, generalized protocols for the key steps in each proposed pathway, based on procedures reported for similar transformations in the scientific literature.

Pathway A: Wittig-Type Reaction

Step 1: Synthesis of (Methylthiomethyl)triphenylphosphonium Iodide

A solution of chloromethyl methyl sulfide (1.0 eq) and triphenylphosphine (1.0 eq) in toluene is heated at reflux for 24 hours. The resulting white precipitate is filtered, washed with cold toluene, and dried under vacuum to yield the phosphonium salt. The corresponding iodide salt can be prepared by reacting methylthiomethyl iodide with triphenylphosphine.

Step 2: Synthesis of 2-(2-(Methylthio)vinyl)phenol via Wittig Reaction

To a suspension of (methylthiomethyl)triphenylphosphonium iodide (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise. The resulting deep red solution of the ylide is stirred for 1 hour at this temperature. A solution of salicylaldehyde (1.0 eq) in anhydrous THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(2-(methylthio)vinyl)phenol.

Step 3: Intramolecular Cyclization to this compound

The purified 2-(2-(methylthio)vinyl)phenol is dissolved in a suitable solvent such as toluene or DMF, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydride) is added. The mixture is heated to reflux and monitored by TLC until the starting material is consumed. Alternatively, thermal cyclization may be attempted. Upon completion, the reaction mixture is cooled, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Pathway B: Horner-Wadsworth-Emmons Reaction

Step 1: Synthesis of Diethyl (methylthiomethyl)phosphonate

Sodium methanethiolate (1.0 eq) is added to a solution of diethyl (bromomethyl)phosphonate (1.0 eq) in a suitable solvent like ethanol or THF at room temperature. The reaction mixture is stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is dried and concentrated to give the crude phosphonate, which can be purified by distillation or chromatography.

Step 2: Synthesis of 2-(2-(Methylthio)vinyl)phenol via HWE Reaction

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of diethyl (methylthiomethyl)phosphonate (1.1 eq) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 1 hour. A solution of salicylaldehyde (1.0 eq) in anhydrous THF is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Intramolecular Cyclization to this compound

The protocol for the cyclization of the vinylphenol intermediate is identical to that described in Pathway A, Step 3.

Mandatory Visualization

Synthesis_Pathways_for_2_Methylthio_benzofuran cluster_A Pathway A: Wittig-Type Reaction cluster_B Pathway B: Horner-Wadsworth-Emmons Reaction A_start Salicylaldehyde A_intermediate 2-(2-(Methylthio)vinyl)phenol A_start->A_intermediate Wittig Olefination A_reagent1 (Methylthiomethyl)triphenylphosphonium salt Strong Base A_product This compound A_intermediate->A_product Intramolecular Cyclization A_reagent2 Acid/Base Catalyst or Heat B_start Salicylaldehyde B_intermediate 2-(2-(Methylthio)vinyl)phenol B_start->B_intermediate HWE Olefination B_reagent1 Diethyl (methylthiomethyl)phosphonate Base B_product This compound B_intermediate->B_product Intramolecular Cyclization B_reagent2 Acid/Base Catalyst or Heat

Caption: Proposed synthetic pathways to this compound.

Experimental_Workflow cluster_olefination Step 1: Olefination cluster_cyclization Step 2: Cyclization start Starting Materials (Salicylaldehyde + Reagent) reaction1 Reaction in Anhydrous Solvent with Base start->reaction1 quench Aqueous Workup reaction1->quench extraction Solvent Extraction quench->extraction purification1 Column Chromatography extraction->purification1 intermediate Isolated Intermediate (Vinylphenol) purification1->intermediate reaction2 Dissolve Intermediate in Solvent with Catalyst/Heat intermediate->reaction2 Proceed to Cyclization workup2 Aqueous Workup reaction2->workup2 extraction2 Solvent Extraction workup2->extraction2 purification2 Column Chromatography extraction2->purification2 product Final Product (this compound) purification2->product

Caption: General experimental workflow for the synthesis.

Safety Operating Guide

Prudent Disposal of 2-(Methylthio)benzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines essential safety and disposal protocols for 2-(Methylthio)benzofuran. Researchers, scientists, and professionals in drug development are advised to adhere to these procedures to ensure personal safety and environmental compliance. Note that a specific Safety Data Sheet (SDS) for this compound (CAS No. 36724-16-0) was not publicly available at the time of this writing. The following guidance is based on best practices for handling similar benzofuran derivatives. It is imperative to obtain and review the supplier-specific SDS for definitive handling and disposal instructions.

Core Safety and Handling

Before disposal, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). Based on the safety data for structurally related compounds, the following PPE is recommended.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is advised.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.

Spill and Leak Containment

In the event of a spill, immediately evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not allow the chemical to enter drains or waterways. Collect the absorbed material and place it into a suitable, labeled container for disposal.

Disposal Protocol

The primary directive for chemical disposal is to adhere to all federal, state, and local regulations.

Step 1: Container Management

  • Do not mix this compound with other waste materials.

  • Keep the chemical in its original, tightly sealed container for disposal.

  • If the original container is compromised, use a compatible, properly labeled container.

Step 2: Waste Classification

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

  • While specific hazards for this compound are not detailed here, related benzofuran compounds are often classified as flammable liquids and may have other health hazards.

Step 3: Professional Disposal

  • Engage a licensed professional waste disposal service to handle the removal and disposal of this compound.

  • Provide the disposal service with all available information on the chemical, including any supplier-provided safety data.

Step 4: Decontamination

  • Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound using an appropriate solvent.

  • Dispose of any contaminated cleaning materials as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Need to Dispose of This compound sds Obtain and Review Supplier-Specific SDS start->sds ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe spill Check for Spills or Leaks ppe->spill contain Contain Spill with Inert Absorbent spill->contain Yes package Secure in Labeled, Closed Container spill->package No contain->package classify Classify Waste According to Local, State, & Federal Regulations package->classify disposal_service Contact Licensed Waste Disposal Service classify->disposal_service end End: Proper Disposal Complete disposal_service->end

Disposal Workflow for this compound.

Personal protective equipment for handling 2-(Methylthio)benzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 2-(Methylthio)benzofuran. The following procedures are based on available data for structurally similar compounds, including benzofuran derivatives and thioethers, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to handle this compound with care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Laboratory Work (Small Quantities) Chemical safety goggles or safety glasses with side shields.[1][2]Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][3] Wearing two pairs is recommended.[1]Laboratory coat.Not generally required if work is performed in a well-ventilated area or a chemical fume hood.
Handling Larger Quantities or Potential for Splash Chemical safety goggles and a face shield.[1][2]Chemical-resistant gloves (e.g., nitrile, neoprene). Consider thicker, more robust gloves.[1][2]Chemical-resistant apron or coveralls over a lab coat.[1][3]A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or if aerosols may be generated.[4][5]
Spill Cleanup Chemical safety goggles and a face shield.[1]Heavy-duty, chemical-resistant gloves.[1]Chemical-resistant suit or coveralls.[1][3][6]Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for safety and experimental success.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a certified chemical fume hood.[7][8]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify that an eyewash station and safety shower are readily accessible.[9]

    • Put on all required PPE as outlined in the table above.

  • Handling :

    • Avoid direct contact with skin and eyes.[8]

    • Do not inhale dust, vapors, or mists.[8]

    • Use explosion-proof equipment if the compound is flammable.[4][5]

    • Keep the container tightly closed when not in use.[4][7][8]

    • Avoid exposure to heat, sparks, open flames, and other sources of ignition.[4]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling.[7]

    • Clean the work area and any contaminated equipment.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Dispose of this compound and any reaction byproducts in a designated, properly labeled hazardous waste container.[4]

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

  • Contaminated Materials :

    • Dispose of contaminated items such as gloves, paper towels, and disposable labware in a sealed and labeled hazardous waste bag or container.

    • Handle uncleaned containers as you would the product itself.

  • Spill Residues :

    • Absorb small spills with an inert material (e.g., vermiculite, sand) and place the residue in a sealed container for hazardous waste disposal.[4][5]

    • For larger spills, follow your institution's emergency procedures.

Workflow for Safe Handling and Disposal

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards & Review SDS (or similar compound data) B Select & Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Dispense/Use Chemical C->D E Perform Experiment D->E F Secure & Store Unused Chemical E->F L Spill or Exposure Occurs E->L Potential Spill/Exposure G Decontaminate Work Area & Equipment F->G H Segregate & Label Waste G->H I Dispose of Chemical & Contaminated Waste H->I J Remove & Dispose of PPE I->J K Wash Hands Thoroughly J->K M Follow Emergency Procedures (Eyewash, Shower, Evacuate) L->M N Report Incident M->N

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.